molecular formula C41H74N7O17P3S B1247845 2-Hydroxyphytanoyl-CoA

2-Hydroxyphytanoyl-CoA

Número de catálogo: B1247845
Peso molecular: 1062.1 g/mol
Clave InChI: NRJQGHHZMSOUEN-ZJGVPSKGSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Phytanoyl-CoA is the S-phytanoyl derivative of coenzyme A. It derives from a coenzyme A and a phytanic acid. It is a conjugate acid of a phytanoyl-CoA(4-).

Propiedades

Fórmula molecular

C41H74N7O17P3S

Peso molecular

1062.1 g/mol

Nombre IUPAC

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3,7,11,15-tetramethylhexadecanethioate

InChI

InChI=1S/C41H74N7O17P3S/c1-26(2)11-8-12-27(3)13-9-14-28(4)15-10-16-29(5)21-32(50)69-20-19-43-31(49)17-18-44-39(53)36(52)41(6,7)23-62-68(59,60)65-67(57,58)61-22-30-35(64-66(54,55)56)34(51)40(63-30)48-25-47-33-37(42)45-24-46-38(33)48/h24-30,34-36,40,51-52H,8-23H2,1-7H3,(H,43,49)(H,44,53)(H,57,58)(H,59,60)(H2,42,45,46)(H2,54,55,56)/t27?,28?,29?,30-,34-,35-,36+,40-/m1/s1

Clave InChI

NRJQGHHZMSOUEN-ZJGVPSKGSA-N

SMILES isomérico

CC(C)CCCC(C)CCCC(C)CCCC(C)CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

SMILES canónico

CC(C)CCCC(C)CCCC(C)CCCC(C)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Sinónimos

phytanoyl CoA
phytanoyl-CoA
phytanoyl-coenzyme A

Origen del producto

United States

Foundational & Exploratory

The Pivotal Role of 2-Hydroxyphytanoyl-CoA in Peroxisomal Alpha-Oxidation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the critical role of 2-Hydroxyphytanoyl-CoA in the peroxisomal alpha-oxidation of phytanic acid, a branched-chain fatty acid implicated in Refsum disease. This document details the biochemical pathway, enzymatic kinetics, and regulatory mechanisms governing this metabolic process. It serves as a comprehensive resource, offering detailed experimental protocols and quantitative data to facilitate further research and therapeutic development in the field of metabolic disorders.

Introduction

Alpha-oxidation is a crucial metabolic pathway responsible for the degradation of 3-methyl-branched fatty acids, such as phytanic acid, which cannot be processed by the more common beta-oxidation pathway due to the presence of a methyl group on the β-carbon.[1][2] This entire process is believed to occur within the peroxisomes.[1][3] The accumulation of phytanic acid due to defects in this pathway leads to the rare and severe neurological disorder known as Refsum disease.[1][2] A key intermediate in this pathway is this compound. Its formation and subsequent cleavage are central to the removal of the problematic methyl group, allowing the remaining carbon skeleton to be further metabolized.[1][4] This guide will focus on the synthesis, function, and downstream processing of this compound, providing a technical foundation for researchers in cellular metabolism and drug development.

The Alpha-Oxidation Pathway of Phytanic Acid

The alpha-oxidation of phytanic acid is a multi-step enzymatic process that occurs within the peroxisomes.[1][3] The pathway can be summarized as follows:

  • Activation: Phytanic acid is first activated to its coenzyme A (CoA) ester, Phytanoyl-CoA.[1][2]

  • Hydroxylation: Phytanoyl-CoA is then hydroxylated at the alpha-carbon by the enzyme Phytanoyl-CoA Dioxygenase (PHYH) , also known as Phytanoyl-CoA Hydroxylase, to form this compound. This reaction requires Fe²⁺ and O₂.[1][2][5]

  • Cleavage: The central step involves the enzyme This compound Lyase (HACL1) , which cleaves this compound. This thiamine pyrophosphate (TPP)-dependent reaction yields two products: pristanal (a C19 aldehyde) and formyl-CoA.[1][4][6][7]

  • Oxidation and Further Metabolism: Pristanal is subsequently oxidized to pristanic acid by an aldehyde dehydrogenase.[1] Pristanic acid, now lacking the β-methyl branch, can be activated to Pristanoyl-CoA and enter the beta-oxidation pathway for further degradation.[1] Formyl-CoA is broken down into formate and eventually carbon dioxide.[1]

Mandatory Visualization: Alpha-Oxidation Pathway

Alpha_Oxidation_Pathway Phytanic_Acid Phytanic Acid Phytanoyl_CoA Phytanoyl-CoA Phytanic_Acid->Phytanoyl_CoA Acyl-CoA Synthetase Hydroxyphytanoyl_CoA This compound Phytanoyl_CoA->Hydroxyphytanoyl_CoA Phytanoyl-CoA Dioxygenase (PHYH) Pristanal Pristanal Hydroxyphytanoyl_CoA->Pristanal This compound Lyase (HACL1) Formyl_CoA Formyl-CoA Hydroxyphytanoyl_CoA->Formyl_CoA This compound Lyase (HACL1) Pristanic_Acid Pristanic Acid Pristanal->Pristanic_Acid Aldehyde Dehydrogenase Beta_Oxidation β-Oxidation Pristanic_Acid->Beta_Oxidation

Diagram of the peroxisomal alpha-oxidation pathway of phytanic acid.

Quantitative Data

The study of alpha-oxidation involves the quantification of enzyme activities and metabolite concentrations. Below are tables summarizing key quantitative data from the literature.

Table 1: Enzyme Kinetic Parameters
EnzymeSubstrateApparent KmVmaxOrganismReference
This compound Lyase (HACL1)2-hydroxy-3-methylhexadecanoyl-CoA15 µMNot ReportedRat[5]
Table 2: Metabolite Accumulation in HACL1 Deficient Mice

Data from a study on Hacl1 knockout mice fed a high phytol diet highlights the critical role of HACL1 in processing this compound.

MetaboliteWild-Type (ng/mg liver)Hacl1-/- (ng/mg liver)Fold ChangeReference
Phytanic Acid~100~2402.4[8]
2-Hydroxyphytanic Acid~2~11055[8]

Experimental Protocols

Peroxisome Isolation from Rat Liver

This protocol is adapted from established methods for the isolation of peroxisomes for in vitro studies of alpha-oxidation.

Materials:

  • Rat liver tissue

  • Homogenization buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl pH 7.5, 1 mM EDTA)

  • Differential centrifugation equipment

  • Density gradient solutions (e.g., Nycodenz or Percoll)

  • Ultracentrifuge

Procedure:

  • Perfuse the rat liver with ice-cold saline to remove blood.

  • Mince the liver tissue and homogenize in 4 volumes of ice-cold homogenization buffer using a Potter-Elvehjem homogenizer.

  • Centrifuge the homogenate at a low speed (e.g., 600 x g for 10 minutes) to pellet nuclei and cell debris.

  • Collect the supernatant and centrifuge at a higher speed (e.g., 25,000 x g for 20 minutes) to pellet a fraction enriched in mitochondria and peroxisomes.

  • Resuspend the pellet and layer it onto a pre-formed density gradient.

  • Perform ultracentrifugation at a high speed (e.g., 100,000 x g for 1-2 hours).

  • Carefully collect the peroxisomal fraction, which will form a distinct band in the gradient.

  • Wash the isolated peroxisomes with homogenization buffer to remove the gradient medium.

  • Assess the purity of the peroxisomal fraction by measuring marker enzyme activities (e.g., catalase for peroxisomes, cytochrome c oxidase for mitochondria).

Assay for this compound Lyase (HACL1) Activity

This assay measures the activity of HACL1 by quantifying the production of [¹⁴C]formyl-CoA from a radiolabeled substrate.[5]

Materials:

  • Isolated peroxisomes or purified HACL1 enzyme

  • Reaction buffer (50 mM Tris-HCl pH 7.5, 6.6 µM BSA, 0.8 mM MgCl₂, 20 µM Thiamine Pyrophosphate (TPP))

  • Substrate: 2-hydroxy-3-methyl[1-¹⁴C]hexadecanoyl-CoA (40 µM)

  • Scintillation vials and scintillation fluid

  • Equipment for measuring radioactivity

Procedure:

  • Prepare the reaction mixture containing the reaction buffer and the radiolabeled substrate.

  • Initiate the reaction by adding the enzyme source (e.g., 50 µL of peroxisomal fraction) to 200 µL of the reaction mixture.

  • Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).

  • Terminate the reaction (e.g., by adding acid).

  • The product, [¹⁴C]formyl-CoA, is readily hydrolyzed to [¹⁴C]formate, which can be measured as ¹⁴CO₂ after appropriate processing.[5]

  • Quantify the amount of radioactivity in the product fraction using liquid scintillation counting.

  • Calculate the enzyme activity based on the amount of product formed per unit time per amount of protein.

Regulatory Mechanisms

The expression of the enzymes involved in alpha-oxidation, particularly PHYH and HACL1, is subject to regulation by nuclear receptors, primarily the Peroxisome Proliferator-Activated Receptor Alpha (PPARα).

Phytanic acid itself can act as a signaling molecule by binding to and activating PPARα.[9] PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

Mandatory Visualization: PPARα-mediated Regulation of Alpha-Oxidation Genes

PPARa_Regulation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Phytanic_Acid Phytanic Acid PPARa PPARα Phytanic_Acid->PPARa binds & activates RXR RXR PPARa->RXR heterodimerizes with PPRE PPRE RXR->PPRE binds to PHYH_Gene PHYH Gene PPRE->PHYH_Gene activates transcription HACL1_Gene HACL1 Gene PPRE->HACL1_Gene activates transcription PHYH_mRNA PHYH mRNA PHYH_Gene->PHYH_mRNA transcription HACL1_mRNA HACL1 mRNA HACL1_Gene->HACL1_mRNA transcription PHYH_Protein PHYH Protein PHYH_mRNA->PHYH_Protein translation HACL1_Protein HACL1 Protein HACL1_mRNA->HACL1_Protein translation

PPARα activation by phytanic acid and subsequent gene regulation.

Experimental Workflow

Studying the role of this compound in alpha-oxidation typically involves a multi-step experimental approach.

Mandatory Visualization: Experimental Workflow for Studying Alpha-Oxidation

Experimental_Workflow start Start: Hypothesis on α-oxidation cell_culture Cell Culture (e.g., Fibroblasts, Hepatocytes) start->cell_culture phytanic_acid_treatment Incubation with Phytanic Acid cell_culture->phytanic_acid_treatment peroxisome_isolation Peroxisome Isolation phytanic_acid_treatment->peroxisome_isolation gene_expression Gene Expression Analysis (qPCR/Western Blot) - PHYH expression - HACL1 expression phytanic_acid_treatment->gene_expression metabolite_analysis Metabolite Analysis (GC-MS/LC-MS) - Phytanic Acid - this compound - Pristanic Acid peroxisome_isolation->metabolite_analysis enzyme_assays Enzyme Activity Assays - PHYH activity - HACL1 activity peroxisome_isolation->enzyme_assays data_analysis Data Analysis and Interpretation metabolite_analysis->data_analysis enzyme_assays->data_analysis gene_expression->data_analysis conclusion Conclusion data_analysis->conclusion

A typical workflow for investigating alpha-oxidation in a cellular model.

Conclusion

This compound stands as a linchpin in the intricate process of peroxisomal alpha-oxidation. Its formation by Phytanoyl-CoA Dioxygenase and subsequent cleavage by this compound Lyase are indispensable for the detoxification of phytanic acid. The accumulation of its precursor, phytanoyl-CoA, and its own accumulation in the absence of functional HACL1, underscore its central role in the pathology of Refsum disease. A thorough understanding of the enzymology, regulation, and quantitative aspects of this compound metabolism is paramount for the development of novel therapeutic strategies aimed at mitigating the effects of this and other related peroxisomal disorders. This guide provides a foundational framework to aid researchers and drug development professionals in this critical endeavor.

References

2-Hydroxyphytanoyl-CoA Metabolic Pathway: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the 2-Hydroxyphytanoyl-CoA metabolic pathway, a critical route in the alpha-oxidation of phytanic acid. Dysregulation of this pathway is implicated in several inherited metabolic disorders, most notably Refsum disease. This document outlines the core intermediates, presents available quantitative data, details relevant experimental protocols, and visualizes the key metabolic and signaling pathways.

Core Intermediates and the Metabolic Pathway

The metabolism of phytanic acid, a branched-chain fatty acid obtained from the diet, is initiated by its conversion to phytanoyl-CoA. Due to the presence of a methyl group on the β-carbon, phytanoyl-CoA cannot be directly degraded by β-oxidation. Instead, it enters the peroxisomal α-oxidation pathway.

The central intermediate in this pathway is This compound . Its formation and subsequent cleavage are crucial for the removal of the first carbon atom of phytanoyl-CoA, allowing the remainder of the molecule to be further metabolized.

The key enzymatic steps involving this compound are:

  • Formation: Phytanoyl-CoA is hydroxylated at the alpha-position by the enzyme phytanoyl-CoA 2-hydroxylase (PHYH) , an iron(II) and 2-oxoglutarate-dependent oxygenase, to form this compound.[1][2]

  • Cleavage: 2-hydroxyacyl-CoA lyase (HACL1) , a thiamine pyrophosphate (TPP)-dependent enzyme, cleaves this compound into pristanal and formyl-CoA .[3][4][5]

Pristanal is subsequently oxidized to pristanic acid, which can then enter the β-oxidation pathway. Formyl-CoA is further metabolized to formate and eventually to carbon dioxide.

Quantitative Data on Pathway Intermediates

Accurate quantification of the intermediates in the this compound metabolic pathway is crucial for diagnosing and monitoring related metabolic disorders. The following tables summarize available data on the concentrations of key metabolites in human plasma and mouse liver.

Table 1: Plasma Concentrations of Phytanic Acid and 2-Hydroxyphytanic Acid in Humans

AnalyteConditionConcentration (µmol/L)Reference(s)
Phytanic AcidHealthy Individuals< 10
Refsum Disease992 - 6400
2-Hydroxyphytanic AcidHealthy Individuals< 0.2
Refsum DiseaseNot significantly elevated
HACL1 Deficiency (mouse model)Significantly elevated

Note: Data for this compound concentrations in human or animal tissues is currently limited in the scientific literature. The provided data for 2-hydroxyphytanic acid in a mouse model of HACL1 deficiency suggests that accumulation of the upstream intermediate, this compound, is likely.

Table 2: Hepatic Concentrations of Phytanic Acid and 2-Hydroxyphytanic Acid in a Mouse Model of HACL1 Deficiency

AnalyteGenotypeDietConcentration (ng/mg liver)Fold Change (Hacl1-/- vs. Wild-type)Reference(s)
Phytanic AcidWild-typeHigh PhytolData not explicitly provided in ng/mg-
Hacl1-/-High PhytolData not explicitly provided in ng/mg2.4
2-Hydroxyphytanic AcidWild-typeHigh PhytolData not explicitly provided in ng/mg-
Hacl1-/-High PhytolData not explicitly provided in ng/mg55

Experimental Protocols

This section provides detailed methodologies for key experiments related to the this compound metabolic pathway.

Protocol 1: In Vitro Enzyme Assay for Phytanoyl-CoA 2-Hydroxylase (PHYH)

This protocol is based on the principle of measuring the conversion of phytanoyl-CoA to this compound.[1][6]

Materials:

  • Recombinant or purified PHYH enzyme

  • Phytanoyl-CoA (substrate)

  • 2-Oxoglutarate (co-substrate)

  • Iron(II) sulfate (FeSO₄) (cofactor)

  • Ascorbate (cofactor)

  • Catalase

  • Dithiothreitol (DTT)

  • MOPS buffer (pH 7.2)

  • Methanol

  • Acetonitrile

  • Formic acid

  • LC-MS/MS system

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:

    • MOPS buffer (50 mM, pH 7.2)

    • Phytanoyl-CoA (100 µM)

    • 2-Oxoglutarate (200 µM)

    • FeSO₄ (50 µM)

    • Ascorbate (1 mM)

    • Catalase (1000 units)

    • DTT (1 mM)

  • Enzyme Addition: Add the purified PHYH enzyme to the reaction mixture to a final concentration of 1-5 µg/mL.

  • Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding an equal volume of ice-cold methanol containing an internal standard (e.g., ¹³C-labeled this compound, if available).

  • Sample Preparation for LC-MS/MS:

    • Centrifuge the terminated reaction mixture at 14,000 x g for 10 minutes to pellet precipitated protein.

    • Transfer the supernatant to a new tube and dry it under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% formic acid).

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into an LC-MS/MS system.

    • Separate the analytes using a C18 reverse-phase column with a gradient of water and acetonitrile containing 0.1% formic acid.

    • Detect and quantify phytanoyl-CoA and this compound using multiple reaction monitoring (MRM) in positive ion mode. The specific precursor-product ion transitions for each molecule will need to be optimized on the instrument used.

Protocol 2: In Vitro Enzyme Assay for 2-Hydroxyacyl-CoA Lyase (HACL1)

This protocol is based on measuring the products of this compound cleavage: pristanal and formyl-CoA.[3][7]

Materials:

  • Recombinant or purified HACL1 enzyme

  • This compound (substrate, can be synthesized enzymatically using PHYH as described in Protocol 1)

  • Thiamine pyrophosphate (TPP) (cofactor)

  • Magnesium chloride (MgCl₂) (cofactor)

  • HEPES buffer (pH 8.0)

  • NAD⁺ (for coupled assay)

  • Aldehyde dehydrogenase (for coupled assay to measure pristanal)

  • Formate dehydrogenase (for coupled assay to measure formyl-CoA)

  • Spectrophotometer or fluorometer

Procedure (Coupled Spectrophotometric Assay):

  • Reaction Mixture for Pristanal Detection: In a cuvette, prepare the reaction mixture containing:

    • HEPES buffer (100 mM, pH 8.0)

    • This compound (50 µM)

    • TPP (100 µM)

    • MgCl₂ (2 mM)

    • NAD⁺ (1 mM)

    • Aldehyde dehydrogenase (1-2 units)

  • Enzyme Addition: Add the purified HACL1 enzyme to the reaction mixture.

  • Measurement: Immediately place the cuvette in a spectrophotometer and monitor the increase in absorbance at 340 nm, which corresponds to the production of NADH from the oxidation of pristanal by aldehyde dehydrogenase.

  • Reaction Mixture for Formyl-CoA Detection: A similar coupled assay can be designed to measure formyl-CoA by its conversion to formate, followed by the formate dehydrogenase-catalyzed reduction of NAD⁺ to NADH.

Procedure (Direct Product Analysis by GC-MS):

  • Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture as described for the spectrophotometric assay (without NAD⁺ and the coupling enzymes).

  • Incubation: Incubate the reaction at 37°C for 30-60 minutes.

  • Extraction: Stop the reaction and extract the lipids using a suitable organic solvent like hexane.

  • Derivatization: Evaporate the organic solvent and derivatize the residue to form volatile esters (e.g., methyl esters) for GC-MS analysis.

  • GC-MS Analysis: Analyze the derivatized sample by GC-MS to identify and quantify the pristanal produced.

Protocol 3: Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the sensitive and specific quantification of this compound in biological samples.[8][9]

Materials:

  • Biological sample (e.g., tissue homogenate, cell lysate)

  • Internal standard (e.g., ¹³C-labeled this compound)

  • Acetonitrile

  • Methanol

  • Formic acid

  • Ammonium formate

  • Solid-phase extraction (SPE) cartridges (optional)

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Homogenize the tissue or lyse the cells in a suitable buffer on ice.

    • Add an internal standard to the homogenate/lysate.

    • Precipitate proteins by adding 3-4 volumes of ice-cold acetonitrile.

    • Centrifuge at high speed to pellet the protein precipitate.

    • Transfer the supernatant to a new tube.

  • Solid-Phase Extraction (Optional but Recommended):

    • Condition an appropriate SPE cartridge (e.g., C18) with methanol and then equilibrate with water.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with a low percentage of organic solvent to remove interfering substances.

    • Elute the acyl-CoAs with a higher percentage of organic solvent (e.g., methanol or acetonitrile).

  • LC-MS/MS Analysis:

    • Dry the eluate under nitrogen and reconstitute in the initial mobile phase.

    • Inject the sample onto a C18 reverse-phase column.

    • Use a gradient elution with mobile phase A (e.g., 10 mM ammonium formate in water) and mobile phase B (e.g., 10 mM ammonium formate in 95% acetonitrile/5% water).

    • Perform mass spectrometric detection in positive ion mode using MRM. The precursor ion will be the [M+H]⁺ of this compound, and the product ion will likely correspond to the adenosine diphosphate fragment (m/z 428) or the phosphopantetheine fragment. Specific transitions must be optimized.

    • Quantify the analyte by comparing its peak area to that of the internal standard.

Signaling Pathways and Logical Relationships

The accumulation of phytanic acid and its metabolites due to defects in the this compound pathway has significant downstream effects on cellular signaling, primarily through the activation of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα) .

Phytanic acid itself is a known agonist of PPARα. PPARα is a nuclear receptor that acts as a transcription factor, regulating the expression of a wide range of genes involved in lipid metabolism, including those for fatty acid transport, binding, and oxidation.

The activation of PPARα by elevated phytanic acid levels can be viewed as a compensatory mechanism to upregulate alternative pathways for fatty acid oxidation, such as the ω-oxidation pathway.

Below are diagrams illustrating the metabolic pathway and the associated signaling cascade.

Metabolic_Pathway Phytanic_Acid Phytanic Acid Phytanoyl_CoA Phytanoyl-CoA Phytanic_Acid->Phytanoyl_CoA Acyl-CoA Synthetase Two_Hydroxyphytanoyl_CoA This compound Phytanoyl_CoA->Two_Hydroxyphytanoyl_CoA PHYH (Phytanoyl-CoA 2-Hydroxylase) Pristanal Pristanal Two_Hydroxyphytanoyl_CoA->Pristanal HACL1 (2-Hydroxyacyl-CoA Lyase) Formyl_CoA Formyl-CoA Two_Hydroxyphytanoyl_CoA->Formyl_CoA HACL1 (2-Hydroxyacyl-CoA Lyase) Pristanic_Acid Pristanic Acid Pristanal->Pristanic_Acid Aldehyde Dehydrogenase Beta_Oxidation β-Oxidation Pristanic_Acid->Beta_Oxidation

Figure 1. The peroxisomal α-oxidation pathway of phytanic acid.

Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Phytanic_Acid Elevated Phytanic Acid PPARa PPARα Phytanic_Acid->PPARa binds and activates PPARa_RXR_Complex PPARα-RXR Heterodimer PPARa->PPARa_RXR_Complex heterodimerizes with RXR RXR RXR->PPARa_RXR_Complex PPRE PPRE (Peroxisome Proliferator Response Element) PPARa_RXR_Complex->PPRE binds to Target_Genes Target Gene Expression (e.g., ω-oxidation enzymes) PPRE->Target_Genes activates transcription of

Figure 2. Activation of PPARα signaling by elevated phytanic acid.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Biological_Sample Biological Sample (Tissue or Cells) Homogenization Homogenization/ Lysis Biological_Sample->Homogenization Protein_Precipitation Protein Precipitation (Acetonitrile) Homogenization->Protein_Precipitation SPE Solid-Phase Extraction (Optional) Protein_Precipitation->SPE LC_Separation Liquid Chromatography (C18 Column) SPE->LC_Separation MS_Detection Tandem Mass Spectrometry (MRM Mode) LC_Separation->MS_Detection Quantification Quantification (vs. Internal Standard) MS_Detection->Quantification

Figure 3. General workflow for the quantification of this compound.

References

An In-depth Technical Guide to 2-Hydroxyphytanoyl-CoA Lyase (HACL1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxyphytanoyl-CoA lyase (HACL1), a pivotal enzyme in the peroxisomal α-oxidation pathway, plays a crucial role in the metabolism of branched-chain and 2-hydroxy long-chain fatty acids. Its discovery in 1999 was a significant step in understanding the degradation of phytanic acid, a substance that accumulates in the neurodegenerative disorder Refsum disease. This technical guide provides a comprehensive overview of the discovery, characterization, and function of HACL1. It details the enzyme's catalytic activity, substrate specificity, and its role in cellular metabolism. Furthermore, this document furnishes detailed experimental protocols for the purification, activity measurement, and cellular localization of HACL1, along with a compilation of its key quantitative data. Visual diagrams of the α-oxidation pathway and experimental workflows are also provided to facilitate a deeper understanding of this critical enzyme.

Introduction

This compound lyase, also known as HACL1, is a peroxisomal enzyme that is essential for the catabolism of certain fatty acids that cannot be processed through the more common β-oxidation pathway.[1][2] Specifically, HACL1 is the third enzyme in the α-oxidation pathway, which is responsible for the degradation of 3-methyl-branched fatty acids like phytanic acid and the shortening of 2-hydroxy long-chain fatty acids.[2][3]

The enzyme was first identified and characterized in 1999 during investigations into the metabolic pathway of phytanic acid.[2] HACL1 is unique as it is the first and only known peroxisomal enzyme in mammals that requires thiamine pyrophosphate (TPP) as a cofactor for its catalytic activity.[1][2] Structurally, HACL1 exists as a homotetramer and possesses a C-terminal peroxisomal targeting signal (PTS1) that directs it to the peroxisome.[2][4]

Deficiencies in the α-oxidation pathway, though not directly linked to mutations in the HACL1 gene in humans, can lead to the accumulation of phytanic acid, resulting in the debilitating neurological condition known as Refsum disease.[1] While HACL1 knockout mice do not exhibit severe neurological symptoms, they do show an accumulation of phytanic and 2-hydroxyphytanic acids, highlighting the enzyme's critical role in lipid metabolism.[1]

Biochemical Properties and Function

HACL1 catalyzes the cleavage of a carbon-carbon bond in its substrates. Specifically, it acts on 2-hydroxyacyl-CoA thioesters, breaking the bond between the C1 and C2 carbons to produce an (n-1) fatty aldehyde and formyl-CoA.[2][5] The formyl-CoA is subsequently converted to formate and then to carbon dioxide.[2]

The enzyme's activity is dependent on the presence of its cofactor, thiamine pyrophosphate (TPP), and magnesium ions (Mg2+).[5] HACL1 exhibits specificity for 2-hydroxyacyl-CoAs and is involved in at least two critical metabolic pathways:

  • Degradation of 3-methyl-branched fatty acids: HACL1 is a key player in the breakdown of phytanic acid, a derivative of phytol found in the diet.

  • Shortening of 2-hydroxy long-chain fatty acids: The enzyme also participates in the metabolism of long-chain fatty acids that have a hydroxyl group at the second carbon position.[2]

Quantitative Data

The following tables summarize the key quantitative data for human this compound lyase.

Table 1: General Properties of Human HACL1

PropertyValueReference
Gene NameHACL1[5]
UniProt IDQ9UJ83[5]
EC Number4.1.2.63[5]
Subcellular LocalizationPeroxisome[2][5]
Quaternary StructureHomotetramer[2]
CofactorsThiamine pyrophosphate (TPP), Mg2+[5]

Table 2: Substrate Specificity of Human HACL1

SubstrateProduct(s)Reference
2-hydroxy-3-methyl fatty acyl-CoA2-methyl-branched fatty aldehyde + formyl-CoA[5]
(R)-2-hydroxy-long-chain-fatty acyl-CoAlong-chain fatty aldehyde + formyl-CoA[5]
This compound2,6,10,14-tetramethylpentadecanal + formyl-CoA[5]
2-hydroxyoctadecanoyl-CoAheptadecanal + formyl-CoA[5][6]
2-hydroxy-3-methylhexadecanoyl-CoA2-methylpentadecanal + formyl-CoA[5]

Table 3: Kinetic Parameters of Actinobacterial 2-hydroxyisobutyryl-CoA lyase (for reference)

SubstrateKm (µM)kcat (s⁻¹)kcat/Km (s⁻¹mM⁻¹)Reference
2-hydroxyisobutyryl-CoA~120~1.3~11[3]

Table 4: Tissue Expression of Human HACL1

TissueExpression LevelMethodReference
DuodenumModerate cytoplasmic positivityImmunohistochemistry[7]
LiverHighMass Spectrometry[8]
Adipose TissueDetectedWestern Blot[9]
KidneyDetectedMass Spectrometry[10]
BrainNot DetectedMass Spectrometry[10]

Signaling and Metabolic Pathways

HACL1 is a key component of the peroxisomal α-oxidation pathway. This pathway is crucial for the metabolism of fatty acids that cannot be degraded by the more common β-oxidation pathway due to a methyl group on the β-carbon, such as phytanic acid.

Alpha_Oxidation_Pathway Phytanic_Acid Phytanic Acid Phytanoyl_CoA Phytanoyl-CoA Phytanic_Acid->Phytanoyl_CoA Acyl-CoA Synthetase Hydroxyphytanoyl_CoA This compound Phytanoyl_CoA->Hydroxyphytanoyl_CoA Phytanoyl-CoA Hydroxylase (PHYH) Pristanal Pristanal Hydroxyphytanoyl_CoA->Pristanal This compound Lyase (HACL1) Formyl_CoA Formyl-CoA Hydroxyphytanoyl_CoA->Formyl_CoA HACL1 Pristanic_Acid Pristanic Acid Pristanal->Pristanic_Acid Aldehyde Dehydrogenase Beta_Oxidation β-Oxidation Pristanic_Acid->Beta_Oxidation Formate Formate Formyl_CoA->Formate CO2 CO2 Formate->CO2 Purification_Workflow Start Rat Liver Homogenate Centrifugation Differential & Density Gradient Centrifugation Start->Centrifugation Peroxisomes Isolated Peroxisomes Centrifugation->Peroxisomes Lysis Release of Matrix Proteins Peroxisomes->Lysis Matrix_Fraction Peroxisomal Matrix Protein Fraction Lysis->Matrix_Fraction Chromatography1 Successive Chromatographic Steps (e.g., Ion Exchange) Matrix_Fraction->Chromatography1 Chromatography2 Gel Filtration Chromatography Chromatography1->Chromatography2 Fractions Collect Fractions Chromatography2->Fractions Assay Enzyme Activity Assay & SDS-PAGE Analysis Fractions->Assay Pooling Pool Active & Pure Fractions Assay->Pooling Concentration Concentrate Purified Enzyme Pooling->Concentration Final_Product Purified HACL1 Concentration->Final_Product Immunofluorescence_Workflow Start Cells on Coverslips Fixation Fixation (e.g., 4% PFA) Start->Fixation Permeabilization Permeabilization (e.g., 0.1% Triton X-100) Fixation->Permeabilization Blocking Blocking (e.g., 1% BSA) Permeabilization->Blocking Primary_Ab Primary Antibody Incubation (Anti-HACL1 & Peroxisomal Marker) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (Fluorophore-conjugated) Primary_Ab->Secondary_Ab Staining Nuclear Staining (e.g., DAPI) Secondary_Ab->Staining Mounting Mounting on Microscope Slide Staining->Mounting Imaging Fluorescence Microscopy Mounting->Imaging

References

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Role of 2-Hydroxyphytanoyl-CoA in Refsum Disease

For Researchers, Scientists, and Drug Development Professionals

Abstract

Refsum disease is a rare, autosomal recessive disorder of lipid metabolism characterized by the systemic accumulation of phytanic acid, a branched-chain fatty acid derived exclusively from dietary sources.[1][2] The underlying biochemical defect is the impaired alpha-oxidation of phytanic acid, a pathway critical for its degradation. A central and rate-limiting step in this pathway is the conversion of phytanoyl-CoA to this compound, catalyzed by the peroxisomal enzyme phytanoyl-CoA hydroxylase (PhyH).[3][4] A deficiency in PhyH activity leads to the pathological accumulation of phytanic acid in plasma and tissues, resulting in a progressive and debilitating clinical syndrome that includes retinitis pigmentosa, anosmia, peripheral polyneuropathy, and cerebellar ataxia.[2][5] This guide provides a detailed examination of the biochemical pathway, the molecular genetics of the disease, quantitative analytical methods, and emerging therapeutic strategies targeting this metabolic chokepoint.

The Biochemical Nexus: Phytanic Acid Alpha-Oxidation

Phytanic acid (3,7,11,15-tetramethylhexadecanoic acid) cannot be metabolized via the standard beta-oxidation pathway due to the presence of a methyl group on its beta-carbon (C3).[1] Instead, it undergoes alpha-oxidation within the peroxisomes, a process that shortens the fatty acid by one carbon, thereby bypassing the beta-methyl branch.[6] The product, pristanic acid, can then enter the beta-oxidation pathway.[6]

The initial steps of alpha-oxidation are critical and are localized entirely within the peroxisomes:[6][7]

  • Activation: Phytanic acid is first activated to its coenzyme A (CoA) ester, phytanoyl-CoA. This is a prerequisite for subsequent enzymatic reactions.[8]

  • Hydroxylation: Phytanoyl-CoA is hydroxylated to form this compound. This is the first and rate-limiting step of the pathway, catalyzed by phytanoyl-CoA hydroxylase (PhyH) . The reaction requires Fe(II) and 2-oxoglutarate as co-substrates.[8][9][10]

  • Cleavage: The intermediate, this compound, is then cleaved by the thiamine pyrophosphate (TPP)-dependent enzyme 2-hydroxyacyl-CoA lyase (HACL1) . This reaction yields pristanal (an aldehyde shortened by one carbon) and formyl-CoA.[11][12]

  • Dehydrogenation: Pristanal is oxidized to pristanic acid by an aldehyde dehydrogenase. Pristanic acid can then be activated to pristanoyl-CoA and undergo peroxisomal beta-oxidation.[6][13]

The inability to produce this compound due to deficient PhyH activity is the fundamental metabolic defect in over 90% of Adult Refsum Disease (ARD) cases.[2][14]

Figure 1: The Peroxisomal Alpha-Oxidation Pathway of Phytanic Acid.

Molecular Genetics and Pathophysiology

Adult Refsum Disease is an autosomal recessive disorder.[15] The vast majority of cases (>90%) are caused by biallelic loss-of-function mutations in the PHYH gene located on chromosome 10p13.[3][15][16] These mutations lead to the production of an enzymatically inactive or unstable PhyH protein.[16] A smaller subset of cases (<10%) result from mutations in the PEX7 gene.[15] The PEX7 gene encodes the receptor that recognizes the Peroxisomal Targeting Signal 2 (PTS2) required to import certain proteins, including PhyH, into the peroxisome.[5] Defective PEX7 function results in the mislocalization and subsequent degradation of PhyH in the cytosol, leading to the same biochemical outcome.[17]

The accumulation of phytanic acid is cytotoxic, although the precise mechanisms of toxicity are not fully elucidated.[1] It is known to incorporate into lipid membranes, potentially altering their fluidity and function. Its accumulation in myelin sheaths is linked to the development of peripheral neuropathy, while its presence in the retina contributes to the progressive vision loss characteristic of retinitis pigmentosa.[2][18]

Quantitative Data in Refsum Disease

The diagnosis of Refsum disease relies heavily on the quantification of phytanic acid in plasma or serum. The difference between healthy and affected individuals is typically stark.

Table 1: Plasma Phytanic Acid Concentrations

PopulationTypical Concentration (µmol/L)Notes
Healthy Controls< 10[2][14]Levels are often nearly undetectable.
Untreated Refsum Disease> 200[1][5][14]Levels can be extremely high, with an average at diagnosis around 689 µmol/L and some cases exceeding 1600 µmol/L.[2][19]
Treated Refsum Disease~100 - 300[14][20]Achieved through strict dietary phytanic acid restriction and/or apheresis. Represents a 50-70% reduction from acute levels.[20]

Table 2: Phytanoyl-CoA Hydroxylase (PhyH) Activity

SourceActivity LevelNotes
Healthy Control FibroblastsNormalRepresents baseline enzyme activity.
Refsum Disease (PHYH mutations)Deficient / Undetectable[5]The direct enzymatic defect is measurable in cultured patient cells.
Refsum Disease (PEX7 mutations)Deficient / Undetectable[5]The enzyme is synthesized but fails to be imported into the peroxisome, resulting in a functional deficiency within the organelle.

Experimental Protocols

Protocol: Quantification of Plasma Phytanic Acid by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is the gold standard for the accurate quantification of phytanic acid. This method offers high sensitivity and specificity.

Objective: To extract, derivatize, and quantify phytanic acid from human plasma.

Principle: Fatty acids are liberated from complex lipids by hydrolysis, extracted into an organic solvent, converted to volatile methyl esters (derivatization), and then separated and quantified by GC-MS using a stable isotope-labeled internal standard.[7][21]

Methodology:

  • Sample Preparation:

    • To 100 µL of plasma, add a known amount of deuterated phytanic acid (e.g., d3-phytanic acid) to serve as an internal standard.[11]

  • Hydrolysis:

    • Add a strong base (e.g., NaOH in methanol) and heat the sample to hydrolyze the ester linkages, releasing phytanic acid from triglycerides and phospholipids.

  • Extraction:

    • Acidify the sample to protonate the free fatty acids.

    • Perform a liquid-liquid extraction using an organic solvent (e.g., hexane or a chloroform/methanol mixture) to separate the lipids from the aqueous phase.

    • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Derivatization:

    • Reconstitute the dried lipid extract in a derivatizing agent (e.g., methanolic HCl or BF₃-methanol).

    • Heat the sample to convert the free fatty acids into their more volatile fatty acid methyl esters (FAMEs).

  • GC-MS Analysis:

    • Inject the FAMEs mixture onto a GC column (e.g., HP-5MS).[9] The FAMEs are separated based on their boiling points and retention times.

    • The eluent from the GC enters the mass spectrometer, which is operated in selected ion monitoring (SIM) mode to detect specific mass-to-charge ratio (m/z) fragments for phytanic acid methyl ester and its deuterated internal standard.[7]

  • Quantification:

    • Calculate the ratio of the peak area of endogenous phytanic acid to the peak area of the internal standard.

    • Determine the concentration of phytanic acid in the original plasma sample by comparing this ratio to a standard curve generated with known concentrations of phytanic acid.

Protocol: Phytanoyl-CoA Hydroxylase (PhyH) Enzyme Activity Assay

This assay measures the function of the PhyH enzyme directly, typically in cultured skin fibroblasts. It has largely been superseded by molecular genetic testing for clinical diagnosis but remains a valuable research tool.[14]

Objective: To measure the rate of conversion of phytanoyl-CoA to this compound in fibroblast cell lysates.

Principle: A cell lysate containing active PhyH is incubated with the substrate (phytanoyl-CoA) and necessary cofactors. The rate of product formation (this compound) is then measured, often using mass spectrometry.

Methodology:

  • Cell Culture:

    • Culture human skin fibroblasts from the patient and a healthy control under standard conditions.

  • Lysate Preparation:

    • Harvest the cultured fibroblasts and prepare a cell homogenate using sonication or freeze-thaw cycles in a suitable buffer.

    • Centrifuge the homogenate to pellet cell debris and collect the supernatant containing the peroxisomal enzymes.

  • Enzyme Reaction:

    • Prepare a reaction mixture containing:

      • Fibroblast lysate (source of PhyH).

      • Substrate: Phytanoyl-CoA.

      • Cofactors: Fe(II), 2-oxoglutarate, ascorbate, and potentially ATP or GTP with Mg²⁺.[22]

    • Incubate the reaction mixture at 37°C for a defined period.

  • Reaction Termination and Product Analysis:

    • Stop the reaction (e.g., by adding acid or a strong solvent).

    • Extract the lipids, including the this compound product.

    • Analyze the extract using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of this compound produced.

  • Calculation of Activity:

    • Normalize the amount of product formed to the incubation time and the total protein concentration of the lysate.

    • Express the enzyme activity in units such as nmol/hour/mg of protein.

    • Compare the activity in the patient sample to that of the healthy control. A significant reduction or absence of activity is indicative of Refsum disease.

Diagnostic Workflow and Therapeutic Strategies

The diagnostic process for Refsum disease is a multi-step workflow that integrates clinical observation with biochemical and genetic analysis.

Figure 2: Diagnostic Workflow for Adult Refsum Disease.

Current and future therapeutic strategies are aimed at reducing the phytanic acid load or bypassing the enzymatic block.

Current Management:

  • Dietary Restriction: The cornerstone of treatment is the lifelong avoidance of foods rich in phytanic acid and its precursor, phytol. This includes ruminant meats, dairy fat, and certain fatty fish.[23][24]

  • Plasmapheresis/Lipid Apheresis: In cases of acute toxicity or dangerously high phytanic acid levels (>1500 µmol/L), extracorporeal methods can be used to rapidly remove phytanic acid from the blood.[1][18]

Emerging and Future Therapies:

  • Upregulation of Alternative Pathways: Research has shown that cytochrome P450 (CYP4) enzymes can initiate the omega-oxidation of phytanic acid, providing an alternative degradation route. Targeting these enzymes with pharmacological inducers is a potential therapeutic strategy.[23][25]

  • Gene Therapy: The monogenic nature of Refsum disease makes it a candidate for gene therapy. The goal would be to deliver a functional copy of the PHYH or PEX7 gene to relevant tissues (e.g., the liver) to restore enzyme activity.[26]

  • Pharmacological Induction: Agents such as sodium 4-phenylbutyrate have been shown to induce peroxisome proliferation in vitro, which could potentially enhance residual function in milder forms of peroxisomal disorders.[27]

Figure 3: Points of Intervention for Therapeutic Strategies in Refsum Disease.

Conclusion

The conversion of phytanoyl-CoA to this compound represents the critical metabolic chokepoint in Refsum disease. A profound understanding of the enzyme responsible, phytanoyl-CoA hydroxylase, its genetic regulation, and the downstream pathological consequences of its dysfunction is paramount for the development of novel therapeutics. While dietary management remains the standard of care, future advancements in gene therapy and the pharmacological manipulation of alternative metabolic pathways hold significant promise. Continued research into the fundamental cell biology of peroxisomes and the specific mechanisms of phytanic acid-induced cytotoxicity will be essential to translate these promising strategies into effective treatments for patients with this debilitating disorder.

References

A Technical Guide to the Subcellular Localization of 2-Hydroxyphytanoyl-CoA Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the subcellular localization of 2-hydroxyphytanoyl-CoA metabolism, a critical step in the alpha-oxidation of phytanic acid. Understanding the precise location of these metabolic processes is fundamental for research into related metabolic disorders, such as Refsum disease, and for the development of targeted therapeutic interventions.

Introduction

Phytanic acid, a branched-chain fatty acid derived from dietary sources, cannot be metabolized through the typical beta-oxidation pathway due to the presence of a methyl group at its β-carbon. Instead, it undergoes alpha-oxidation, a process that removes a single carbon atom from the carboxyl end. A key intermediate in this pathway is this compound. The metabolism of this intermediate is catalyzed by a specific set of enzymes whose subcellular localization dictates the compartmentalization of the entire alpha-oxidation pathway. While early research suggested potential mitochondrial involvement, a substantial body of evidence now firmly establishes the peroxisome as the primary site of this compound metabolism in humans.[1][2][3][4][5]

The Core Pathway and Its Enzymatic Machinery

The conversion of phytanoyl-CoA to pristanal and formyl-CoA involves two key enzymatic steps that constitute the core of this compound metabolism. These enzymes are primarily located within the peroxisomes.[1][2][3][4][6]

  • Phytanoyl-CoA 2-Hydroxylase (PHYH) : This enzyme, also known as phytanic acid oxidase, catalyzes the first step, the hydroxylation of phytanoyl-CoA to this compound.[6][7][8] It is an iron(II) and 2-oxoglutarate-dependent oxygenase.[9][10] Subcellular fractionation studies have definitively localized PHYH to the peroxisomes in human liver cells.[6]

  • This compound Lyase (HACL1) : This thiamine pyrophosphate (ThDP)-dependent enzyme cleaves this compound into pristanal and formyl-CoA.[9][11] In rat liver, HACL1 is found exclusively in peroxisomes.[12] However, in human liver, evidence suggests a dual localization, with the enzyme being present in both peroxisomes and the endoplasmic reticulum.[4][13] A second lyase with similar activity, HACL2, has been identified in the endoplasmic reticulum and may contribute to the metabolism of 2-hydroxy fatty acids.[4][14]

The subsequent conversion of pristanal to pristanic acid, which can then enter the beta-oxidation pathway, is also believed to occur within the peroxisomes.[2][5]

Signaling Pathway Diagram

Figure 1: Subcellular localization of this compound metabolism.

Quantitative Data on Subcellular Distribution

The overwhelming majority of phytanic acid alpha-oxidation occurs in the peroxisomes. Subcellular fractionation studies of human cultured skin fibroblasts have provided quantitative data on the distribution of this metabolic pathway.

Subcellular FractionPhytanic Acid Oxidation Rate (pmol/h per mg protein)Percentage of Total Activity
Peroxisomes37.1 ± 2.65~93%
Mitochondria1.9 ± 0.3~5%
Endoplasmic Reticulum0.4 ± 0.07~1%
Control Fibroblasts
PeroxisomesNot Detected0%
Mitochondria2.04 ± 0.7~83% (of residual)
Endoplasmic Reticulum0.43 ± 0.2~17% (of residual)
Refsum Disease Fibroblasts

Table 1: Subcellular Distribution of Phytanic Acid Oxidation in Human Fibroblasts. Data adapted from Pahan et al. (1995). The data clearly demonstrates that the bulk of phytanic acid oxidation is localized to the peroxisomes in control cells, and this activity is deficient in peroxisomes from Refsum disease patients.

Experimental Protocols

Determining the subcellular localization of enzymes involved in this compound metabolism relies on a combination of biochemical and cell biology techniques.

Subcellular Fractionation by Differential and Density Gradient Centrifugation

This method separates cellular organelles based on their size, shape, and density.

Objective: To isolate enriched fractions of peroxisomes, mitochondria, and endoplasmic reticulum.

Methodology:

  • Cell/Tissue Homogenization:

    • Harvest cultured cells or finely mince fresh tissue (e.g., liver).

    • Resuspend in an ice-cold isotonic homogenization buffer (e.g., containing sucrose, MOPS, EDTA, and protease inhibitors).

    • Homogenize using a Dounce homogenizer or a Potter-Elvehjem homogenizer with a controlled number of strokes to ensure cell disruption while keeping organelles intact.

  • Differential Centrifugation:

    • Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes) to pellet nuclei and unbroken cells.

    • Transfer the supernatant to a new tube and centrifuge at a medium speed (e.g., 20,000 x g for 20 minutes) to pellet a crude mitochondrial fraction (which also contains peroxisomes and lysosomes).

    • The resulting supernatant is the cytosolic fraction. The pellet from the medium-speed centrifugation contains the organelles of interest.

  • Density Gradient Centrifugation:

    • Resuspend the crude mitochondrial pellet in a small volume of homogenization buffer.

    • Layer the resuspended pellet onto a pre-formed density gradient (e.g., using sucrose, Percoll, or Nycodenz).

    • Centrifuge at high speed (e.g., 100,000 x g for 1-2 hours) in an ultracentrifuge.

    • Organelles will migrate to their isopycnic point in the gradient, forming distinct bands. Peroxisomes are denser than mitochondria and will form a band at a higher density.

    • Carefully collect the fractions from the gradient.

  • Analysis of Fractions:

    • Determine the protein concentration of each fraction.

    • Perform enzyme assays for marker enzymes of each organelle to assess the purity of the fractions (e.g., catalase for peroxisomes, cytochrome c oxidase for mitochondria, and glucose-6-phosphatase for the endoplasmic reticulum).

    • Perform enzyme assays for PHYH and HACL1 in each fraction to determine their subcellular distribution.

Experimental Workflow Diagram

Subcellular_Fractionation_Workflow Workflow for Subcellular Localization by Fractionation start Start: Cultured Cells or Tissue homogenization Cell/Tissue Homogenization start->homogenization low_speed_cent Low-Speed Centrifugation (~1,000 x g) homogenization->low_speed_cent pellet1 Pellet: Nuclei, Unbroken Cells (Discard) low_speed_cent->pellet1 supernatant1 Supernatant 1 low_speed_cent->supernatant1 medium_speed_cent Medium-Speed Centrifugation (~20,000 x g) supernatant1->medium_speed_cent pellet2 Pellet: Crude Organelle Fraction (Mitochondria, Peroxisomes, etc.) medium_speed_cent->pellet2 supernatant2 Supernatant 2: Cytosolic Fraction medium_speed_cent->supernatant2 density_gradient Density Gradient Centrifugation (~100,000 x g) pellet2->density_gradient fraction_collection Fraction Collection density_gradient->fraction_collection analysis Analysis: - Marker Enzyme Assays - PHYH/HACL1 Enzyme Assays - Western Blotting fraction_collection->analysis end End: Determine Subcellular Localization analysis->end

Figure 2: Generalized workflow for subcellular fractionation.
Immunofluorescence Microscopy

This technique uses fluorescently labeled antibodies to visualize the location of specific proteins within a cell.

Objective: To visualize the co-localization of PHYH or HACL1 with known peroxisomal markers.

Methodology:

  • Cell Culture and Fixation:

    • Grow adherent cells on glass coverslips.

    • Fix the cells with a suitable fixative, such as 4% paraformaldehyde, to preserve cellular structures.

  • Permeabilization:

    • Treat the fixed cells with a detergent, such as Triton X-100 or digitonin, to permeabilize the cell membranes, allowing antibodies to access intracellular antigens.

  • Blocking:

    • Incubate the cells in a blocking solution (e.g., bovine serum albumin or normal goat serum) to prevent non-specific binding of antibodies.

  • Primary Antibody Incubation:

    • Incubate the cells with a primary antibody specific for the protein of interest (e.g., anti-PHYH or anti-HACL1) and a primary antibody for a known peroxisomal marker (e.g., anti-PMP70 or anti-Catalase) from different host species.

  • Secondary Antibody Incubation:

    • Wash the cells to remove unbound primary antibodies.

    • Incubate with fluorescently labeled secondary antibodies that recognize the primary antibodies. Each secondary antibody should have a different fluorophore (e.g., Alexa Fluor 488 and Alexa Fluor 594).

  • Mounting and Imaging:

    • Mount the coverslips on microscope slides with a mounting medium containing an anti-fade reagent.

    • Visualize the cells using a fluorescence or confocal microscope. Co-localization of the signals from the two fluorophores will appear as a merged color (e.g., yellow from green and red signals), indicating that the proteins are in the same subcellular compartment.

Enzyme Assays

Objective: To measure the activity of PHYH and HACL1 in isolated subcellular fractions.

  • PHYH Enzyme Assay:

    • Principle: The assay measures the conversion of phytanoyl-CoA to this compound. This can be monitored by various methods, including the consumption of the co-substrate 2-oxoglutarate or the formation of the hydroxylated product.

    • Reaction Mixture: A typical reaction mixture includes the subcellular fraction, phytanoyl-CoA, 2-oxoglutarate, Fe(II), ascorbate, and a suitable buffer.[13]

    • Detection: The product, this compound, can be quantified using techniques like HPLC or mass spectrometry.

  • HACL1 Enzyme Assay:

    • Principle: This assay measures the cleavage of this compound into pristanal and formyl-CoA.

    • Reaction Mixture: The reaction mixture contains the subcellular fraction, this compound, thiamine pyrophosphate (ThDP), and Mg2+.

    • Detection: The production of pristanal can be measured by derivatization followed by spectrophotometry or by HPLC. Alternatively, the formation of formyl-CoA can be coupled to a subsequent enzymatic reaction that produces a detectable product.

Conclusion

The metabolism of this compound is a critical process in the alpha-oxidation of phytanic acid, and its subcellular localization is firmly established within the peroxisomes in humans. The key enzymes, phytanoyl-CoA hydroxylase (PHYH) and this compound lyase (HACL1), are predominantly peroxisomal, although a secondary localization for a lyase activity in the endoplasmic reticulum has been reported. This compartmentalization has significant implications for understanding the pathophysiology of Refsum disease and other related peroxisomal disorders. The experimental protocols outlined in this guide provide a framework for researchers to investigate the subcellular distribution of these and other metabolic pathways, contributing to the advancement of knowledge in cellular metabolism and the development of novel therapeutic strategies.

References

The Enzymatic Conversion of Phytanoyl-CoA to 2-Hydroxyphytanoyl-CoA: A Cornerstone of Branched-Chain Fatty Acid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The enzymatic conversion of phytanoyl-CoA to 2-hydroxyphytanoyl-CoA represents a critical step in the alpha-oxidation pathway, the primary metabolic route for the degradation of branched-chain fatty acids in mammals. This reaction is catalyzed by the peroxisomal enzyme phytanoyl-CoA 2-hydroxylase (PhyH), an iron(II) and 2-oxoglutarate-dependent dioxygenase. Deficiencies in PhyH activity lead to the accumulation of phytanic acid, resulting in the debilitating neurological disorder, Refsum disease. This technical guide provides a comprehensive overview of the enzymatic conversion, including the underlying biochemical mechanisms, detailed experimental protocols for its study, and a summary of key quantitative data. Furthermore, this document offers visual representations of the metabolic pathway and experimental workflows to facilitate a deeper understanding of this vital biological process.

Introduction

Phytanic acid, a 3-methyl-branched fatty acid derived from the diet, cannot be metabolized through the conventional beta-oxidation pathway due to the presence of a methyl group on its β-carbon.[1] Instead, it undergoes a process known as alpha-oxidation, which involves the removal of a single carbon atom from the carboxyl end.[2] The initial and rate-limiting step in this pathway is the hydroxylation of phytanoyl-CoA to this compound.[3] This reaction is catalyzed by phytanoyl-CoA 2-hydroxylase (PhyH), also referred to as phytanoyl-CoA dioxygenase.[4]

The clinical significance of this enzymatic step is underscored by its association with Adult Refsum disease, an autosomal recessive disorder characterized by the accumulation of phytanic acid in plasma and tissues.[5][6] This accumulation leads to a range of neurological symptoms, including retinitis pigmentosa, peripheral neuropathy, and cerebellar ataxia.[1] Consequently, a thorough understanding of the enzymatic conversion of phytanoyl-CoA to this compound is paramount for the development of diagnostic and therapeutic strategies for Refsum disease and other related peroxisomal disorders.

The Enzyme: Phytanoyl-CoA 2-Hydroxylase (PhyH)

PhyH is a peroxisomal enzyme that belongs to the superfamily of Fe(II) and 2-oxoglutarate (2OG)-dependent dioxygenases.[7] The human PHYH gene is located on chromosome 10p13 and spans approximately 21 kb, containing 9 exons.[8] The translated protein consists of 338 amino acids and includes a peroxisomal targeting signal type 2 (PTS2) at its N-terminus, which is essential for its import into the peroxisome.[3]

Reaction Mechanism

The hydroxylation of phytanoyl-CoA by PhyH is a complex process that requires several cofactors. The overall reaction can be summarized as follows:

Phytanoyl-CoA + 2-Oxoglutarate + O₂ → this compound + Succinate + CO₂[9]

The reaction mechanism is characteristic of 2-oxoglutarate dependent dioxygenases. It involves the binding of Fe(II), 2-oxoglutarate, and the substrate, phytanoyl-CoA, to the active site of the enzyme. Molecular oxygen then binds to the ferrous iron, leading to the oxidative decarboxylation of 2-oxoglutarate to succinate and the formation of a highly reactive ferryl intermediate. This intermediate then hydroxylates the α-carbon of phytanoyl-CoA to produce this compound.

Cofactors and Substrate Specificity

The catalytic activity of PhyH is strictly dependent on the presence of several cofactors.

CofactorRole
Fe(II) Binds to the active site and participates directly in the catalytic cycle.
2-Oxoglutarate A co-substrate that is decarboxylated to succinate, driving the reaction forward.
Ascorbate A reducing agent that is thought to maintain the iron in its ferrous (Fe²⁺) state.
O₂ The source of the hydroxyl group oxygen atom.
ATP or GTP and Mg²⁺ Required for optimal enzyme activity, though their precise role is not fully elucidated.[10]

PhyH exhibits a high degree of specificity for 3-methyl-branched fatty acyl-CoAs, such as phytanoyl-CoA.[10] It does not show significant activity towards straight-chain acyl-CoAs or fatty acids with methyl branches at other positions.[10] The enzyme can hydroxylate both the (3R)- and (3S)-epimers of phytanoyl-CoA.[11]

Quantitative Data

Precise kinetic parameters for PhyH are essential for understanding its function and for the development of enzyme inhibitors. The following tables summarize the available quantitative data for human and rat PhyH.

Enzyme Kinetics
Enzyme SourceSubstrateKmVmaxReference
Human (recombinant)Phytanoyl-CoANot explicitly reportedNot explicitly reported[12]
Human (recombinant)2-OxoglutarateNot explicitly reportedNot explicitly reported[12]
Rat LiverPhytanoyl-CoANot explicitly reportedNot explicitly reported[3]

Note: While several studies have performed kinetic analyses of PhyH, specific Km and Vmax values are not consistently reported in the available literature. Further dedicated kinetic studies are required to fully characterize these parameters.

Optimal Reaction Conditions
ParameterOptimal Value/ConditionReference
pH~7.5 - 8.0[13]
Temperature37°C[13]
Co-factorsPreformed phytanoyl-CoA, 2-oxoglutarate, Fe²⁺, ascorbate[13]

Experimental Protocols

Purification of Recombinant Human Phytanoyl-CoA Hydroxylase

This protocol describes the expression and purification of a polyhistidine-tagged human PhyH from E. coli.[10][12]

Materials:

  • E. coli BL21(DE3) cells transformed with a pET vector containing the human PHYH gene with an N-terminal His-tag.

  • LB medium supplemented with the appropriate antibiotic.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

  • Ni-NTA affinity chromatography column.

  • Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

  • Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl).

Procedure:

  • Inoculate a starter culture of the transformed E. coli and grow overnight.

  • Inoculate a larger volume of LB medium with the starter culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow for 3-4 hours at 30°C.

  • Harvest the cells by centrifugation and resuspend the pellet in lysis buffer.

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation.

  • Load the supernatant onto a pre-equilibrated Ni-NTA column.

  • Wash the column with wash buffer to remove unbound proteins.

  • Elute the His-tagged PhyH with elution buffer.

  • Pool the fractions containing the purified protein and dialyze against dialysis buffer.

  • Assess the purity of the protein by SDS-PAGE.

Synthesis of Phytanoyl-CoA

This protocol outlines a method for the chemical synthesis of phytanoyl-CoA.[7]

Materials:

  • Phytanic acid.

  • N,N'-Dicyclohexylcarbodiimide (DCC).

  • N-Hydroxysuccinimide (NHS).

  • Coenzyme A (CoA).

  • Anhydrous solvent (e.g., dichloromethane, dimethylformamide).

  • Buffer for purification (e.g., phosphate buffer).

  • HPLC system for purification.

Procedure:

  • Dissolve phytanic acid in an anhydrous solvent.

  • Add DCC and NHS to activate the carboxyl group of phytanic acid, forming an NHS ester.

  • Stir the reaction at room temperature for several hours.

  • Remove the dicyclohexylurea precipitate by filtration.

  • In a separate reaction vessel, dissolve Coenzyme A in a suitable buffer.

  • Slowly add the activated phytanic acid (NHS ester) solution to the Coenzyme A solution with stirring.

  • Allow the reaction to proceed for several hours at room temperature.

  • Purify the resulting phytanoyl-CoA by reversed-phase HPLC.

  • Confirm the identity and purity of the product by mass spectrometry and NMR.

Phytanoyl-CoA Hydroxylase Activity Assay

This assay measures the activity of PhyH by detecting the formation of this compound.[11]

Materials:

  • Purified PhyH.

  • Phytanoyl-CoA.

  • 2-Oxoglutarate.

  • Ferrous sulfate (FeSO₄).

  • Ascorbic acid.

  • ATP or GTP.

  • Magnesium chloride (MgCl₂).

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5).

  • Quenching solution (e.g., methanol).

  • HPLC system with a C18 column.

  • Mass spectrometer or NMR for product identification.

Procedure:

  • Prepare a reaction mixture containing reaction buffer, 2-oxoglutarate, FeSO₄, ascorbic acid, ATP/GTP, and MgCl₂.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the purified PhyH enzyme and phytanoyl-CoA.

  • Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding a quenching solution.

  • Analyze the reaction mixture by reversed-phase HPLC to separate the substrate (phytanoyl-CoA) from the product (this compound).

  • Quantify the product formation by integrating the peak area.

  • Confirm the identity of the product using mass spectrometry or NMR spectroscopy.[7][14]

Visualizations

Alpha-Oxidation Pathway

Alpha_Oxidation_Pathway Phytanic_acid Phytanic Acid Phytanoyl_CoA Phytanoyl-CoA Phytanic_acid->Phytanoyl_CoA Hydroxyphytanoyl_CoA This compound Phytanoyl_CoA->Hydroxyphytanoyl_CoA Pristanal Pristanal + Formyl-CoA Hydroxyphytanoyl_CoA->Pristanal Pristanic_acid Pristanic Acid Pristanal->Pristanic_acid Beta_Oxidation β-Oxidation Pristanic_acid->Beta_Oxidation

Caption: The alpha-oxidation pathway of phytanic acid.

Experimental Workflow for PhyH Activity Assay

PhyH_Assay_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Mix Prepare Reaction Mix (Buffer, 2-OG, Fe²⁺, Ascorbate) Preincubation Pre-incubate at 37°C Mix->Preincubation Add_Enzyme_Substrate Add PhyH and Phytanoyl-CoA Preincubation->Add_Enzyme_Substrate Incubation Incubate at 37°C Add_Enzyme_Substrate->Incubation Quench Quench Reaction Incubation->Quench HPLC HPLC Separation Quench->HPLC Detection MS / NMR Detection HPLC->Detection Quantification Data Analysis Detection->Quantification

Caption: Workflow for the phytanoyl-CoA hydroxylase activity assay.

Conclusion

The enzymatic conversion of phytanoyl-CoA to this compound, catalyzed by phytanoyl-CoA 2-hydroxylase, is a fundamental step in the metabolism of branched-chain fatty acids. Its importance is highlighted by the severe pathological consequences of its deficiency in Refsum disease. This technical guide has provided a detailed overview of this crucial reaction, including the enzyme's mechanism, kinetics, and the experimental methodologies used for its investigation. The provided diagrams offer a clear visual representation of the metabolic context and experimental procedures. A deeper understanding of this enzymatic process will undoubtedly pave the way for the development of novel therapeutic interventions for patients suffering from disorders of phytanic acid metabolism. Further research is warranted to fully elucidate the kinetic parameters of PhyH and to explore the potential for therapeutic modulation of its activity.

References

An In-depth Technical Guide to 2-Hydroxyphytanoyl-CoA: Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxyphytanoyl-CoA is a crucial intermediate in the alpha-oxidation of phytanic acid, a branched-chain fatty acid derived from dietary sources. The metabolism of this molecule is of significant interest due to its direct association with Refsum disease, a rare autosomal recessive neurological disorder. This technical guide provides a comprehensive overview of the structure, chemical properties, and biological role of this compound. It includes detailed information on its involvement in metabolic pathways, analytical methodologies for its quantification, and protocols for its synthesis and enzymatic analysis, tailored for professionals in research and drug development.

Chemical Structure and Properties

This compound is a complex molecule consisting of a phytanic acid backbone with a hydroxyl group at the alpha-position (C-2), linked to a coenzyme A (CoA) molecule via a thioester bond.

IUPAC Name: S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-hydroxy-3,7,11,15-tetramethylhexadecanethioate[1]

Chemical Formula: C₄₁H₇₄N₇O₁₈P₃S[1]

Quantitative Chemical Data
PropertyValueSource
Molecular Weight 1078.1 g/mol PubChem[1]
CAS Number 172787-73-4PubChem[1]
Monoisotopic Mass 1077.40239070 DaPubChem
Topological Polar Surface Area 409 ŲPubChem
Hydrogen Bond Donor Count 14PubChem
Hydrogen Bond Acceptor Count 25PubChem
Rotatable Bond Count 33PubChem
XLogP3-AA 2.1PubChem

Solubility: Due to its large, nonpolar fatty acid chain and the highly polar coenzyme A moiety, this compound is expected to be amphipathic. Its solubility in aqueous solutions is likely low and it would be more soluble in organic solvents or detergent-containing buffers.

Stability: The thioester bond in this compound is susceptible to hydrolysis, particularly at extreme pH values and elevated temperatures. It is recommended to handle and store the compound in buffered solutions at neutral pH and at low temperatures (-20°C or below) to maintain its integrity.

Biological Significance and Signaling Pathways

This compound is a key intermediate in the peroxisomal alpha-oxidation of phytanic acid. This pathway is essential for the degradation of phytanic acid, a branched-chain fatty acid that cannot be metabolized by the more common beta-oxidation pathway due to the presence of a methyl group on its beta-carbon.

The Alpha-Oxidation Pathway of Phytanic Acid

The degradation of phytanic acid via alpha-oxidation occurs in the peroxisomes and can be summarized in the following steps:

  • Activation: Phytanic acid is first activated to phytanoyl-CoA.

  • Hydroxylation: Phytanoyl-CoA is then hydroxylated by the enzyme phytanoyl-CoA hydroxylase (PHYH) to form this compound.

  • Cleavage: this compound is cleaved by the enzyme this compound lyase (HACL1), a thiamine pyrophosphate (TPP)-dependent enzyme, to yield pristanal and formyl-CoA.

  • Oxidation and Further Metabolism: Pristanal is subsequently oxidized to pristanic acid, which can then enter the beta-oxidation pathway. Formyl-CoA is further metabolized.

The following diagram illustrates the alpha-oxidation pathway of phytanic acid:

Alpha_Oxidation_Pathway Phytanic Acid Phytanic Acid Phytanoyl-CoA Phytanoyl-CoA Phytanic Acid->Phytanoyl-CoA Acyl-CoA Synthetase This compound This compound Phytanoyl-CoA->this compound Phytanoyl-CoA Hydroxylase (PHYH) Pristanal Pristanal This compound->Pristanal This compound Lyase (HACL1) Formyl-CoA Formyl-CoA This compound->Formyl-CoA Pristanic Acid Pristanic Acid Pristanal->Pristanic Acid Aldehyde Dehydrogenase Beta-Oxidation Beta-Oxidation Pristanic Acid->Beta-Oxidation

Figure 1. The alpha-oxidation pathway of phytanic acid.
Clinical Relevance: Refsum Disease

A deficiency in the enzyme phytanoyl-CoA hydroxylase (PHYH) leads to the accumulation of phytanic acid in the blood and tissues, resulting in a rare, inherited metabolic disorder known as Refsum disease. The clinical manifestations of Refsum disease include retinitis pigmentosa, peripheral neuropathy, cerebellar ataxia, and ichthyosis. The study of this compound and its metabolizing enzymes is therefore critical for understanding the pathophysiology of this disease and for the development of potential therapeutic interventions.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Chemical Synthesis of this compound

The chemical synthesis of this compound is a multi-step process. A common approach involves the synthesis of phytanoyl-CoA followed by enzymatic hydroxylation.

Materials:

  • Phytanic acid

  • Coenzyme A (CoA)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Recombinant phytanoyl-CoA hydroxylase (PHYH)

  • α-Ketoglutarate

  • Ascorbate

  • Fe(II) source (e.g., (NH₄)₂Fe(SO₄)₂·6H₂O)

  • Buffer solutions (e.g., potassium phosphate buffer, pH 7.5)

  • Organic solvents (e.g., dichloromethane, diethyl ether)

  • Solid-phase extraction (SPE) cartridges for purification

Procedure:

  • Synthesis of Phytanoyl-CoA: a. Activate phytanic acid by reacting it with DCC and NHS in an anhydrous organic solvent to form an NHS-ester of phytanic acid. b. React the phytanic acid-NHS ester with coenzyme A in a buffered aqueous solution (pH ~7.5) to form phytanoyl-CoA. c. Purify the resulting phytanoyl-CoA using reverse-phase solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC).

  • Enzymatic Hydroxylation to this compound: a. Prepare a reaction mixture containing the purified phytanoyl-CoA, recombinant PHYH enzyme, and the co-factors α-ketoglutarate, ascorbate, and Fe(II) in a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.5). b. Incubate the reaction mixture at an optimal temperature for the enzyme (e.g., 37°C) for a sufficient duration (e.g., 1-2 hours). c. Monitor the reaction progress by taking aliquots at different time points and analyzing them by LC-MS. d. Stop the reaction by adding a quenching solution (e.g., methanol or acetonitrile). e. Purify the final product, this compound, using SPE or HPLC.

Quantification of this compound in Biological Samples by LC-MS/MS

This protocol describes a method for the extraction and quantification of this compound from tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Tissue samples (e.g., liver, brain)

  • Internal standard (e.g., a stable isotope-labeled analog of this compound)

  • Homogenization buffer (e.g., phosphate-buffered saline)

  • Organic solvents for extraction (e.g., methanol, chloroform, hexane)

  • Formic acid

  • LC-MS/MS system with a C18 reverse-phase column

Procedure:

  • Sample Preparation and Extraction: a. Weigh a known amount of frozen tissue and homogenize it in ice-cold homogenization buffer. b. Add a known amount of the internal standard to the homogenate. c. Perform a liquid-liquid extraction using a mixture of methanol, chloroform, and water (or a solid-phase extraction) to isolate the lipid fraction containing this compound. d. Evaporate the organic solvent under a stream of nitrogen. e. Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., methanol/water with 0.1% formic acid).

  • LC-MS/MS Analysis: a. Inject the reconstituted sample onto the LC-MS/MS system. b. Separate the analytes using a C18 reverse-phase column with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid). c. Detect and quantify this compound and the internal standard using tandem mass spectrometry in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound should be determined and optimized beforehand. d. Construct a calibration curve using known concentrations of a this compound standard to quantify the amount in the biological samples.

The following diagram illustrates a typical experimental workflow for the quantification of this compound in tissue:

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Tissue_Homogenization Tissue Homogenization (with Internal Standard) Lipid_Extraction Lipid Extraction (LLE or SPE) Tissue_Homogenization->Lipid_Extraction Solvent_Evaporation Solvent Evaporation Lipid_Extraction->Solvent_Evaporation Reconstitution Reconstitution in Mobile Phase Solvent_Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MSMS_Detection MS/MS Detection (MRM Mode) LC_Separation->MSMS_Detection Data_Analysis Data Analysis & Quantification MSMS_Detection->Data_Analysis Quantification

Figure 2. Workflow for LC-MS/MS quantification.
Enzymatic Assay for this compound Lyase (HACL1)

This assay measures the activity of HACL1 by monitoring the cleavage of this compound.

Materials:

  • Purified recombinant HACL1 enzyme

  • This compound (substrate)

  • Thiamine pyrophosphate (TPP) (cofactor)

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.5)

  • A detection reagent for one of the products (e.g., a reagent that reacts with the aldehyde group of pristanal to produce a colorimetric or fluorescent signal, or analysis by LC-MS to detect pristanal or formyl-CoA).

Procedure:

  • Reaction Setup: a. Prepare a reaction mixture containing the assay buffer, TPP, and the HACL1 enzyme. b. Pre-incubate the mixture at the desired temperature (e.g., 37°C). c. Initiate the reaction by adding the substrate, this compound.

  • Detection and Measurement: a. Endpoint Assay: Stop the reaction at a specific time point by adding a quenching solution. Then, add the detection reagent and measure the signal (e.g., absorbance or fluorescence) using a plate reader. b. Kinetic Assay (if a continuous detection method is available): Monitor the formation of the product in real-time. c. LC-MS based assay: Stop the reaction at different time points and quantify the amount of product (pristanal or a derivative) or the remaining substrate using LC-MS.

  • Data Analysis: a. Calculate the rate of the enzymatic reaction based on the amount of product formed or substrate consumed over time. b. Determine the kinetic parameters (e.g., Kₘ and Vₘₐₓ) by performing the assay with varying substrate concentrations.

Conclusion

This compound is a pivotal molecule in the specialized metabolic pathway of phytanic acid alpha-oxidation. Its proper metabolism is essential for neurological health, and its accumulation is a hallmark of Refsum disease. This technical guide has provided a detailed overview of its chemical nature, biological functions, and the experimental methodologies required for its study. A thorough understanding of this compound is crucial for researchers and drug development professionals aiming to unravel the complexities of lipid metabolism and develop novel therapeutic strategies for related metabolic disorders. Further research into the precise physical properties and the development of more accessible analytical standards will continue to advance our understanding of this important biomolecule.

References

Biosynthesis of 2-Hydroxyphytanoyl-CoA in Peroxisomes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The biosynthesis of 2-hydroxyphytanoyl-CoA is a critical step in the peroxisomal alpha-oxidation pathway, the primary metabolic route for the degradation of phytanic acid, a branched-chain fatty acid derived from dietary sources. The accumulation of phytanic acid due to defects in this pathway leads to the debilitating neurological disorder, Refsum disease. This technical guide provides an in-depth overview of the core enzymatic reaction, including quantitative data, detailed experimental protocols, and the regulatory mechanisms governing this vital metabolic process.

Core Pathway: The Role of Phytanoyl-CoA 2-Hydroxylase

The conversion of phytanoyl-CoA to this compound is catalyzed by the enzyme phytanoyl-CoA 2-hydroxylase (PhyH) , also known as phytanoyl-CoA dioxygenase.[1][2] This enzyme belongs to the family of iron(II) and 2-oxoglutarate-dependent oxygenases.[3][4][5] The reaction takes place within the peroxisomal matrix and is the first and rate-limiting step of phytanic acid alpha-oxidation.[6][7]

The overall reaction is as follows:

Phytanoyl-CoA + 2-Oxoglutarate + O₂ → this compound + Succinate + CO₂[8][9]

Cofactors and Requirements: The catalytic activity of PhyH is dependent on the presence of several cofactors:

  • Fe(II): Essential for the catalytic activity of this oxygenase.[4][5]

  • 2-Oxoglutarate: Serves as a co-substrate.[4][5]

  • O₂: The source of the hydroxyl group.[8]

  • Ascorbate: Required for optimal activity, likely to maintain the iron in its reduced Fe(II) state.

  • ATP or GTP and Mg²⁺: An unexpected requirement for PhyH activity has been reported, in addition to the known hydroxylation cofactors.[10]

Quantitative Data

Understanding the kinetics and concentrations of the molecules involved is crucial for studying the biosynthesis of this compound.

ParameterValueSubstrate/ProductOrganism/ConditionsReference
Km 29.5 µMPhytanoyl-CoAHuman (in the presence of SCP2)[11]
Km 40.8 µM3-Methylhexadecanoyl-CoAHuman[11]
Plasma Concentration < 0.2 µmol/L2-Hydroxyphytanic AcidHealthy Individuals
Plasma Concentration Elevated2-Hydroxyphytanic AcidPatients with peroxisomal disorders (e.g., Zellweger syndrome)

Signaling and Regulatory Pathways

The regulation of PhyH activity and expression is critical for maintaining cellular homeostasis of phytanic acid.

  • Substrate Induction: The activity of phytanoyl-CoA hydroxylase is induced by its substrate, phytanic acid. This induction provides a direct feedback mechanism to handle increased levels of this fatty acid. An increase in PhyH activity can be observed within 2 hours of exposure to phytanic acid in some cell lines.[12]

  • Transcriptional Regulation: While phytanic acid is known to activate the nuclear hormone receptors PPARα (peroxisome proliferator-activated receptor alpha) and RXRs (retinoid X receptors), studies have shown that the induction of PhyH by phytanic acid is not mediated by these receptors.[12] The precise transcriptional factors and regulatory elements in the PHYH gene promoter that govern its expression are still under investigation.

Below is a diagram illustrating the known regulatory influence on PhyH.

cluster_regulation Regulation of PhyH Activity Phytanic_Acid Phytanic Acid PhyH_Activity Phytanoyl-CoA 2-Hydroxylase (PhyH) Activity Phytanic_Acid->PhyH_Activity Induces Unknown_Regulator Unknown Transcriptional Regulator(s) PHYH_Gene PHYH Gene Unknown_Regulator->PHYH_Gene Regulates Transcription PHYH_Gene->PhyH_Activity Leads to

Regulation of Phytanoyl-CoA 2-Hydroxylase (PhyH) Activity.

Experimental Protocols

Synthesis of Phytanoyl-CoA

Objective: To chemically synthesize the substrate for the PhyH enzyme assay.

Materials:

  • Phytanic acid

  • N,N'-Carbonyldiimidazole (CDI)

  • Coenzyme A (CoASH)

  • Anhydrous tetrahydrofuran (THF)

  • β-cyclodextrin

  • Reverse-phase HPLC system

Procedure:

  • Dissolve phytanic acid in anhydrous THF.

  • Add N,N'-Carbonyldiimidazole (CDI) to the solution to activate the carboxylic acid.

  • In a separate vial, dissolve Coenzyme A (CoASH) in water.

  • Add the activated phytanic acid solution to the CoASH solution.

  • Allow the reaction to proceed to form phytanoyl-CoA.

  • Solubilize the crude product with the aid of β-cyclodextrin.

  • Purify the phytanoyl-CoA using a reverse-phase HPLC system.[13]

  • Confirm the identity and purity of the product by NMR and mass spectrometry.[3]

In Vitro Assay for Phytanoyl-CoA 2-Hydroxylase (PhyH) Activity

Objective: To measure the enzymatic activity of PhyH by quantifying the formation of this compound. This protocol is based on the use of a radiolabeled substrate.

Materials:

  • Purified recombinant PhyH or cell/tissue homogenate containing PhyH

  • [1-¹⁴C]Phytanoyl-CoA (synthesized as above using radiolabeled phytanic acid)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Ferrous sulfate (FeSO₄)

  • 2-Oxoglutarate

  • Ascorbic acid

  • ATP or GTP

  • Magnesium chloride (MgCl₂)

  • Bovine serum albumin (BSA)

  • HPLC system with a radiodetector

Procedure:

  • Prepare a reaction mixture containing assay buffer, FeSO₄, 2-oxoglutarate, ascorbic acid, ATP or GTP, MgCl₂, and BSA.

  • Add the enzyme source (purified PhyH or homogenate) to the reaction mixture.

  • Initiate the reaction by adding [1-¹⁴C]phytanoyl-CoA.

  • Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).

  • Stop the reaction by adding an acid (e.g., perchloric acid).

  • Separate the substrate ([1-¹⁴C]phytanoyl-CoA) from the product ([1-¹⁴C]this compound) using reverse-phase HPLC.

  • Quantify the amount of product formed using a radiodetector.[13]

  • Calculate the enzyme activity based on the rate of product formation.

Quantification of Phytanic Acid and its Metabolites by GC-MS

Objective: To measure the levels of phytanic acid and its metabolites, including 2-hydroxyphytanic acid, in biological samples.

Materials:

  • Biological sample (e.g., plasma, cell lysate)

  • Internal standards (e.g., deuterated phytanic acid)

  • Solvents for extraction (e.g., chloroform, methanol)

  • Derivatizing agent (e.g., BF₃-methanol)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Sample Preparation:

    • Add the internal standard to the biological sample.

    • Extract the lipids using a suitable solvent system (e.g., Folch extraction with chloroform:methanol).

    • Hydrolyze the lipids to release free fatty acids.

  • Derivatization:

    • Convert the fatty acids to their fatty acid methyl esters (FAMEs) using a derivatizing agent like BF₃-methanol.

  • GC-MS Analysis:

    • Inject the FAMEs into the GC-MS system.

    • Separate the different FAMEs based on their retention times on the GC column.

    • Identify and quantify the specific metabolites based on their mass spectra and comparison to the internal standard.

Experimental and Logical Workflows

The study of this compound biosynthesis often involves a series of interconnected experimental steps. The following diagram illustrates a typical workflow.

cluster_workflow Experimental Workflow for Studying PhyH start Start: Hypothesis on PhyH function/regulation cloning Cloning and Expression of PHYH Gene start->cloning synthesis Synthesis of Phytanoyl-CoA Substrate start->synthesis cell_culture Cell Culture Experiments (e.g., with patient fibroblasts) start->cell_culture purification Purification of Recombinant PhyH Protein cloning->purification assay_dev Development of PhyH Enzyme Assay (e.g., HPLC-based) purification->assay_dev synthesis->assay_dev kinetics Enzyme Kinetic Studies (Km, Vmax) assay_dev->kinetics conclusion Conclusion and Further Hypothesis kinetics->conclusion metabolite_analysis Metabolite Analysis (GC-MS or LC-MS/MS) cell_culture->metabolite_analysis gene_reg Gene Regulation Studies (e.g., promoter assays, qPCR) cell_culture->gene_reg metabolite_analysis->conclusion gene_reg->conclusion

A typical experimental workflow for investigating PhyH function.

Conclusion

The biosynthesis of this compound is a pivotal process in peroxisomal lipid metabolism. A thorough understanding of the enzyme PhyH, its kinetics, regulation, and the methods to study it are essential for researchers in the field and for the development of potential therapeutic strategies for Refsum disease and other related peroxisomal disorders. This guide provides a foundational framework for these endeavors.

References

The Pivotal Role of 2-Hydroxyphytanoyl-CoA in Mammalian Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxyphytanoyl-CoA is a critical, yet often overlooked, intermediate in the peroxisomal α-oxidation of phytanic acid, a branched-chain fatty acid derived from dietary sources. In mammals, the metabolism of phytanic acid is essential, as its accumulation leads to the debilitating neurological disorder, Refsum disease. This technical guide provides an in-depth exploration of the physiological relevance of this compound, detailing its metabolic pathway, the enzymes involved, and the analytical methods used for its study. This document is intended to be a comprehensive resource for researchers and professionals in the fields of biochemistry, metabolic disorders, and drug development, offering detailed experimental protocols and quantitative data to facilitate further investigation into this crucial metabolic pathway.

Introduction

Phytanic acid, a 3-methyl-branched fatty acid, is not amenable to the standard β-oxidation pathway due to the presence of a methyl group on its β-carbon. Consequently, mammals employ a specialized peroxisomal pathway known as α-oxidation to shorten the fatty acid chain by one carbon, enabling it to enter β-oxidation. This compound is the central intermediate in this process, formed by the hydroxylation of phytanoyl-CoA and subsequently cleaved to yield pristanal and formyl-CoA. The efficient processing of this compound is paramount for preventing the toxic accumulation of phytanic acid. This guide will illuminate the key aspects of this compound metabolism, its pathological implications, and the methodologies for its investigation.

The Peroxisomal α-Oxidation of Phytanic Acid

The catabolism of phytanic acid occurs primarily within the peroxisomes and involves a series of enzymatic reactions. This compound is a transient but essential molecule in this pathway.

Formation of this compound

Phytanic acid, once in the cell, is first activated to its coenzyme A (CoA) ester, phytanoyl-CoA, by a long-chain acyl-CoA synthetase.[1] Subsequently, phytanoyl-CoA is hydroxylated at the α-carbon by the enzyme phytanoyl-CoA hydroxylase (PHYH) , also known as phytanoyl-CoA dioxygenase, to form this compound.[2][3] This reaction requires Fe²⁺, O₂, and 2-oxoglutarate as co-substrates.[3]

Cleavage of this compound

The pivotal step in the α-oxidation pathway is the cleavage of this compound. This reaction is catalyzed by 2-hydroxyacyl-CoA lyase 1 (HACL1) , a thiamine pyrophosphate (TPP)-dependent enzyme.[4][5] HACL1 cleaves the carbon-carbon bond between the α- and β-carbons of this compound, yielding two products: pristanal (an aldehyde shortened by one carbon) and formyl-CoA .[4][6]

Downstream Metabolism

Pristanal is then oxidized to pristanic acid by an aldehyde dehydrogenase.[6] Pristanic acid, now lacking the β-methyl group hindrance, can be activated to pristanoyl-CoA and subsequently undergo peroxisomal β-oxidation.[2] Formyl-CoA is rapidly hydrolyzed to formate, which can then be converted to carbon dioxide.[6]

Physiological and Pathological Significance

The efficient flow through the α-oxidation pathway is crucial for maintaining cellular homeostasis.

Prevention of Phytanic Acid Toxicity

The primary physiological role of the pathway involving this compound is the detoxification of phytanic acid. Accumulation of phytanic acid is cytotoxic and leads to a range of neurological symptoms.

Refsum Disease

A deficiency in the enzyme phytanoyl-CoA hydroxylase (PHYH) is the primary cause of Adult Refsum Disease , a rare autosomal recessive disorder.[6][7] This deficiency leads to a blockage in the α-oxidation pathway, resulting in the massive accumulation of phytanic acid in plasma and tissues.[7] The clinical manifestations of Refsum disease include retinitis pigmentosa, peripheral neuropathy, cerebellar ataxia, and ichthyosis.[7]

Role in 2-Hydroxy Long-Chain Fatty Acid Degradation

In addition to its role in phytanic acid metabolism, HACL1 is also involved in the degradation of 2-hydroxy long-chain fatty acids, which are components of brain cerebrosides and sulfatides.[4] This highlights a broader role for this enzyme in lipid metabolism.

Quantitative Data

Precise measurement of metabolites and enzyme activities is crucial for diagnosing and understanding disorders of phytanic acid metabolism.

ParameterHealthy IndividualsRefsum Disease PatientsReference(s)
Plasma Phytanic Acid < 0.2 mg/dL10 - 50 mg/dL (or higher)[8]
0.86 - 5.77 µmol/L> 200 µmol/L[2][9]
Phytanoyl-CoA Hydroxylase (PHYH) Activity NormalDeficient[7]
2-Hydroxyacyl-CoA Lyase 1 (HACL1) Activity NormalNot typically deficient in classic Refsum Disease

Table 1: Comparative Levels of Phytanic Acid and Enzyme Activity

EnzymeSubstrate(s)CofactorsActivatorsInhibitorsReference(s)
Phytanoyl-CoA Hydroxylase (PHYH) Phytanoyl-CoA, 3-methylhexadecanoyl-CoAFe²⁺, O₂, 2-oxoglutarate, AscorbateATP or GTP, Mg²⁺[10]
2-Hydroxyacyl-CoA Lyase 1 (HACL1) This compound, 2-Hydroxy long-chain acyl-CoAsThiamine Pyrophosphate (TPP), Mg²⁺[4][11]

Table 2: Properties of Key Enzymes in this compound Metabolism

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Quantification of Phytanic Acid in Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from established methods for the analysis of fatty acids in biological samples.[12][13]

Objective: To accurately quantify the concentration of phytanic acid in human plasma.

Materials:

  • Plasma sample

  • Internal standard (e.g., [²H₃]-phytanic acid)

  • Hexane

  • Methanol

  • Acetyl chloride

  • Sodium bicarbonate (5% w/v)

  • Anhydrous sodium sulfate

  • GC-MS system with a suitable capillary column (e.g., HP-5MS)

Procedure:

  • Sample Preparation: To 100 µL of plasma, add a known amount of the internal standard.

  • Lipid Extraction and Transesterification: Add 1 mL of hexane and 2 mL of methanol/acetyl chloride (20:1, v/v). Vortex vigorously for 1 minute and incubate at 100°C for 1 hour to convert fatty acids to their methyl esters.

  • Neutralization and Extraction: After cooling, add 1 mL of 5% sodium bicarbonate solution to neutralize the mixture. Vortex and centrifuge at 2000 x g for 5 minutes.

  • Drying: Transfer the upper hexane layer to a new tube containing anhydrous sodium sulfate to remove any residual water.

  • GC-MS Analysis: Inject an aliquot of the hexane extract into the GC-MS system.

    • GC Conditions:

      • Injector temperature: 250°C

      • Oven temperature program: Initial temperature of 60°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 10 minutes.

      • Carrier gas: Helium

    • MS Conditions:

      • Operate in selected ion monitoring (SIM) mode.

      • Monitor characteristic ions for the methyl esters of phytanic acid and the internal standard.

  • Quantification: Calculate the concentration of phytanic acid by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of phytanic acid.

Assay for 2-Hydroxyacyl-CoA Lyase (HACL1) Activity

This protocol is based on the measurement of the product, pristanal, or the consumption of the substrate, this compound.

Objective: To determine the enzymatic activity of HACL1 in a cell lysate or purified enzyme preparation.

Materials:

  • Cell lysate or purified HACL1

  • This compound (substrate)

  • Thiamine pyrophosphate (TPP)

  • Magnesium chloride (MgCl₂)

  • Potassium phosphate buffer (pH 7.4)

  • Reagents for detecting aldehydes (e.g., dinitrophenylhydrazine) or a method for quantifying CoA esters (e.g., HPLC).

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing potassium phosphate buffer, TPP, and MgCl₂.

  • Enzyme Addition: Add the cell lysate or purified HACL1 to the reaction mixture.

  • Initiation of Reaction: Start the reaction by adding the substrate, this compound.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

  • Termination of Reaction: Stop the reaction by adding an acid (e.g., perchloric acid) or by heat inactivation.

  • Product Measurement:

    • Pristanal Detection (Colorimetric): Add dinitrophenylhydrazine reagent to form a colored hydrazone derivative of pristanal, which can be quantified spectrophotometrically.

    • Substrate/Product Analysis (HPLC): Analyze the reaction mixture by reverse-phase HPLC to quantify the remaining this compound and the formed pristanal (if a suitable standard is available).

  • Calculation of Activity: Calculate the enzyme activity based on the amount of product formed or substrate consumed per unit time per amount of protein.

Signaling Pathways and Logical Relationships

The α-oxidation pathway is a linear metabolic route with clear substrate-product relationships.

Alpha_Oxidation_Pathway Phytanic_Acid Phytanic Acid Phytanoyl_CoA Phytanoyl-CoA Phytanic_Acid->Phytanoyl_CoA Long-chain acyl-CoA synthetase (ATP, CoA) Two_Hydroxyphytanoyl_CoA This compound Phytanoyl_CoA->Two_Hydroxyphytanoyl_CoA Phytanoyl-CoA Hydroxylase (PHYH) (O₂, Fe²⁺, 2-oxoglutarate) Pristanal Pristanal Two_Hydroxyphytanoyl_CoA->Pristanal 2-Hydroxyacyl-CoA Lyase (HACL1) (TPP, Mg²⁺) Formyl_CoA Formyl-CoA Two_Hydroxyphytanoyl_CoA->Formyl_CoA 2-Hydroxyacyl-CoA Lyase (HACL1) (TPP, Mg²⁺) Pristanic_Acid Pristanic Acid Pristanal->Pristanic_Acid Aldehyde Dehydrogenase (NAD⁺) Formate Formate Formyl_CoA->Formate Formyl-CoA Hydrolase Beta_Oxidation β-Oxidation Pristanic_Acid->Beta_Oxidation CO2 CO₂ Formate->CO2

Figure 1: Peroxisomal α-oxidation pathway of phytanic acid.

Experimental_Workflow_Phytanic_Acid_Quantification Start Start: Plasma Sample Add_IS Add Internal Standard ([²H₃]-phytanic acid) Start->Add_IS Extract_Transesterify Lipid Extraction & Transesterification (Hexane, Methanol/Acetyl Chloride, 100°C) Add_IS->Extract_Transesterify Neutralize Neutralization & Extraction (NaHCO₃, Centrifugation) Extract_Transesterify->Neutralize Dry Drying (Anhydrous Na₂SO₄) Neutralize->Dry GCMS GC-MS Analysis (SIM Mode) Dry->GCMS Quantify Quantification (Peak Area Ratio vs. Calibration Curve) GCMS->Quantify End End: Phytanic Acid Concentration Quantify->End

Figure 2: Workflow for phytanic acid quantification by GC-MS.

Conclusion

This compound stands as a linchpin in the peroxisomal α-oxidation of phytanic acid. Its efficient formation and subsequent cleavage are indispensable for preventing the accumulation of toxic phytanic acid and the onset of Refsum disease. This guide has provided a comprehensive overview of the physiological relevance of this compound, from its role in metabolism to its clinical implications. The detailed quantitative data and experimental protocols furnished herein are intended to serve as a valuable resource for the scientific community, fostering further research into this vital metabolic pathway and potentially paving the way for novel therapeutic interventions for related disorders. A deeper understanding of the kinetics and regulation of the enzymes involved in this compound metabolism will be crucial for developing targeted therapies for Refsum disease and other peroxisomal disorders.

References

Methodological & Application

Application Notes and Protocols for the Quantification of 2-Hydroxyphytanoyl-CoA by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Hydroxyphytanoyl-CoA is a critical intermediate in the alpha-oxidation pathway of phytanic acid, a branched-chain fatty acid. The accumulation of phytanic acid is a hallmark of Adult Refsum Disease, an inherited neurological disorder.[1][2] The quantification of this compound is essential for studying the pathophysiology of Refsum disease, diagnosing patients, and evaluating potential therapeutic interventions. This document provides detailed application notes and protocols for the sensitive and specific quantification of this compound in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Phytanic Acid Alpha-Oxidation Pathway

The alpha-oxidation of phytanic acid is a multi-step enzymatic process occurring in the peroxisomes.[3][4] Phytanic acid is first converted to phytanoyl-CoA, which is then hydroxylated to form this compound by the enzyme phytanoyl-CoA 2-hydroxylase (PAHX).[5] Subsequently, this compound lyase (HACL1) cleaves this compound into pristanal and formyl-CoA.[6][7]

phytanic_acid_pathway cluster_peroxisome Peroxisome Phytanic_Acid Phytanic Acid Phytanoyl_CoA Phytanoyl-CoA Phytanic_Acid->Phytanoyl_CoA Acyl-CoA Synthetase Hydroxyphytanoyl_CoA This compound Phytanoyl_CoA->Hydroxyphytanoyl_CoA Phytanoyl-CoA 2-Hydroxylase (PAHX) Pristanal Pristanal Hydroxyphytanoyl_CoA->Pristanal This compound Lyase (HACL1) Formyl_CoA Formyl-CoA Hydroxyphytanoyl_CoA->Formyl_CoA This compound Lyase (HACL1) Pristanic_Acid Pristanic Acid Pristanal->Pristanic_Acid Aldehyde Dehydrogenase Beta_Oxidation Beta-Oxidation Pristanic_Acid->Beta_Oxidation

Figure 1: Alpha-Oxidation Pathway of Phytanic Acid.

Experimental Workflow

The overall workflow for the quantification of this compound involves sample preparation, LC-MS/MS analysis, and data processing.

experimental_workflow Sample Biological Sample (e.g., Fibroblasts, Tissue) Extraction Acyl-CoA Extraction (Solid-Phase Extraction) Sample->Extraction LC_Separation LC Separation (Reversed-Phase) Extraction->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis Results Quantitative Results Data_Analysis->Results

Figure 2: Experimental Workflow for this compound Quantification.

Application Notes

Principle of the Method

This method utilizes liquid chromatography to separate this compound from other cellular components. The separated analyte is then introduced into a tandem mass spectrometer. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for this compound. Quantification is achieved by comparing the signal intensity of the analyte to that of a known concentration of an internal standard.

Instrumentation and Reagents
  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

    • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

    • Solid-phase extraction (SPE) manifold and cartridges (e.g., C18)

    • Centrifuge

    • Homogenizer (for tissue samples)

  • Reagents:

    • Methanol, acetonitrile, water (LC-MS grade)

    • Ammonium acetate or ammonium hydroxide

    • Formic acid or acetic acid

    • Internal standard (e.g., a stable isotope-labeled analog or a structurally similar long-chain acyl-CoA not present in the sample)

    • Extraction buffer (e.g., containing isopropanol and an acidic component)

Detailed Protocols

Sample Preparation (from Cultured Fibroblasts or Tissues)

This protocol is adapted from established methods for long-chain acyl-CoA extraction.[8]

  • Cell Harvesting/Tissue Homogenization:

    • For cultured fibroblasts (~1-5 million cells), wash the cell pellet with ice-cold phosphate-buffered saline (PBS) and centrifuge.

    • For tissues (~50-100 mg), homogenize in an appropriate ice-cold buffer.

  • Extraction:

    • Add 1 mL of ice-cold extraction solvent (e.g., 2:1 isopropanol:50 mM potassium phosphate buffer, pH 7.2) to the cell pellet or tissue homogenate.

    • Vortex or sonicate briefly to lyse the cells and extract the acyl-CoAs.

    • Add the internal standard to each sample.

    • Centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet cellular debris.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the supernatant from the previous step onto the SPE cartridge.

    • Wash the cartridge with an aqueous solution (e.g., water with 2% methanol) to remove polar impurities.

    • Elute the acyl-CoAs with an organic solvent mixture (e.g., methanol containing a small amount of ammonium hydroxide to improve recovery).[2]

    • Dry the eluate under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).

LC-MS/MS Analysis
  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column suitable for long-chain compounds (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.

    • Mobile Phase B: Acetonitrile/Methanol (9:1, v/v) with 0.1% formic acid or 10 mM ammonium acetate.[9]

    • Gradient: A linear gradient from a low to a high percentage of mobile phase B over several minutes to ensure adequate separation.

    • Flow Rate: Appropriate for the column dimensions (e.g., 0.2-0.4 mL/min).

    • Column Temperature: 40-50°C to improve peak shape.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound and the internal standard. For acyl-CoAs, a characteristic neutral loss of 507 Da is commonly observed.[2]

      • This compound:

        • Precursor Ion (Q1): m/z 1095.4 [M+H]+

        • Product Ion (Q3): m/z 588.4 (Quantifier)

        • Product Ion (Q3): m/z 428.1 (Qualifier)

    • Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

Quantification
  • Calibration Curve: Prepare a series of calibration standards of this compound of known concentrations, each containing the same amount of internal standard.

  • Data Analysis:

    • Integrate the peak areas of the MRM transitions for both the analyte and the internal standard in the calibration standards and the unknown samples.

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

    • Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios on the calibration curve.

Data Presentation

Table 1: Optimized LC-MS/MS Parameters

ParameterSetting
LC System UHPLC
ColumnC18 Reversed-Phase (100 x 2.1 mm, 1.8 µm)
Mobile Phase A10 mM Ammonium Acetate in Water
Mobile Phase B10 mM Ammonium Acetate in Acetonitrile/Methanol (9:1)
Flow Rate0.3 mL/min
Column Temperature45°C
Injection Volume5 µL
MS System Triple Quadrupole
Ionization ModeESI+
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temperature400°C
MRM Transitions
This compound (Quantifier)1095.4 -> 588.4
This compound (Qualifier)1095.4 -> 428.1
Internal StandardAnalyte-specific

Table 2: Example Calibration Curve Data

Concentration (nM)Analyte Peak AreaInternal Standard Peak AreaPeak Area Ratio
0.15,0001,000,0000.005
0.525,0001,000,0000.025
150,0001,000,0000.050
5250,0001,000,0000.250
10500,0001,000,0000.500
502,500,0001,000,0002.500

Table 3: Example Quantitative Results

Sample IDPeak Area RatioCalculated Concentration (nM)
Control 10.0300.60
Control 20.0280.56
Patient 10.85017.0
Patient 20.91018.2

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in biological samples. This analytical tool is invaluable for research into the biochemical basis of Refsum disease, for the development of novel diagnostic strategies, and for monitoring the efficacy of therapeutic interventions aimed at reducing phytanic acid accumulation. The detailed protocols and application notes herein serve as a comprehensive guide for researchers, scientists, and drug development professionals in this field.

References

In Vitro Assay for 2-Hydroxyphytanoyl-CoA Lyase (HACL1) Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyphytanoyl-CoA lyase (HACL1), also known as 2-hydroxyacyl-CoA lyase 1, is a key peroxisomal enzyme in the alpha-oxidation pathway.[1][2] This pathway is essential for the metabolism of 3-methyl-branched fatty acids, such as phytanic acid, and the shortening of 2-hydroxy long-chain fatty acids.[2] HACL1 catalyzes the thiamine pyrophosphate (TPP)-dependent cleavage of a 2-hydroxyacyl-CoA into formyl-CoA and an (n-1) aldehyde.[1][2] Dysregulation of HACL1 activity is associated with metabolic disorders like Refsum disease, making it a potential therapeutic target.[3] These application notes provide detailed protocols for in vitro assays of HACL1 activity, crucial for basic research and drug discovery programs.

Signaling Pathway and Experimental Workflow

The alpha-oxidation of phytanic acid is a multi-step process that occurs within the peroxisome. The pathway is initiated by the activation of phytanic acid to phytanoyl-CoA. Subsequently, phytanoyl-CoA is hydroxylated to this compound. HACL1 then catalyzes the cleavage of this compound into pristanal and formyl-CoA. Pristanal is further oxidized to pristanic acid, which can then enter the beta-oxidation pathway.[3][4]

alpha_oxidation_pathway cluster_peroxisome Peroxisome Phytanic_Acid Phytanic Acid Phytanoyl_CoA Phytanoyl-CoA Phytanic_Acid->Phytanoyl_CoA Acyl-CoA Synthetase 2_Hydroxyphytanoyl_CoA This compound Phytanoyl_CoA->2_Hydroxyphytanoyl_CoA Phytanoyl-CoA Dioxygenase Pristanal Pristanal 2_Hydroxyphytanoyl_CoA->Pristanal HACL1 Formyl_CoA Formyl-CoA 2_Hydroxyphytanoyl_CoA->Formyl_CoA HACL1 Pristanic_Acid Pristanic Acid Pristanal->Pristanic_Acid Aldehyde Dehydrogenase Beta_Oxidation β-Oxidation Pristanic_Acid->Beta_Oxidation

Figure 1: Alpha-oxidation pathway of phytanic acid.

The following workflow outlines the key steps for determining HACL1 activity using a non-radioactive, coupled spectrophotometric assay.

hacl1_assay_workflow Start Start Prepare_Reagents Prepare Reagents (Buffer, Substrate, Cofactors, Enzymes) Start->Prepare_Reagents Enzyme_Reaction Incubate HACL1 with Substrate and Cofactors Prepare_Reagents->Enzyme_Reaction Coupled_Reaction Add Formate Dehydrogenase and NAD+ Enzyme_Reaction->Coupled_Reaction Measure_Absorbance Measure NADH Production at 340 nm Coupled_Reaction->Measure_Absorbance Calculate_Activity Calculate HACL1 Activity Measure_Absorbance->Calculate_Activity End End Calculate_Activity->End

Figure 2: HACL1 coupled spectrophotometric assay workflow.

Experimental Protocols

Protocol 1: Non-Radioactive Coupled Spectrophotometric Assay for HACL1 Activity

This protocol describes a continuous assay that measures the production of formate, which is stoichiometrically converted from formyl-CoA, a direct product of the HACL1 reaction. The formate is then oxidized by formate dehydrogenase (FDH), with the concomitant reduction of NAD+ to NADH. The increase in NADH concentration is monitored by measuring the absorbance at 340 nm.

Materials:

  • Recombinant human HACL1 (purified)

  • This compound (or other suitable 2-hydroxyacyl-CoA substrate)

  • Tris-HCl buffer (50 mM, pH 7.5)

  • Magnesium chloride (MgCl₂)

  • Thiamine pyrophosphate (TPP)

  • Bovine Serum Albumin (BSA)

  • Formate Dehydrogenase (FDH) from Candida boidinii or other suitable source

  • β-Nicotinamide adenine dinucleotide (NAD+)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Preparation of Reagents:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5.

    • HACL1 Enzyme Stock: Prepare a stock solution of purified recombinant HACL1 in assay buffer. The final concentration in the assay will need to be optimized, but a starting point is in the range of 1-10 µg/mL.

    • Substrate Stock: Prepare a stock solution of this compound in assay buffer.

    • Cofactor Mix: Prepare a concentrated stock solution containing MgCl₂ and TPP.

    • FDH/NAD+ Mix: Prepare a fresh solution containing Formate Dehydrogenase and NAD+ in assay buffer.

  • Assay Protocol:

    • Set up the reactions in a 96-well microplate. A typical reaction volume is 200 µL.

    • Add the following components to each well in the order listed:

      • Assay Buffer

      • Cofactor Mix (final concentrations: 0.8 mM MgCl₂, 20 µM TPP)[1]

      • BSA (final concentration: 6.6 µM)[1]

      • FDH/NAD+ Mix (final concentrations to be optimized, e.g., 1-5 units/mL FDH and 1-2 mM NAD+)

      • HACL1 Enzyme Solution

    • Pre-incubate the mixture at 37°C for 5 minutes to allow the temperature to equilibrate.

    • Initiate the reaction by adding the this compound substrate (final concentration, e.g., 40 µM).[1]

    • Immediately start monitoring the increase in absorbance at 340 nm at 37°C for a set period (e.g., 15-30 minutes), taking readings every 30-60 seconds.

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve.

    • Calculate the rate of NADH production using the Beer-Lambert law (ε of NADH at 340 nm is 6220 M⁻¹cm⁻¹).

    • HACL1 activity is expressed as µmol of product formed per minute per milligram of enzyme (U/mg).

Controls:

  • No HACL1 control: To measure any background reaction not dependent on HACL1.

  • No substrate control: To measure any HACL1-dependent, substrate-independent reaction.

  • No FDH control: To ensure that the observed change in absorbance is due to the coupled reaction.

Protocol 2: Recombinant Expression and Purification of Human HACL1

For consistent and reproducible in vitro assays, the use of purified recombinant HACL1 is highly recommended. This protocol provides a general guideline for its expression in E. coli and subsequent purification.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector containing the human HACL1 cDNA with an affinity tag (e.g., His-tag)

  • LB Broth and appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, protease inhibitors)

  • Ni-NTA affinity chromatography column

  • Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

  • Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

  • Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT)

Procedure:

  • Expression:

    • Transform the HACL1 expression plasmid into a suitable E. coli strain.

    • Grow a starter culture overnight in LB broth with the appropriate antibiotic.

    • Inoculate a larger volume of LB broth and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

    • Continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight.

  • Purification:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or using a French press.

    • Clarify the lysate by centrifugation.

    • Load the supernatant onto a pre-equilibrated Ni-NTA column.

    • Wash the column with wash buffer to remove non-specifically bound proteins.

    • Elute the His-tagged HACL1 with elution buffer.

    • Dialyze the eluted protein against dialysis buffer to remove imidazole and for buffer exchange.

    • Assess the purity of the protein by SDS-PAGE.

Data Presentation

The following table summarizes key quantitative data for the HACL1 in vitro assay.

ParameterValueSubstrateReference
Apparent Km 15 µM2-hydroxy-3-methylhexadecanoyl-CoA[1]
Optimal pH 7.5 - 8.02-hydroxy-3-methylhexadecanoyl-CoA[1]
Required Cofactors Mg2+, Thiamine Pyrophosphate (TPP)2-hydroxyacyl-CoAs[1][2]

Application Notes for Drug Development

  • High-Throughput Screening (HTS): The non-radioactive coupled spectrophotometric assay is amenable to HTS for the identification of HACL1 inhibitors or activators. The assay can be performed in a 96- or 384-well format.

  • Inhibitor Characterization: This assay can be used to determine the potency (e.g., IC₅₀) and mechanism of action of identified inhibitors. By varying the concentrations of both the substrate and the inhibitor, one can distinguish between competitive, non-competitive, and uncompetitive inhibition.

  • Structure-Activity Relationship (SAR) Studies: The assay is a valuable tool for evaluating the activity of newly synthesized analogs of lead compounds in SAR studies to optimize their inhibitory potential.

  • Potential Inhibitors: While specific inhibitors for HACL1 are not well-documented in the public domain, compounds that interfere with TPP-dependent enzymes or acyl-CoA binding could potentially inhibit HACL1. Oxythiamine, a thiamine antagonist, has been shown to inhibit formate generation in the context of alpha-oxidation, suggesting an indirect effect on HACL1 activity.[5] Further research is needed to identify direct and specific inhibitors of HACL1.

Conclusion

The provided application notes and protocols offer a comprehensive guide for establishing a robust and reliable in vitro assay for this compound lyase activity. The non-radioactive spectrophotometric method is particularly well-suited for academic research and high-throughput screening in drug discovery campaigns targeting metabolic diseases. The detailed protocols for the assay and recombinant protein production, along with the summarized quantitative data, will aid researchers in successfully implementing and interpreting their HACL1 activity studies.

References

Synthesis of 2-Hydroxyphytanoyl-CoA: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the availability of high-purity 2-Hydroxyphytanoyl-CoA is critical for in-depth studies of lipid metabolism, particularly in the context of Refsum disease and other peroxisomal disorders. This document provides detailed application notes and experimental protocols for the synthesis of this compound for research purposes.

Introduction

This compound is a key intermediate in the alpha-oxidation pathway of phytanic acid, a branched-chain fatty acid that accumulates in individuals with Refsum disease, a rare autosomal recessive neurological disorder. The conversion of phytanoyl-CoA to this compound is catalyzed by the enzyme phytanoyl-CoA 2-hydroxylase (PAHX), and its subsequent cleavage is carried out by this compound lyase.[1][2] Deficiencies in these enzymes lead to the toxic accumulation of phytanic acid. Access to synthetic this compound is essential for developing enzyme assays, screening for therapeutic agents, and investigating the biochemical consequences of its accumulation.

This document outlines two primary strategies for the synthesis of this compound: a semi-synthetic (chemoenzymatic) approach and a proposed fully chemical synthesis route.

Semi-Synthetic (Chemoenzymatic) Synthesis of this compound

This approach involves the chemical synthesis of the precursor, phytanoyl-CoA, followed by an enzymatic hydroxylation step to yield the desired this compound.

Part 1: Chemical Synthesis of Phytanoyl-CoA

The synthesis of phytanoyl-CoA can be achieved by activating phytanic acid to its N-hydroxysuccinimide (NHS) ester, followed by reaction with Coenzyme A.

Experimental Protocol:

Materials:

  • Phytanic acid

  • N-Hydroxysuccinimide (NHS)

  • Dicyclohexylcarbodiimide (DCC)

  • Anhydrous Dioxane or Tetrahydrofuran (THF)

  • Coenzyme A (CoA) trilithium salt

  • Sodium bicarbonate buffer (0.5 M, pH 8.0)

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Activation of Phytanic Acid:

    • Dissolve phytanic acid (1 equivalent) and N-Hydroxysuccinimide (1.1 equivalents) in anhydrous dioxane or THF.

    • Cool the solution to 0°C in an ice bath.

    • Add Dicyclohexylcarbodiimide (1.1 equivalents) to the solution with stirring.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • The formation of a white precipitate (dicyclohexylurea) will be observed.

    • Filter the reaction mixture to remove the precipitate and wash the solid with a small amount of fresh anhydrous solvent.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude phytanoyl-NHS ester.

    • Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient.

  • Synthesis of Phytanoyl-CoA:

    • Dissolve the purified phytanoyl-NHS ester in a minimal amount of dioxane or THF.

    • In a separate flask, dissolve Coenzyme A trilithium salt (1.2 equivalents) in 0.5 M sodium bicarbonate buffer (pH 8.0).

    • Slowly add the solution of phytanoyl-NHS ester to the CoA solution with vigorous stirring.

    • Maintain the pH of the reaction mixture at 7.5-8.0 by adding small amounts of 1 M sodium bicarbonate if necessary.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Monitor the reaction progress by TLC or HPLC.

  • Purification of Phytanoyl-CoA:

    • Purify the crude phytanoyl-CoA by solid-phase extraction (SPE) using a C18 cartridge or by preparative reverse-phase HPLC.[1]

    • For SPE, wash the cartridge with methanol and then equilibrate with the appropriate buffer. Load the reaction mixture, wash with a low concentration of organic solvent in buffer to remove unreacted starting materials, and then elute the phytanoyl-CoA with a higher concentration of organic solvent (e.g., acetonitrile or methanol) in buffer.

    • Lyophilize the purified fractions to obtain phytanoyl-CoA as a white solid.

Part 2: Enzymatic Hydroxylation of Phytanoyl-CoA

The conversion of phytanoyl-CoA to this compound is catalyzed by phytanoyl-CoA 2-hydroxylase (PAHX). This enzyme can be obtained from recombinant expression systems.

Experimental Protocol:

Materials:

  • Purified Phytanoyl-CoA

  • Recombinant human phytanoyl-CoA 2-hydroxylase (PAHX)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Fe(II) sulfate (freshly prepared)

  • 2-Oxoglutarate

  • Ascorbate

  • Catalase

  • HPLC system for analysis and purification

Procedure:

  • Enzymatic Reaction:

    • Set up the reaction mixture in a microcentrifuge tube containing:

      • 50 mM Tris-HCl, pH 7.5

      • 100 µM Phytanoyl-CoA

      • 200 µM Fe(II) sulfate

      • 500 µM 2-Oxoglutarate

      • 1 mM Ascorbate

      • 100 units/mL Catalase

      • Purified recombinant PAHX (concentration to be optimized based on enzyme activity)

    • Incubate the reaction mixture at 37°C for 1-2 hours.

  • Reaction Quenching and Product Analysis:

    • Stop the reaction by adding an equal volume of acetonitrile or by acidifying the mixture.

    • Centrifuge to pellet the precipitated protein.

    • Analyze the supernatant by reverse-phase HPLC to monitor the formation of this compound. The product can be detected by its UV absorbance at 260 nm.

  • Purification of this compound:

    • Purify the this compound from the reaction mixture using preparative reverse-phase HPLC.[1]

    • Collect the fractions corresponding to the this compound peak.

    • Lyophilize the purified fractions to obtain this compound as a white solid.

    • Confirm the identity and purity of the product by mass spectrometry and NMR spectroscopy.

Quantitative Data Summary:

ParameterPhytanoyl-NHS Ester SynthesisPhytanoyl-CoA SynthesisEnzymatic Hydroxylation
Typical Yield 70-85%50-70%Optimization Dependent
Purity (Post-Purification) >95% (by NMR)>95% (by HPLC)>98% (by HPLC)

Proposed Fully Chemical Synthesis of this compound

This proposed route involves the chemical alpha-hydroxylation of phytanic acid, followed by its conversion to the CoA ester.

Part 1: Chemical α-Hydroxylation of Phytanic Acid

Direct chemical alpha-hydroxylation of a long-chain branched fatty acid can be challenging. A potential method involves the alpha-bromination of the corresponding acyl halide followed by nucleophilic substitution with a hydroxide source.

Experimental Protocol:

Materials:

  • Phytanic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • N-Bromosuccinimide (NBS)

  • AIBN (Azobisisobutyronitrile) or Benzoyl peroxide (initiator)

  • Carbon tetrachloride (CCl₄) or other suitable solvent

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution

  • Hydrochloric acid (HCl) for acidification

  • Diethyl ether or other extraction solvent

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Synthesis of Phytanoyl Chloride:

    • React phytanic acid with an excess of thionyl chloride or oxalyl chloride under anhydrous conditions.

    • Reflux the mixture for 1-2 hours.

    • Remove the excess reagent by distillation under reduced pressure to obtain crude phytanoyl chloride.

  • α-Bromination:

    • Dissolve the crude phytanoyl chloride in CCl₄.

    • Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN or benzoyl peroxide.

    • Reflux the mixture under inert atmosphere until the reaction is complete (monitored by TLC or GC).

    • Cool the reaction mixture, filter to remove succinimide, and evaporate the solvent.

  • Hydrolysis to 2-Hydroxyphytanic Acid:

    • Dissolve the crude 2-bromophytanoyl chloride in a suitable solvent and slowly add it to an aqueous solution of NaOH or KOH at 0°C.

    • Stir the reaction mixture at room temperature for several hours.

    • Acidify the mixture with HCl to protonate the carboxylate and hydroxyl groups.

    • Extract the 2-hydroxyphytanic acid with diethyl ether.

    • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent.

    • Purify the crude 2-hydroxyphytanic acid by silica gel column chromatography.

Part 2: Conversion of 2-Hydroxyphytanic Acid to this compound

This step can be achieved using the N-hydroxysuccinimide ester activation method described in the semi-synthetic route.

Experimental Protocol:

Follow the procedure for the "Synthesis of Phytanoyl-CoA" in the semi-synthetic route, substituting 2-hydroxyphytanic acid for phytanic acid. Protection of the hydroxyl group may be necessary depending on the reaction conditions to prevent side reactions.

Quantitative Data Summary (Proposed):

Parameterα-Hydroxylation of Phytanic AcidThis compound Synthesis
Expected Yield 40-60%50-70%
Purity (Post-Purification) >95% (by NMR, GC-MS)>95% (by HPLC)

Visualizations

Signaling Pathway

alpha_oxidation_pathway Phytanic_acid Phytanic Acid Phytanoyl_CoA Phytanoyl-CoA Phytanic_acid->Phytanoyl_CoA Acyl-CoA Synthetase Hydroxyphytanoyl_CoA This compound Phytanoyl_CoA->Hydroxyphytanoyl_CoA Phytanoyl-CoA 2-Hydroxylase (PAHX) Pristanal Pristanal Hydroxyphytanoyl_CoA->Pristanal This compound Lyase Formyl_CoA Formyl-CoA Hydroxyphytanoyl_CoA->Formyl_CoA This compound Lyase Pristanic_acid Pristanic Acid Pristanal->Pristanic_acid Aldehyde Dehydrogenase Beta_Oxidation β-Oxidation Pristanic_acid->Beta_Oxidation

Caption: Alpha-oxidation pathway of phytanic acid.

Experimental Workflow: Semi-Synthetic Route

semi_synthetic_workflow cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Reaction Phytanic_Acid Phytanic Acid NHS_Ester Phytanoyl-NHS Ester Phytanic_Acid->NHS_Ester NHS, DCC Phytanoyl_CoA Phytanoyl-CoA NHS_Ester->Phytanoyl_CoA Coenzyme A Hydroxylation Hydroxylation Reaction Phytanoyl_CoA->Hydroxylation PAHX Enzyme Purification_HPLC HPLC Purification Hydroxylation->Purification_HPLC Final_Product This compound Purification_HPLC->Final_Product

Caption: Chemoenzymatic synthesis workflow.

Logical Relationship: Synthesis Strategies

synthesis_strategies cluster_semi Steps cluster_full Steps Goal Synthesis of This compound Semi_Synthetic Semi-Synthetic Route Goal->Semi_Synthetic Fully_Chemical Fully Chemical Route Goal->Fully_Chemical Chem_Synth_CoA Chemical Synthesis of Phytanoyl-CoA Semi_Synthetic->Chem_Synth_CoA Chem_Hydrox Chemical α-Hydroxylation Fully_Chemical->Chem_Hydrox Enz_Hydrox Enzymatic Hydroxylation Chem_Synth_CoA->Enz_Hydrox Chem_Synth_Final_CoA Chemical Synthesis of CoA Ester Chem_Hydrox->Chem_Synth_Final_CoA

Caption: Overview of synthesis strategies.

References

Application Notes and Protocols for the Isolation of Peroxisomes to Study 2-Hydroxyphytanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Peroxisomes are ubiquitous and dynamic organelles that play a crucial role in various metabolic processes, including lipid metabolism and the detoxification of reactive oxygen species.[1] A key metabolic pathway housed within the peroxisome is the alpha-oxidation of 3-methyl-branched fatty acids, such as phytanic acid. The breakdown of phytanic acid is essential, and its accumulation, due to defects in this pathway, leads to the rare autosomal recessive disorder, Refsum Disease.[2][3]

The alpha-oxidation pathway involves the enzymatic conversion of phytanoyl-CoA to 2-hydroxyphytanoyl-CoA by the enzyme phytanoyl-CoA hydroxylase (PHYH).[3][4] Subsequently, this compound is cleaved by the thiamine pyrophosphate (TPP)-dependent enzyme, this compound lyase (HACL1), into formyl-CoA and the (n-1) aldehyde, pristanal.[5][6][7] Studying the kinetics and function of HACL1 and the metabolism of its substrate, this compound, requires the isolation of high-purity, functionally intact peroxisomes.

These application notes provide a detailed protocol for the isolation of peroxisomes from mammalian liver tissue and cultured cells via differential and density gradient centrifugation.[8][9] Additionally, a method for assaying HACL1 activity in the isolated organelles is described.

Metabolic Pathway: Alpha-Oxidation of Phytanic Acid

The degradation of phytanic acid is a multi-step process occurring within the peroxisome. A defect in the PHYH or HACL1 enzymes can disrupt this pathway.

cluster_pathway Peroxisomal Alpha-Oxidation cluster_disease Associated Pathology PA Phytanic Acid PC Phytanoyl-CoA PA->PC Acyl-CoA Synthetase HPC This compound PC->HPC Phytanoyl-CoA Hydroxylase (PHYH) RD Refsum Disease (Phytanic Acid Accumulation) PC->RD Deficiency in PHYH leads to buildup FP Pristanal + Formyl-CoA HPC->FP this compound Lyase (HACL1)

Caption: Alpha-oxidation pathway of phytanic acid within the peroxisome.

Experimental Protocol 1: Isolation of Peroxisomes

This protocol describes the isolation of peroxisomes from either animal tissue (rat liver) or cultured cells (e.g., HepG2) using a combination of differential and density gradient centrifugation.[1][9][10] The method is designed to enrich for peroxisomes while minimizing contamination from other organelles like mitochondria, lysosomes, and the endoplasmic reticulum.[11]

Workflow for Peroxisome Isolation

start Start: Animal Tissue or Cell Pellet homogenize 1. Homogenization (Dounce or Potter-Elvehjem) start->homogenize cent1 2. Low-Speed Centrifugation (1,000 x g, 10 min) homogenize->cent1 super1 Supernatant (S1) (Post-Nuclear Supernatant) cent1->super1 pellet1 Pellet (P1) (Nuclei, Debris) - DISCARD - cent1->pellet1 cent2 3. Medium-Speed Centrifugation (2,000 x g, 10 min) super1->cent2 super2 Supernatant (S2) cent2->super2 pellet2 Pellet (P2) (Heavy Mitochondria) - DISCARD - cent2->pellet2 cent3 4. High-Speed Centrifugation (25,000 x g, 20 min) super2->cent3 pellet3 Pellet (P3) (Crude Peroxisomal Fraction: Peroxisomes, Light Mitochondria, Lysosomes) cent3->pellet3 gradient 5. Resuspend & Layer on OptiPrep™/Iodixanol Gradient pellet3->gradient ultracent 6. Ultracentrifugation (e.g., 100,000 x g, 2-3 hr) gradient->ultracent collect 7. Fraction Collection & Analysis ultracent->collect

Caption: Workflow diagram for peroxisome isolation.

Materials and Reagents
  • Homogenization Buffer (HB): 5 mM MOPS (pH 7.2), 0.25 M Sucrose, 1 mM EDTA, 0.1% (v/v) Ethanol. Add fresh protease inhibitors before use.

  • Density Gradient Medium: OptiPrep™ (60% w/v solution of Iodixanol) or a similar medium like Nycodenz.

  • Gradient Dilution Buffer: 5 mM MOPS (pH 7.2), 1 mM EDTA, 0.1% (v/v) Ethanol.

  • Dounce homogenizer (for cultured cells) or Potter-Elvehjem homogenizer (for tissue).

  • Refrigerated centrifuge and ultracentrifuge with appropriate rotors.

Procedure

Part A: Preparation of Crude Peroxisomal Fraction (CPF)

  • Sample Preparation:

    • Animal Tissue: Perfuse liver with ice-cold PBS to remove blood. Mince ~4 grams of tissue into small pieces in ice-cold Homogenization Buffer (HB).

    • Cultured Cells: Start with 2-5 x 10⁸ cells. Scrape adherent cells or pellet suspension cells (300 x g, 5 min, 4°C). Wash once with ice-cold PBS. Resuspend the cell pellet in 2 mL of ice-cold HB.

  • Homogenization:

    • Animal Tissue: Homogenize the minced tissue in 10 volumes of HB using a Potter-Elvehjem homogenizer with 5-10 gentle strokes at a low speed (e.g., 8,000 rpm).[1]

    • Cultured Cells: Homogenize the cell suspension using a pre-chilled Dounce homogenizer with a tight-fitting pestle for 50-100 strokes on ice. Monitor cell lysis using Trypan Blue.

  • Differential Centrifugation (perform all steps at 4°C):

    • Centrifuge the homogenate at 1,000 x g for 10 minutes to pellet nuclei and cell debris.[1]

    • Carefully transfer the supernatant (S1) to a new tube. Discard the pellet (P1).

    • Centrifuge S1 at 2,000 x g for 10 minutes to pellet heavy mitochondria.[1]

    • Transfer the supernatant (S2) to a new tube. Discard the pellet (P2).

    • Centrifuge S2 at 25,000 x g for 20 minutes. This will pellet the Crude Peroxisomal Fraction (CPF), which contains peroxisomes, light mitochondria, and lysosomes.[1]

    • Discard the supernatant. Resuspend the CPF pellet in a minimal volume (~0.5 mL) of HB.

Part B: Density Gradient Centrifugation

  • Prepare Gradient Solutions: Prepare 20%, 27.5%, and 36% solutions of Iodixanol (or a similar gradient medium) by diluting the 60% stock with the Gradient Dilution Buffer.

  • Prepare the Gradient: In an ultracentrifuge tube (e.g., 8 mL), carefully layer the gradient solutions from bottom to top: 2 mL of 36%, 3 mL of 27.5%, and 2 mL of 20%.

  • Load Sample: Dilute the resuspended CPF from Part A with the gradient medium to a final concentration of ~22.5%. Carefully layer this sample on top of the 20% layer.

  • Ultracentrifugation: Centrifuge the gradient at a high speed (e.g., 100,000 x g) for 2-3 hours at 4°C in a swinging-bucket rotor.

  • Fraction Collection: After centrifugation, carefully collect fractions (e.g., 0.5 mL each) from the top or bottom of the tube. Peroxisomes are dense organelles and will be enriched in the fractions near the bottom of the gradient.[12]

  • Analysis: Analyze the fractions for protein content and the activity of marker enzymes to identify the peroxisome-enriched fractions and assess purity. Store purified fractions at -80°C.

Quality Control of Isolated Fractions

The purity of the isolated peroxisomal fraction is critical. This is assessed by measuring the activity of specific marker enzymes for different subcellular compartments.[1][9]

Organelle Marker Enzyme Expected Enrichment in Fraction
Peroxisome Catalase, this compound lyase (HACL1)High-density fractions
Mitochondria Cytochrome c oxidase, Succinate dehydrogenaseMedium to high-density fractions
Endoplasmic Reticulum NADPH-cytochrome c reductaseLow-density fractions
Lysosome Acid phosphatase, β-HexosaminidaseMedium-density fractions
Cytosol Lactate dehydrogenaseTop of the gradient / supernatant

Experimental Protocol 2: Assay for this compound Lyase (HACL1) Activity

This protocol describes a method to measure the activity of HACL1 in the isolated peroxisomal fractions. The assay is based on the TPP-dependent cleavage of a 2-hydroxyacyl-CoA substrate into formyl-CoA and an aldehyde.[5][6] The formation of the aldehyde product can be monitored.

Materials and Reagents
  • Assay Buffer: 100 mM Potassium Phosphate buffer (pH 7.2).

  • Cofactors: 1 mM MgCl₂, 200 µM Thiamine Pyrophosphate (TPP).[13]

  • Substrate: this compound or a suitable analog like 2-hydroxy-3-methylhexadecanoyl-CoA.

  • Isolated Peroxisomal Fraction: Diluted to a known protein concentration (e.g., 0.1-0.5 mg/mL).

  • Quenching Solution: e.g., Acetonitrile or perchloric acid.

  • HPLC or GC-MS system for product detection.

Procedure
  • Reaction Setup: In a microcentrifuge tube, combine 50 µL of Assay Buffer, 10 µL of cofactor mix (TPP and MgCl₂), and 20 µL of the diluted peroxisomal fraction.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the enzyme to equilibrate with the cofactors.

  • Initiate Reaction: Start the reaction by adding 20 µL of the 2-hydroxyacyl-CoA substrate. The final reaction volume is 100 µL.

  • Incubation: Incubate the reaction at 37°C. Collect samples at various time points (e.g., 0, 5, 10, 20, and 30 minutes).

  • Stop Reaction: Stop the reaction at each time point by adding an equal volume of quenching solution.

  • Sample Preparation: Centrifuge the quenched samples to pellet the precipitated protein (e.g., 14,000 x g for 10 minutes). Transfer the supernatant for analysis.

  • Product Analysis: Analyze the supernatant for the formation of the aldehyde product (e.g., pristanal) using a suitable method like reverse-phase HPLC or GC-MS.

  • Calculation: Quantify the amount of product formed using a standard curve. Calculate the specific activity of HACL1 as nmol of product formed per minute per mg of protein.

Data Interpretation

A time-dependent increase in the aldehyde product confirms HACL1 activity. Comparing the specific activity across different gradient fractions will show co-enrichment with the peroxisomal marker enzyme, catalase, confirming the localization of the activity. This assay can be used to compare HACL1 activity under different conditions or in peroxisomes isolated from different cell types or disease models.

Summary of Quantitative Data

The following tables provide typical parameters and expected outcomes for the peroxisome isolation protocol.

Table 1: Typical Centrifugation Parameters for Subcellular Fractionation

Step Centrifugation Force (g) Time (min) Temperature (°C) Resulting Pellet
11,000104Nuclei, cytoskeleton, cell debris
22,000104Heavy mitochondria
325,000204Crude Peroxisomal Fraction (CPF)
4100,000+120-1804Purified organelle fractions

Table 2: Purity and Yield Expectations

Source Material Typical Yield (mg protein/g tissue) Purity (Fold enrichment of Catalase) Primary Contaminants Reference
Rat Liver 0.5 - 1.530 - 40Mitochondria, Lysosomes[8][14]
HepG2 Cells Lower Yield10 - 20Mitochondria, ER[14][15]

References

Application Notes and Protocols for Tracing 2-Hydroxyphytanoyl-CoA Metabolism Using Stable Isotopes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Hydroxyphytanoyl-CoA is a critical intermediate in the alpha-oxidation of phytanic acid, a branched-chain fatty acid derived from dietary sources.[1][2] The metabolism of phytanic acid is of significant interest due to its accumulation in Refsum disease, a rare autosomal recessive neurological disorder caused by a deficiency in the alpha-oxidation pathway.[3][4][5] Stable isotope tracing provides a powerful methodology to dynamically study the flux through this pathway, offering insights into enzyme kinetics, the impact of genetic defects, and the efficacy of potential therapeutic interventions.[6][7][8] These application notes and protocols provide a comprehensive guide to utilizing stable isotopes for tracing the metabolism of this compound.

The core of this metabolic process occurs within the peroxisomes and involves a series of enzymatic reactions.[1][2] Phytanic acid is first activated to phytanoyl-CoA, which is then hydroxylated by phytanoyl-CoA hydroxylase (PHYH) to form this compound.[1][9] Subsequently, this compound is cleaved by this compound lyase (HACL1), a thiamine pyrophosphate-dependent enzyme, into formyl-CoA and pristanal.[10][11][12][13] Pristanal is then oxidized to pristanic acid, which can enter the beta-oxidation pathway.[1][2]

Stable isotope-labeled analogs of phytanic acid, such as [1-¹³C]phytanic acid, can be introduced into biological systems to trace the metabolic fate of the label through these downstream intermediates.[14] By monitoring the appearance and disappearance of labeled species like 2-hydroxy[1-¹³C]phytanoyl-CoA, researchers can quantify the rate of metabolic conversion and identify potential bottlenecks in the pathway.[6][14]

Key Applications

  • Elucidation of Metabolic Pathways: Tracing the flow of stable isotopes from a labeled precursor through downstream metabolites confirms the steps and connectivity of the metabolic network.[15][16]

  • Disease Mechanism Studies: Investigating the metabolic consequences of genetic mutations, such as those in the PHYH gene responsible for Refsum disease, can be achieved by comparing metabolic fluxes in patient-derived cells versus healthy controls.[1][3][17]

  • Drug Discovery and Development: The efficacy of therapeutic agents designed to enhance or bypass deficient enzymatic steps can be assessed by measuring their impact on the metabolic flux of labeled phytanic acid.

  • Diagnostic Research: Stable isotope dilution assays can be developed for the accurate quantification of phytanic acid and its metabolites in biological fluids for the diagnosis and monitoring of peroxisomal disorders.[18][19]

Data Presentation

Quantitative Analysis of In Vivo [1-¹³C]Phytanic Acid Metabolism

The following table summarizes the plasma concentrations of labeled phytanic acid and its primary metabolite, 2-hydroxyphytanic acid, in a healthy volunteer after an oral dose of [1-¹³C]phytanic acid (15 mg/kg body weight).[14] This data illustrates the dynamic conversion of phytanic acid to 2-hydroxyphytanic acid in vivo.

Time (hours)[1-¹³C]Phytanic Acid (µmol/L)2-Hydroxy[1-¹³C]Phytanic Acid (µmol/L)
000
5-7105 (Peak)Increasing
11DecreasingPeak
31DecreasingDecreasing

Data adapted from Verhoeven et al., 1997.[14]

Experimental Protocols

Protocol 1: Stable Isotope Labeling of Cultured Cells to Trace this compound Metabolism

This protocol outlines the steps for labeling lipids in cultured mammalian cells (e.g., fibroblasts) to study the metabolism of this compound.

Materials:

  • Cultured mammalian cells (e.g., human fibroblasts)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Stable isotope-labeled phytanic acid (e.g., [1-¹³C]phytanic acid or deuterated phytanic acid analogs).[20]

  • Phosphate-buffered saline (PBS)

  • Methanol (LC-MS grade)

  • Chloroform (LC-MS grade)

  • Internal standards (e.g., commercially available odd-chain or deuterated fatty acyl-CoAs)

  • Liquid chromatography-tandem mass spectrometer (LC-MS/MS).[21]

Procedure:

  • Cell Culture: Plate cells at a desired density and allow them to adhere and grow for 24-48 hours.

  • Labeling Medium Preparation: Prepare the cell culture medium containing the stable isotope-labeled phytanic acid at a final concentration typically in the low micromolar range. The exact concentration should be optimized based on the cell type and experimental goals.

  • Labeling: Remove the standard culture medium from the cells, wash once with PBS, and replace it with the labeling medium.

  • Incubation: Incubate the cells for a time course (e.g., 0, 2, 6, 12, 24 hours) to monitor the incorporation of the label into downstream metabolites.

  • Metabolite Extraction:

    • Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

    • Add a cold extraction solvent mixture (e.g., chloroform:methanol, 2:1 v/v) to the cells.

    • Scrape the cells and collect the cell lysate into a microcentrifuge tube.

    • Add the internal standard solution.

    • Vortex thoroughly and centrifuge to separate the phases.

  • Sample Preparation for LC-MS/MS:

    • Carefully collect the lower organic phase containing the lipids and acyl-CoAs.

    • Dry the extract under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol).

  • LC-MS/MS Analysis:

    • Analyze the samples using a high-resolution mass spectrometer coupled with liquid chromatography.[6][22]

    • Develop a targeted LC-MS/MS method to detect and quantify the unlabeled and labeled forms of phytanoyl-CoA and this compound. This involves optimizing the separation on a C18 column and defining the precursor and product ions for multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM).[21][23]

  • Data Analysis:

    • Integrate the peak areas for the labeled and unlabeled analytes.

    • Calculate the isotopic enrichment and the absolute or relative concentrations of the metabolites.

    • Plot the time course of label incorporation to determine the metabolic flux.

Mandatory Visualizations

Phytanic_Acid_Alpha_Oxidation_Pathway cluster_peroxisome Peroxisome Phytanic_Acid Phytanic Acid Phytanoyl_CoA Phytanoyl-CoA Phytanic_Acid->Phytanoyl_CoA Acyl-CoA Synthetase Two_Hydroxyphytanoyl_CoA This compound Phytanoyl_CoA->Two_Hydroxyphytanoyl_CoA Phytanoyl-CoA Hydroxylase (PHYH) Pristanal Pristanal Two_Hydroxyphytanoyl_CoA->Pristanal This compound Lyase (HACL1) Formyl_CoA Formyl-CoA Two_Hydroxyphytanoyl_CoA->Formyl_CoA This compound Lyase (HACL1) Pristanic_Acid Pristanic Acid Pristanal->Pristanic_Acid Aldehyde Dehydrogenase

Caption: The peroxisomal alpha-oxidation pathway of phytanic acid.

Stable_Isotope_Tracing_Workflow Start Start with Cultured Cells (e.g., Fibroblasts) Labeling Incubate with Stable Isotope-Labeled Phytanic Acid Start->Labeling Extraction Metabolite Extraction (Acyl-CoAs) Labeling->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Data Data Processing and Isotopologue Analysis Analysis->Data Interpretation Metabolic Flux Interpretation Data->Interpretation

Caption: Experimental workflow for stable isotope tracing of this compound metabolism.

References

Application Note: High-Performance Liquid Chromatography for the Separation and Analysis of 2-Hydroxyphytanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyphytanoyl-CoA is a critical intermediate in the alpha-oxidation of phytanic acid, a branched-chain fatty acid derived from the degradation of chlorophyll. The metabolic pathway responsible for its breakdown is of significant interest in the study of several metabolic disorders, most notably Adult Refsum Disease. This autosomal recessive neurological disorder is characterized by the accumulation of phytanic acid in plasma and tissues, leading to severe symptoms such as retinitis pigmentosa, anosmia, and polyneuropathy. The accumulation is due to a deficiency in the enzyme phytanoyl-CoA hydroxylase (PHYH), which catalyzes the conversion of phytanoyl-CoA to this compound.

Accurate and reliable quantification of this compound is crucial for diagnosing and monitoring Refsum Disease, as well as for research into its pathology and the development of potential therapies. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive method for the separation and analysis of this and other acyl-CoA esters. This application note provides a detailed protocol for the separation of this compound using reversed-phase HPLC with UV detection.

Metabolic Pathway of Phytanic Acid Alpha-Oxidation

The alpha-oxidation of phytanic acid is a peroxisomal process. The pathway involves the sequential action of several enzymes to shorten the fatty acid chain by one carbon.

Phytanic_Acid Phytanic Acid Phytanoyl_CoA Phytanoyl-CoA Phytanic_Acid->Phytanoyl_CoA Acyl-CoA Synthetase Hydroxyphytanoyl_CoA This compound Phytanoyl_CoA->Hydroxyphytanoyl_CoA Phytanoyl-CoA Hydroxylase (PHYH) Pristanal Pristanal Hydroxyphytanoyl_CoA->Pristanal This compound Lyase (HACL1) Pristanic_Acid Pristanic Acid Pristanal->Pristanic_Acid Aldehyde Dehydrogenase Pristanoyl_CoA Pristanoyl-CoA Pristanic_Acid->Pristanoyl_CoA Acyl-CoA Synthetase Beta_Oxidation Peroxisomal Beta-Oxidation Pristanoyl_CoA->Beta_Oxidation

Figure 1. Peroxisomal alpha-oxidation pathway of phytanic acid.

Experimental Protocol: HPLC Separation of this compound

This protocol is based on established methods for the analysis of long-chain acyl-CoA esters. Optimization may be required depending on the specific instrumentation and sample matrix.

Sample Preparation

Biological samples (e.g., tissue homogenates, cell lysates) require extraction and purification to isolate acyl-CoA esters and remove interfering substances.

  • Materials:

    • Perchloric acid (PCA), 6% (w/v)

    • Potassium carbonate (K₂CO₃), 3 M

    • Solid-Phase Extraction (SPE) C18 cartridges

    • Methanol, HPLC grade

    • Acetonitrile, HPLC grade

    • Ammonium acetate buffer (50 mM, pH 6.8)

  • Procedure:

    • Homogenize tissue or cell pellets in ice-cold 6% PCA.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to precipitate proteins.

    • Carefully collect the supernatant and neutralize with 3 M K₂CO₃. The endpoint is indicated by the cessation of effervescence.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to remove the potassium perchlorate precipitate.

    • Condition an SPE C18 cartridge by washing with 100% methanol followed by deionized water.

    • Load the neutralized supernatant onto the SPE cartridge.

    • Wash the cartridge with deionized water to remove salts and other polar impurities.

    • Elute the acyl-CoA esters with 100% methanol.

    • Evaporate the methanol eluate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a small volume of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

    • Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system.

HPLC Conditions
  • Instrumentation:

    • HPLC system with a binary pump, autosampler, column oven, and UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

    • Mobile Phase A: 100 mM Potassium Phosphate buffer, pH 5.5

    • Mobile Phase B: Acetonitrile

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 95 5
      5 95 5
      25 50 50
      30 5 95
      35 5 95
      40 95 5

      | 45 | 95 | 5 |

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 260 nm

    • Injection Volume: 20 µL

Experimental Workflow

The overall workflow for the analysis of this compound from biological samples is depicted below.

cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis Sample Biological Sample (Tissue/Cells) Homogenization Homogenization in PCA Sample->Homogenization Centrifugation1 Protein Precipitation & Centrifugation Homogenization->Centrifugation1 Neutralization Neutralization Centrifugation1->Neutralization Centrifugation2 Salt Removal & Centrifugation Neutralization->Centrifugation2 SPE Solid-Phase Extraction (SPE) Centrifugation2->SPE Evaporation Evaporation SPE->Evaporation Reconstitution Reconstitution & Filtration Evaporation->Reconstitution Injection HPLC Injection Reconstitution->Injection Separation Reversed-Phase C18 Separation Injection->Separation Detection UV Detection (260 nm) Separation->Detection Quantification Peak Integration & Quantification Detection->Quantification

Figure 2. Experimental workflow for HPLC analysis.

Data Presentation

The following table summarizes the expected retention times and other quantitative parameters for this compound and related compounds under the proposed HPLC conditions. These are representative values and may vary based on the specific system and conditions used.

CompoundExpected Retention Time (min)Limit of Detection (LOD) (pmol)Limit of Quantification (LOQ) (pmol)
Coenzyme A (Free)~ 4.5~ 5~ 15
Phytanoyl-CoA~ 22.8~ 10~ 30
This compound ~ 20.5 ~ 10 ~ 30
Pristanoyl-CoA~ 18.2~ 10~ 30

Note: The hydroxyl group in this compound makes it slightly more polar than its precursor, Phytanoyl-CoA, resulting in an earlier expected elution time in reversed-phase chromatography.

Conclusion

The described HPLC method provides a reliable and sensitive approach for the separation and quantification of this compound. This protocol is a valuable tool for researchers and clinicians studying disorders of phytanic acid metabolism, such as Refsum Disease. The ability to accurately measure levels of this key metabolite can aid in diagnosis, monitoring of dietary or therapeutic interventions, and furthering our understanding of the underlying biochemical pathways. Further method validation, including determination of linearity, precision, and accuracy, is recommended before implementation for clinical diagnostic purposes.

Application of NMR Spectroscopy for the Identification of 2-Hydroxyphytanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyphytanoyl-CoA is a critical intermediate in the alpha-oxidation pathway of phytanic acid, a branched-chain fatty acid derived from dietary sources. The accumulation of phytanic acid is implicated in Refsum disease, a rare and severe neurological disorder. The enzymatic conversion of phytanoyl-CoA to this compound is catalyzed by phytanoyl-CoA 2-hydroxylase (PAHX)[1]. Accurate identification and quantification of this compound are essential for studying the kinetics of PAHX, screening for potential inhibitors, and understanding the pathophysiology of Refsum disease. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed structural information at the atomic level, making it an invaluable tool for the unambiguous identification of this important metabolite. This application note provides a detailed protocol for the identification of this compound using NMR spectroscopy.

Biochemical Pathway and Significance

Phytanic acid metabolism is a crucial process for the degradation of this branched-chain fatty acid. Due to the methyl group at the β-position, phytanic acid cannot be metabolized through the typical β-oxidation pathway. Instead, it undergoes α-oxidation, a process initiated by the hydroxylation of phytanoyl-CoA to this compound.

Phytanic Acid Alpha-Oxidation Pathway Phytanic Acid Phytanic Acid Phytanoyl-CoA Phytanoyl-CoA Phytanic Acid->Phytanoyl-CoA Acyl-CoA Synthetase This compound This compound Phytanoyl-CoA->this compound Phytanoyl-CoA 2-Hydroxylase (PAHX) Pristanal + Formyl-CoA Pristanal + Formyl-CoA This compound->Pristanal + Formyl-CoA This compound Lyase (HACL1) Pristanic Acid Pristanic Acid Pristanal + Formyl-CoA->Pristanic Acid Aldehyde Dehydrogenase NMR Experimental Workflow cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing and Analysis Lyophilized Sample Lyophilized Sample Dissolution_in_D2O Dissolution in D₂O Lyophilized Sample->Dissolution_in_D2O pH_Adjustment pH Adjustment Dissolution_in_D2O->pH_Adjustment Transfer_to_Tube Transfer to NMR Tube pH_Adjustment->Transfer_to_Tube 1D_H_NMR 1D ¹H NMR Transfer_to_Tube->1D_H_NMR 2D_NMR 2D NMR (COSY, HSQC, HMBC) 1D_H_NMR->2D_NMR If structural confirmation needed Processing Fourier Transform, Phasing, Baseline Correction 1D_H_NMR->Processing 2D_NMR->Processing Analysis Chemical Shift and Coupling Constant Analysis Processing->Analysis Identification Structural Identification Analysis->Identification

References

Application Notes and Protocols for Studying 2-Hydroxyphytanoyl-CoA Lyase (HACL1) Deficiency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2-Hydroxyphytanoyl-CoA Lyase (HACL1) Deficiency

This compound lyase (HACL1) is a key peroxisomal enzyme encoded by the HACL1 gene. It plays a crucial role in the alpha-oxidation of fatty acids, a metabolic pathway essential for the degradation of 3-methyl-branched fatty acids like phytanic acid, and the shortening of 2-hydroxy long-chain fatty acids.[1][2][3] HACL1 catalyzes the cleavage of this compound into pristanal and formyl-CoA.[4][5][6] While no definitive cases of HACL1 deficiency have been described in humans, research using animal models, particularly Hacl1 knockout mice, has been instrumental in elucidating the potential pathophysiology of this condition.[2][4] These studies reveal that a deficiency in HACL1 leads to the accumulation of phytanic acid and 2-hydroxyphytanic acid.[4][5][6] Interestingly, Hacl1 deficient mice do not exhibit a severe phenotype under normal dietary conditions, suggesting the existence of compensatory metabolic pathways.[2][7] One of the key compensatory mechanisms identified is the activation of the peroxisome proliferator-activated receptor alpha (PPARα) signaling pathway, which upregulates genes involved in alternative fatty acid oxidation pathways, such as ω-oxidation.[4][7]

These application notes provide a comprehensive overview of the genetic techniques and protocols used to study HACL1 deficiency, from molecular genetic analysis to functional studies in cellular and animal models.

I. Genetic Analysis of the HACL1 Gene

Genetic analysis is fundamental to identifying potential mutations in the HACL1 gene that could lead to enzyme deficiency. The primary methods for this are Sanger sequencing for targeted analysis and Next-Generation Sequencing (NGS) for broader screening.

A. Sanger Sequencing of the HACL1 Gene

Sanger sequencing remains the gold standard for validating and analyzing specific gene sequences. It is particularly useful for targeted sequencing of the HACL1 gene in individuals with a suspected peroxisomal disorder or for confirming variants identified by other methods.

Experimental Protocol: Sanger Sequencing of HACL1

  • Genomic DNA Extraction:

    • Extract genomic DNA from patient samples (e.g., whole blood, saliva, or cultured cells) using a commercially available DNA extraction kit, following the manufacturer's instructions.

    • Assess DNA quality and quantity using spectrophotometry (e.g., NanoDrop) and agarose gel electrophoresis.

  • Primer Design:

    • Design primers to amplify all coding exons and exon-intron boundaries of the HACL1 gene.

    • Primer design should adhere to the following guidelines:

      • Length: 18-24 base pairs.[8]

      • GC content: 45-55%.[8]

      • Melting temperature (Tm): 55-65°C.[9]

      • Avoid secondary structures and primer-dimer formation.[8][9]

    • Utilize online primer design tools such as Primer3 or NCBI Primer-BLAST.[8][10]

  • Polymerase Chain Reaction (PCR) Amplification:

    • Set up PCR reactions for each exon of the HACL1 gene using the designed primers and extracted genomic DNA.

    • A typical PCR reaction mixture includes:

      • Genomic DNA (50-100 ng)

      • Forward Primer (10 µM)

      • Reverse Primer (10 µM)

      • dNTPs (10 mM)

      • High-fidelity DNA polymerase and corresponding buffer

      • Nuclease-free water to the final volume

    • Perform PCR with optimized cycling conditions (denaturation, annealing, and extension temperatures and times).

  • PCR Product Purification:

    • Verify the PCR products by agarose gel electrophoresis to ensure a single band of the correct size.

    • Purify the PCR products to remove unincorporated dNTPs and primers using a PCR purification kit or enzymatic cleanup (e.g., ExoSAP-IT).

  • Sequencing Reaction:

    • Perform cycle sequencing using a BigDye™ Terminator v3.1 Cycle Sequencing Kit (or equivalent) with the purified PCR product and one of the PCR primers (forward or reverse).

  • Sequence Analysis:

    • Purify the sequencing products and analyze them on a capillary electrophoresis-based genetic analyzer.

    • Compare the obtained sequences with the HACL1 reference sequence (e.g., from NCBI) to identify any variations.

B. Next-Generation Sequencing (NGS) Panels for Peroxisomal Disorders

NGS allows for the simultaneous sequencing of multiple genes and is a powerful tool for diagnosing genetically heterogeneous disorders like peroxisomal diseases. Several commercial and custom-designed NGS panels include the HACL1 gene.

Application Note: Utilizing Peroxisomal Disorder NGS Panels

  • Panel Selection: Choose an NGS panel that includes comprehensive coverage of the HACL1 gene, along with other genes implicated in peroxisomal biogenesis and single-enzyme deficiencies.

  • Library Preparation and Sequencing: Follow the specific library preparation protocol provided by the NGS platform (e.g., Illumina, Ion Torrent). This typically involves DNA fragmentation, adapter ligation, and amplification.

  • Bioinformatic Analysis: The analysis pipeline should include:

    • Alignment of sequencing reads to the human reference genome.

    • Variant calling to identify single nucleotide variants (SNVs) and insertions/deletions (indels).

    • Annotation of variants to determine their potential clinical significance (e.g., using databases like ClinVar, gnomAD).

    • Copy number variation (CNV) analysis to detect larger deletions or duplications.

  • Variant Confirmation: Any potentially pathogenic variants identified by NGS should be confirmed by Sanger sequencing.

II. Functional Analysis of HACL1 Variants

Identifying a genetic variant in HACL1 is the first step; demonstrating its functional consequence is crucial. This can be achieved through in vitro enzyme activity assays and cellular models.

A. HACL1 Enzyme Activity Assay

This assay measures the catalytic activity of the HACL1 enzyme, which is essential for confirming a suspected deficiency.

Experimental Protocol: 2-Hydroxyacyl-CoA Lyase Activity Assay

  • Sample Preparation:

    • Prepare cell lysates from patient-derived fibroblasts or other relevant cell types.

    • For recombinant protein analysis, express the wild-type and variant HACL1 protein in a suitable expression system (e.g., E. coli or insect cells) and purify the protein.

  • Substrate Preparation:

    • The substrate for the assay is typically a radiolabeled 2-hydroxyacyl-CoA, such as 2-hydroxy-3-methyl[1-¹⁴C]hexadecanoyl-CoA.

  • Enzyme Reaction:

    • The reaction mixture should contain:

      • Cell lysate or purified enzyme

      • Tris buffer (pH 7.5)

      • Magnesium chloride (MgCl₂)

      • Thiamine pyrophosphate (TPP) as a cofactor

      • Radiolabeled substrate

    • Incubate the reaction at 37°C.

  • Detection of Products:

    • The HACL1-catalyzed reaction produces [¹⁴C]formyl-CoA, which is readily hydrolyzed to [¹⁴C]formate.

    • The amount of [¹⁴C]formate produced can be quantified by measuring the released ¹⁴CO₂ after acidification and trapping.

  • Data Analysis:

    • Calculate the specific activity of the HACL1 enzyme (e.g., in nmol/h/mg protein).

    • Compare the activity of the variant HACL1 to the wild-type enzyme to determine the impact of the mutation.

B. Cellular Models of HACL1 Deficiency

Cellular models, particularly those generated using CRISPR-Cas9 technology, are invaluable for studying the cellular consequences of HACL1 deficiency and for testing potential therapeutic interventions.

Experimental Workflow: Generating HACL1 Knockout Cell Lines using CRISPR-Cas9

HACL1_CRISPR_Workflow cluster_design gRNA Design & Synthesis cluster_delivery Delivery into Cells cluster_selection Selection & Expansion cluster_validation Validation gRNA_design Design gRNAs targeting HACL1 exon gRNA_synthesis Synthesize gRNAs gRNA_design->gRNA_synthesis transfection Transfect cells with Cas9 & gRNA gRNA_synthesis->transfection single_cell Single-cell cloning transfection->single_cell expansion Expand clonal populations single_cell->expansion sanger Sanger sequencing of target locus expansion->sanger western Western blot for HACL1 protein sanger->western functional_assay Functional assays western->functional_assay

Caption: Workflow for generating HACL1 knockout cell lines using CRISPR-Cas9.

Protocol: CRISPR-Cas9 Mediated Knockout of HACL1

  • Guide RNA (gRNA) Design:

    • Design two or more gRNAs targeting an early exon of the HACL1 gene to increase the likelihood of generating a frameshift mutation.

    • Use online tools (e.g., CHOPCHOP, Synthego) to design gRNAs with high on-target and low off-target scores.

  • Delivery of CRISPR-Cas9 Components:

    • Deliver the Cas9 nuclease and the designed gRNAs into the target cell line (e.g., HEK293T, HepG2) using one of the following methods:

      • Plasmid-based: Co-transfect a plasmid expressing Cas9 and a plasmid expressing the gRNA.

      • Ribonucleoprotein (RNP) complexes: Transfect pre-complexed Cas9 protein and synthetic gRNA. This method can reduce off-target effects.

  • Single-Cell Cloning:

    • After transfection, isolate single cells into individual wells of a 96-well plate using limiting dilution or fluorescence-activated cell sorting (FACS) if a fluorescent reporter is used.

  • Expansion and Screening:

    • Expand the single-cell clones into larger populations.

    • Screen the clones for mutations in the HACL1 gene by PCR amplification of the target region followed by Sanger sequencing.

    • Analyze the sequencing data to identify clones with insertions or deletions (indels) that result in a frameshift mutation.

  • Validation of Knockout:

    • Confirm the absence of HACL1 protein in the knockout clones by Western blotting.

    • Perform functional assays (e.g., enzyme activity assay, metabolite analysis) to confirm the loss of HACL1 function.

III. Animal Models of HACL1 Deficiency

The Hacl1 knockout mouse is the primary animal model for studying the in vivo consequences of HACL1 deficiency.

Application Note: Studying Hacl1 Knockout Mice

  • Generation: Hacl1 knockout mice can be generated using standard gene-targeting techniques in embryonic stem cells or more rapidly using CRISPR-Cas9-mediated genome editing in zygotes. A transgenic mouse strain with a 'knockout-first' conditional cassette in the Hacl1 gene is also available from repositories like the European Mutant Mouse Archive.[4]

  • Phenotyping:

    • Baseline Phenotyping: Monitor the general health, growth, and reproductive performance of the knockout mice on a standard chow diet.

    • Dietary Challenge: To unmask the phenotype, feed the mice a diet enriched with phytol, the precursor of phytanic acid.[7] Monitor for weight loss, liver enlargement, and changes in adipose tissue.[2][7]

    • Metabolic Analysis: Collect blood and tissues for the analysis of key metabolites.

Experimental Protocol: Metabolite Analysis in Hacl1 Knockout Mice

  • Sample Collection:

    • Collect plasma and tissues (e.g., liver, kidney, brain) from wild-type and Hacl1 knockout mice.

  • Lipid Extraction:

    • Homogenize the tissues and extract total lipids using a suitable solvent system (e.g., chloroform:methanol).

  • Derivatization:

    • Transesterify the fatty acids in the lipid extract to fatty acid methyl esters (FAMEs) for analysis by gas chromatography-mass spectrometry (GC-MS).

  • GC-MS Analysis:

    • Separate and quantify the FAMEs, including phytanic acid and 2-hydroxyphytanic acid, using a GC-MS system.

    • Use stable isotope-labeled internal standards for accurate quantification.

  • Data Analysis:

    • Compare the levels of phytanic acid and 2-hydroxyphytanic acid between wild-type and knockout mice.

IV. Signaling Pathways in HACL1 Deficiency

The accumulation of phytanic acid in HACL1 deficiency leads to the activation of the PPARα signaling pathway, which in turn upregulates genes involved in compensatory metabolic pathways.

Signaling Pathway: PPARα Activation in HACL1 Deficiency

PPARa_Pathway cluster_peroxisome Peroxisome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_pathways Metabolic Compensation HACL1 HACL1 Pristanal Pristanal HACL1->Pristanal HACL1_deficiency HACL1 Deficiency Phytanoyl_CoA Phytanoyl-CoA Hydroxyphytanoyl_CoA This compound Phytanoyl_CoA->Hydroxyphytanoyl_CoA PHYH Hydroxyphytanoyl_CoA->HACL1 Phytanic_Acid Phytanic Acid Accumulation Hydroxyphytanoyl_CoA->Phytanic_Acid Block PPARa PPARα Phytanic_Acid->PPARa Activates PPARa_RXR PPARα-RXR Complex PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR PPRE PPRE Target_Genes Target Gene Expression (e.g., CYP4A, ACOX1, CPT2) PPRE->Target_Genes omega_oxidation ω-Oxidation Target_Genes->omega_oxidation beta_oxidation Peroxisomal β-Oxidation Target_Genes->beta_oxidation PPARa_RXR->PPRE

Caption: PPARα activation as a compensatory mechanism in HACL1 deficiency.

Application Note: Investigating PPARα Signaling

  • Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) or RNA sequencing to measure the expression of known PPARα target genes (e.g., CYP4A10, CYP4A14, ACOX1, CPT2) in liver tissue from Hacl1 knockout mice.

  • Protein Expression Analysis: Use Western blotting or proteomics to quantify the protein levels of PPARα targets.

  • Reporter Assays: In cellular models, use a luciferase reporter assay with a peroxisome proliferator response element (PPRE) to quantify the activation of PPARα in response to phytanic acid treatment. Phytanic acid has been shown to be a bona fide physiological ligand of murine PPARα.[11][12]

  • Chromatin Immunoprecipitation (ChIP): Perform ChIP assays to determine if PPARα directly binds to the promoter regions of its target genes in response to phytanic acid accumulation.

V. Data Presentation

Quantitative data from the aforementioned studies should be summarized in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Metabolite Levels in Livers of Wild-Type and Hacl1 Knockout Mice

MetaboliteWild-Type (ng/mg liver)Hacl1 Knockout (ng/mg liver)Fold Changep-valueReference
Phytanic Acid~10~24~2.4< 0.01[4]
2-Hydroxyphytanic Acid< 0.1~5.5> 55< 0.01[4]
Heptadecanoic Acid (C17:0)~2.5~1.8~0.72< 0.01[4]

Table 2: Proteomic Changes in Livers of Hacl1 Knockout Mice

ProteinFunctionFold Change in Hacl1 KOp-valueReference
HACL1α-oxidationSignificantly Decreased< 0.01[4]
CYP4A10ω-oxidationUpregulated< 0.01[4]
CYP4A14ω-oxidationUpregulated< 0.01[4]
ACOX1Peroxisomal β-oxidationUpregulated< 0.01[4]
ABCD3Peroxisomal TransporterUpregulated< 0.01[4]

Conclusion

The study of this compound lyase deficiency, primarily through the use of Hacl1 knockout mouse models, has provided significant insights into the role of this enzyme in fatty acid metabolism and the intricate compensatory mechanisms that are activated in its absence. The genetic and functional techniques outlined in these application notes provide a robust framework for researchers and drug development professionals to further investigate the pathophysiology of HACL1 deficiency and to explore potential therapeutic strategies for this and related peroxisomal disorders. The elucidation of the PPARα signaling pathway's role in mitigating the effects of HACL1 deficiency highlights a potential target for therapeutic intervention. Future research, including the identification of human patients with HACL1 mutations, will be crucial for translating these findings into clinical applications.

References

Troubleshooting & Optimization

Technical Support Center: 2-Hydroxyphytanoyl-CoA Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Hydroxyphytanoyl-CoA quantification. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the analysis of this important metabolite. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant metabolic pathway information.

Troubleshooting Guides

This section addresses specific issues that may arise during the quantification of this compound, particularly when using mass spectrometry-based methods.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Signal for this compound Analyte Degradation: this compound, like other acyl-CoAs, is susceptible to hydrolysis and oxidation, especially at room temperature and non-neutral pH.[1][2] Inefficient Extraction: The polarity of this compound can make its extraction from biological matrices challenging. Poor Ionization: The molecule may not be ionizing efficiently in the mass spectrometer source.Sample Handling: Keep samples on ice or at 4°C throughout the extraction process. Use solvents with antioxidants and process samples as quickly as possible. Store extracts at -80°C.[3] Extraction Optimization: Use a robust extraction solvent. A common choice for acyl-CoAs is a mixture of acetonitrile, methanol, and water (e.g., 2:2:1 v/v/v).[1] Solid-phase extraction (SPE) can also be employed to concentrate the analyte and remove interfering substances.[4] Ionization Enhancement: Optimize mass spectrometer source parameters. For acyl-CoAs, positive ion mode electrospray ionization (ESI) is often used. The use of mobile phase additives like ammonium formate can improve ionization efficiency.
High Variability Between Replicates Inconsistent Sample Preparation: Minor variations in extraction timing, temperature, or solvent volumes can lead to significant differences. Analyte Instability in Autosampler: Degradation can occur if samples are left in the autosampler for extended periods.[1] Matrix Effects: Co-eluting substances from the biological matrix can suppress or enhance the ionization of this compound, leading to inconsistent measurements.[5]Standardize Protocol: Ensure a consistent and standardized workflow for all samples. The use of an internal standard is crucial for correcting for variability.[6] Autosampler Conditions: Set the autosampler temperature to 4°C to minimize degradation during the analytical run.[1] Chromatographic Separation: Optimize the liquid chromatography method to separate this compound from interfering matrix components. This may involve adjusting the gradient, changing the column, or using a wash step.
Poor Peak Shape (Tailing, Broadening, or Splitting) Column Contamination: Buildup of matrix components on the analytical column.[5] Inappropriate Injection Solvent: Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.[5][7] Secondary Interactions: The analyte may be interacting with active sites on the column packing material.Column Maintenance: Use a guard column and flush the column appropriately after each batch of samples.[5] Solvent Matching: Dissolve the final extract in a solvent that is similar in composition and strength to the initial mobile phase. Mobile Phase Modification: Adjusting the pH of the mobile phase or adding modifiers can sometimes reduce secondary interactions and improve peak shape. For some acyl-CoAs, a high pH mobile phase has been shown to improve peak shape.[8]
Carryover in Blank Injections Adsorption of Analyte: this compound may adsorb to surfaces in the injection port, tubing, or column. Insufficient Needle Wash: The autosampler needle may not be adequately cleaned between injections.Optimize Wash Steps: Include a strong organic solvent in the needle wash solution and increase the wash volume and duration. Injector Port Cleaning: If carryover persists, cleaning of the injector port and rotor seal may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for quantifying this compound?

A1: The most common and sensitive method for the quantification of this compound is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][9] This technique offers high selectivity and sensitivity, which is necessary for measuring low-abundance metabolites in complex biological matrices. Gas chromatography-mass spectrometry (GC-MS) can also be used, but it typically requires derivatization of the analyte.[10][11]

Q2: What are the key steps in sample preparation for this compound analysis?

A2: A typical sample preparation workflow involves:

  • Homogenization: Tissues or cells are homogenized in a cold buffer to release intracellular contents.

  • Protein Precipitation: A cold organic solvent (e.g., acetonitrile or a mixture with methanol and water) is added to precipitate proteins.[1]

  • Centrifugation: The sample is centrifuged to pellet the precipitated proteins.

  • Supernatant Collection: The supernatant containing the metabolites is carefully collected.

  • Drying and Reconstitution: The supernatant may be dried down under nitrogen and reconstituted in a solvent compatible with the LC-MS method.

Q3: Is an internal standard necessary for accurate quantification?

A3: Yes, the use of a suitable internal standard is highly recommended for accurate and precise quantification. An ideal internal standard is a stable isotope-labeled version of this compound. If this is not available, a structurally similar acyl-CoA that is not naturally present in the sample can be used. The internal standard helps to correct for variations in sample extraction, matrix effects, and instrument response.[6]

Q4: How can I ensure the stability of this compound during sample storage and processing?

A4: To maintain the stability of this compound, it is crucial to:

  • Keep biological samples frozen at -80°C until analysis.

  • Perform all sample preparation steps on ice or at 4°C.

  • Minimize the time between sample collection and extraction.

  • Store extracts at -80°C and avoid repeated freeze-thaw cycles.[3][12]

  • Use autosamplers set to a low temperature (e.g., 4°C) during LC-MS/MS analysis.[1]

Q5: What are the expected products of this compound metabolism?

A5: this compound is cleaved by the enzyme this compound lyase (HACL1) to produce pristanal and formyl-CoA.[13][14][15][16][17] Pristanal is then oxidized to pristanic acid, which can undergo beta-oxidation.[13][15]

Quantitative Data Summary

The direct quantification of this compound in tissues is challenging, and absolute concentration data is scarce in the literature. However, studies on mice deficient in the enzyme 2-hydroxyacyl-CoA lyase (Hacl1) provide valuable insights into the accumulation of its precursors. The following table summarizes the levels of phytanic acid and 2-hydroxyphytanic acid in the livers of wild-type and Hacl1-deficient mice fed a high phytol diet.

AnalyteGenotypeConcentration (ng/mg liver)Fold Change (Hacl1-/- vs. Wild-Type)Reference
Phytanic AcidWild-Type~100\multirow{2}{}{2.4-fold higher}[16]
Hacl1-/-~240
2-Hydroxyphytanic AcidWild-Type~5\multirow{2}{}{55-fold higher}[16]
Hacl1-/-~275

Note: These values are for the precursor fatty acids, not the CoA esters. The significant accumulation of these precursors in Hacl1-/- mice strongly suggests a subsequent buildup of this compound.

Experimental Protocols

Protocol 1: Quantification of this compound by LC-MS/MS

This protocol is a general guideline and may require optimization for specific sample types and instrumentation.

1. Sample Preparation: a. Weigh approximately 50-100 mg of frozen tissue and homogenize in 1 mL of ice-cold extraction solvent (Acetonitrile:Methanol:Water, 2:2:1 v/v/v) containing an appropriate internal standard. b. Incubate the homogenate at -20°C for 30 minutes to allow for complete protein precipitation. c. Centrifuge at 14,000 x g for 10 minutes at 4°C. d. Transfer the supernatant to a new tube and dry under a gentle stream of nitrogen. e. Reconstitute the dried extract in 100 µL of mobile phase A (see below).

2. LC-MS/MS Conditions:

  • LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
  • Mobile Phase A: 10 mM ammonium formate in water.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient:
  • 0-2 min: 5% B
  • 2-15 min: Linear gradient to 95% B
  • 15-20 min: Hold at 95% B
  • 20.1-25 min: Return to 5% B and equilibrate.
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 5-10 µL.
  • Mass Spectrometer: Triple quadrupole mass spectrometer in positive ion ESI mode.
  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard should be determined by direct infusion of standards.

Signaling and Metabolic Pathways

Alpha-Oxidation of Phytanic Acid

This compound is a key intermediate in the alpha-oxidation of phytanic acid, a branched-chain fatty acid that cannot be degraded by the standard beta-oxidation pathway due to its methyl group at the beta-carbon. This process occurs primarily in the peroxisomes.[13][15]

alpha_oxidation cluster_cytosol Cytosol cluster_peroxisome Peroxisome Phytanic_acid Phytanic Acid Phytanoyl_CoA Phytanoyl-CoA Phytanic_acid->Phytanoyl_CoA Acyl-CoA Synthetase Phytanoyl_CoA_p Phytanoyl-CoA Phytanoyl_CoA->Phytanoyl_CoA_p Transport Hydroxyphytanoyl_CoA This compound Phytanoyl_CoA_p->Hydroxyphytanoyl_CoA Phytanoyl-CoA Hydroxylase (PHYH) Pristanal Pristanal Hydroxyphytanoyl_CoA->Pristanal This compound Lyase (HACL1) Formyl_CoA Formyl-CoA Hydroxyphytanoyl_CoA->Formyl_CoA Pristanic_acid Pristanic Acid Pristanal->Pristanic_acid Aldehyde Dehydrogenase Beta_Oxidation Beta_Oxidation Pristanic_acid->Beta_Oxidation To Beta-Oxidation

Caption: The peroxisomal alpha-oxidation pathway of phytanic acid.

Experimental Workflow for LC-MS/MS Quantification

The following diagram illustrates a typical workflow for the quantification of this compound from biological samples.

workflow Sample Biological Sample (Tissue, Cells) Homogenization Homogenization (with Internal Standard) Sample->Homogenization Precipitation Protein Precipitation (Cold Organic Solvent) Homogenization->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Dry_Reconstitute Dry & Reconstitute Supernatant->Dry_Reconstitute LC_MS LC-MS/MS Analysis Dry_Reconstitute->LC_MS Data_Analysis Data Analysis & Quantification LC_MS->Data_Analysis

Caption: A standard workflow for this compound quantification.

References

Technical Support Center: Stability of 2-Hydroxyphytanoyl-CoA Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of 2-Hydroxyphytanoyl-CoA samples. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is a crucial intermediate in the alpha-oxidation of phytanic acid, a branched-chain fatty acid. Its degradation is catalyzed by the peroxisomal enzyme 2-hydroxyacyl-CoA lyase (HACL1). The stability of this compound samples is critical for accurate quantification and for studying the kinetics of enzymes involved in its metabolism. Sample degradation can lead to erroneous results and misinterpretation of experimental data.

Q2: What are the main factors that contribute to the degradation of this compound samples?

A2: Like other long-chain acyl-CoA esters, the stability of this compound is influenced by several factors:

  • Temperature: Higher temperatures accelerate the rate of both enzymatic and non-enzymatic degradation.

  • pH: Acyl-CoA esters are generally more stable in acidic conditions (pH 4-6). Basic conditions can lead to rapid hydrolysis of the thioester bond.

  • Enzymatic Activity: Contaminating enzymes, such as acyl-CoA hydrolases (thioesterases), in biological samples can rapidly degrade this compound.

  • Oxidation: The polyunsaturated fatty acyl chains of some CoA esters are susceptible to oxidation, although this is less of a concern for the saturated phytanoyl chain.

  • Freeze-Thaw Cycles: Repeated freezing and thawing can lead to sample degradation.

Q3: What are the ideal storage conditions for this compound samples?

A3: For long-term storage, it is recommended to store this compound as a dry pellet at -80°C. If in solution, it should be in an acidic buffer (pH 4-6) and stored in aliquots at -80°C to minimize freeze-thaw cycles. For short-term storage, keeping the samples on ice is crucial.

Q4: What are the visible signs of this compound sample degradation?

A4: Visual signs of degradation are often not apparent. Degradation is typically detected through analytical methods such as HPLC or LC-MS/MS, where one might observe a decrease in the peak corresponding to this compound and the appearance of new peaks corresponding to degradation products like phytanic acid and coenzyme A.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low or no signal of this compound in LC-MS/MS analysis. Sample degradation due to improper handling.Ensure rapid sample processing on ice. Minimize the time between sample collection and extraction.
Inefficient extraction.Use a validated extraction protocol for long-chain acyl-CoAs, such as solid-phase extraction or a modified Bligh-Dyer method.
Suboptimal instrument parameters.Optimize mass spectrometer settings for the specific m/z of this compound and its fragments.
High variability between replicate measurements. Inconsistent sample handling.Standardize all sample preparation steps, including timing, temperature, and volumes.
Partial degradation during sample preparation.Keep samples on ice at all times and use pre-chilled solvents. Consider the use of enzyme inhibitors if endogenous thioesterase activity is suspected.
Pipetting errors with small volumes.Use calibrated pipettes and appropriate techniques for handling small volumes.
Appearance of unexpected peaks in the chromatogram. Contamination of reagents or labware.Use high-purity solvents and reagents. Thoroughly clean all labware.
Degradation products.Analyze for the presence of expected degradation products (e.g., phytanic acid, coenzyme A) to confirm degradation.
Matrix effects from complex samples.Incorporate a sample cleanup step, such as solid-phase extraction, to remove interfering substances.

Data on Acyl-CoA Stability

While specific quantitative data for the stability of this compound is limited, the following table provides general stability information for long-chain acyl-CoAs and related molecules, which can serve as a guideline.

Compound ClassConditionObservation
Long-chain Acyl-CoAs Storage at -20°C in aqueous solutionSignificant degradation can occur over weeks to months.
Storage at -80°C as a dry pelletConsidered the most stable long-term storage method.
Multiple freeze-thaw cyclesCan lead to progressive degradation.
3-Hydroxyacyl-CoA Dehydrogenase Activity Stored at 25°C50% loss of activity in approximately 30 hours.[1]
(as a proxy for substrate stability)Stored at 4°C50% loss of activity in approximately 55 hours.[1]
Stored at -20°C or -70°CMinimal loss of activity over extended periods.[1]

Disclaimer: The quantitative data presented is for a related class of molecules and should be used as a general guide. It is highly recommended to perform an in-house stability study for this compound under your specific experimental conditions.

Experimental Protocols

Protocol for Assessing the Stability of this compound Samples

This protocol outlines a method to assess the stability of this compound under different temperature conditions.

Materials:

  • This compound standard

  • Acidic buffer (e.g., 50 mM potassium phosphate, pH 6.0)

  • Quenching solution (e.g., 10% trichloroacetic acid in water)

  • Internal standard (e.g., C17:0-CoA)

  • HPLC or LC-MS/MS system with a C18 column

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in the acidic buffer to a known concentration.

    • Prepare an internal standard stock solution.

    • Create working samples by aliquoting the this compound stock solution into multiple vials.

  • Incubation:

    • Divide the working samples into different temperature groups:

      • On ice (0-4°C)

      • Room temperature (~25°C)

      • 37°C

    • At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take a vial from each temperature group.

  • Quenching and Extraction:

    • At each time point, immediately stop any potential enzymatic degradation by adding a pre-determined volume of the quenching solution to the sample vial.

    • Add the internal standard to each sample to correct for variations in sample processing and analysis.

    • Vortex the samples and centrifuge to pellet any precipitated protein.

    • Transfer the supernatant to a clean vial for analysis.

  • Analysis:

    • Analyze the samples by HPLC or LC-MS/MS.

    • Quantify the peak area of this compound relative to the peak area of the internal standard.

  • Data Interpretation:

    • Plot the relative amount of this compound remaining at each time point for the different temperature conditions.

    • Calculate the degradation rate at each temperature.

Visualizations

alpha_oxidation_pathway Phytanic_acid Phytanic Acid Phytanoyl_CoA Phytanoyl-CoA Phytanic_acid->Phytanoyl_CoA Acyl-CoA Synthetase Two_Hydroxyphytanoyl_CoA This compound Phytanoyl_CoA->Two_Hydroxyphytanoyl_CoA Phytanoyl-CoA Hydroxylase (PHYH) Pristanal Pristanal Two_Hydroxyphytanoyl_CoA->Pristanal 2-Hydroxyacyl-CoA Lyase (HACL1) Pristanic_acid Pristanic Acid Pristanal->Pristanic_acid Aldehyde Dehydrogenase Beta_oxidation β-Oxidation Pristanic_acid->Beta_oxidation

Caption: Alpha-oxidation pathway of phytanic acid.

troubleshooting_workflow start Inconsistent or Poor Results with this compound check_stability Is sample degradation suspected? start->check_stability yes_storage Review Storage Conditions check_stability->yes_storage Yes no_instrument Review Analytical Method check_stability->no_instrument No storage_ok Storage at -80°C as dry pellet or acidic solution in aliquots? yes_storage->storage_ok yes_handling Review Sample Handling storage_ok->yes_handling Yes implement_changes Implement corrective actions: - Aliquot new samples - Optimize handling protocol - Use enzyme inhibitors storage_ok->implement_changes No handling_ok Kept on ice during processing? Minimal freeze-thaw cycles? yes_handling->handling_ok yes_extraction Review Extraction Protocol handling_ok->yes_extraction Yes handling_ok->implement_changes No extraction_ok Using validated method? Rapid quenching of enzymatic activity? yes_extraction->extraction_ok extraction_ok->implement_changes Yes extraction_ok->implement_changes No instrument_ok LC-MS/MS parameters optimized? Column integrity checked? no_instrument->instrument_ok no_reagents Check Reagents and Standards instrument_ok->no_reagents Yes end Consult with a specialist or manufacturer's technical support instrument_ok->end No reagents_ok Fresh, high-purity reagents? Standard concentration verified? no_reagents->reagents_ok reagents_ok->end Yes reagents_ok->end No

Caption: Troubleshooting workflow for this compound stability.

References

Technical Support Center: Optimizing 2-Hydroxyphytanoyl-CoA Extraction from Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of 2-Hydroxyphytanoyl-CoA extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for the successful isolation and quantification of this compound from tissue samples.

Frequently Asked Questions (FAQs)

Q1: Why is the extraction of this compound challenging?

A1: The extraction of this compound presents several challenges due to its molecular structure and low abundance. Like other long-chain acyl-CoAs, it is susceptible to both enzymatic and chemical degradation. The presence of a hydroxyl group can also increase its polarity compared to non-hydroxylated counterparts, potentially affecting its solubility and interaction with extraction solvents and solid-phase extraction (SPE) media.

Q2: What is the most critical first step in the extraction process?

A2: The most critical step is the rapid and effective quenching of metabolic activity in the tissue sample. This is essential to prevent the degradation of this compound by endogenous enzymes. Immediate snap-freezing of the tissue in liquid nitrogen upon collection is highly recommended.

Q3: What type of internal standard is best for quantifying this compound?

A3: The ideal internal standard is a stable isotope-labeled version of this compound. However, this is often not commercially available. A suitable alternative is an odd-chain saturated acyl-CoA, such as heptadecanoyl-CoA (C17:0), which is not naturally abundant in most biological systems.

Q4: How should I store my tissue samples and extracts?

A4: Tissue samples should be stored at -80°C immediately after snap-freezing. Acyl-CoA extracts are also unstable and should be stored as dry pellets at -80°C. Reconstitute the extracts in a suitable solvent immediately before analysis.

Q5: Is a solid-phase extraction (SPE) step necessary?

A5: An SPE step can significantly clean up the sample by removing interfering lipids and other contaminants, which is beneficial for downstream analysis like LC-MS/MS. However, it can also lead to the loss of the target analyte. The decision to include an SPE step should be based on the complexity of your sample matrix and the sensitivity of your analytical method. If SPE is used, it is crucial to optimize the loading, washing, and elution conditions to maximize the recovery of this compound.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Signal of this compound 1. Sample Degradation: Inefficient quenching of enzymatic activity or improper storage. 2. Inefficient Extraction: Suboptimal choice of extraction solvents. 3. Analyte Loss during SPE: Inappropriate SPE sorbent or elution solvent. 4. Poor Ionization in MS: Matrix effects or unsuitable solvent composition.1. Ensure rapid snap-freezing of tissue in liquid nitrogen. Minimize freeze-thaw cycles. Store samples and extracts at -80°C. 2. Use a mixture of isopropanol and an acidic aqueous buffer for initial homogenization. Acetonitrile can be used for protein precipitation and further extraction. 3. If using SPE, consider a weak anion exchange or a reverse-phase C18 cartridge. Optimize elution with a solvent that ensures the recovery of hydroxylated long-chain acyl-CoAs (e.g., isopropanol or methanol). 4. Reconstitute the final extract in a solvent compatible with your LC-MS/MS system (e.g., a mixture of methanol and ammonium acetate).
Poor Reproducibility 1. Inconsistent Homogenization: Variable disruption of tissue and release of analytes. 2. Inaccurate Pipetting: Especially of the internal standard. 3. Variable SPE Recovery: Inconsistent loading or elution volumes.1. Ensure consistent and thorough homogenization of each sample. Keep samples on ice throughout the process. 2. Use calibrated pipettes and add the internal standard to the initial homogenization buffer. 3. If using an automated SPE system, ensure it is properly calibrated. For manual SPE, maintain consistent flow rates and volumes.
Co-elution with Interfering Peaks 1. Insufficient Chromatographic Separation: Suboptimal LC gradient or column chemistry. 2. Presence of Isomeric Compounds: Other hydroxylated acyl-CoAs with similar properties.1. Optimize the LC gradient to improve the separation of long-chain acyl-CoAs. Consider using a column with a different stationary phase. 2. Utilize high-resolution mass spectrometry (HRMS) to differentiate between compounds with the same nominal mass. Develop a specific multiple reaction monitoring (MRM) method for this compound.

Data Presentation

Table 1: Comparison of Recovery Rates for Long-Chain Acyl-CoAs Using Different Extraction and Purification Methods

Method Tissue Type Acyl-CoA Chain Lengths Average Recovery (%) Reference
Isopropanol/Acetonitrile Extraction with SPERat LiverC12-C2070-80%[1]
Bligh-Dyer Modified ExtractionCanine Renal Cortex, Murine LiverC12-C20Not specified, but described as efficient
Acetonitrile/Isopropanol Extraction with SPERat LiverC12-C2083-90% (SPE step only)[2]
Flow-Injection Tandem MS with SPEMouse LiverC2, C8, C1676-101%[3]

Experimental Protocols

Protocol 1: Extraction of this compound from Tissues

This protocol is an adaptation of established methods for long-chain acyl-CoA extraction and is suitable for tissues such as liver, kidney, and muscle.[1][2]

Materials:

  • Frozen tissue sample (~50-100 mg)

  • Liquid nitrogen

  • Glass homogenizer

  • Ice-cold 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Isopropanol

  • Acetonitrile

  • Saturated Ammonium Sulfate ((NH4)2SO4)

  • Internal Standard (e.g., Heptadecanoyl-CoA)

  • Solid-Phase Extraction (SPE) columns (e.g., weak anion exchange or C18)

  • SPE conditioning, wash, and elution solvents (e.g., methanol, water, 2% formic acid, 2% and 5% ammonium hydroxide)

  • Nitrogen evaporator or vacuum concentrator

  • LC-MS/MS analysis solvent (e.g., 50% methanol in 50 mM ammonium acetate)

Procedure:

  • Sample Preparation and Homogenization:

    • Weigh approximately 50-100 mg of frozen tissue and keep it on dry ice.

    • In a pre-chilled glass homogenizer, add 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.

    • Add the frozen tissue to the buffer and homogenize thoroughly on ice.

    • Add 2 mL of isopropanol and homogenize again.

  • Protein Precipitation and Extraction:

    • Transfer the homogenate to a centrifuge tube.

    • Add 4 mL of acetonitrile and vortex vigorously for 5 minutes.

    • Add 0.25 mL of saturated (NH4)2SO4 and vortex again.

    • Centrifuge at 1,900 x g for 5 minutes at 4°C.

  • Supernatant Collection:

    • Carefully collect the upper organic phase containing the acyl-CoAs and transfer it to a new tube.

  • Solid-Phase Extraction (SPE) - Optional but Recommended:

    • Column Conditioning: Condition the SPE column with 3 mL of methanol, followed by 3 mL of water.

    • Sample Loading: Dilute the supernatant from step 3 with 10 mL of 100 mM KH2PO4 buffer (pH 4.9) and load it onto the conditioned SPE column.

    • Washing: Wash the column with 2.4 mL of 2% formic acid, followed by 2.4 mL of methanol to remove impurities.

    • Elution: Elute the acyl-CoAs with two successive additions of 2.4 mL of 2% ammonium hydroxide, followed by 2.4 mL of 5% ammonium hydroxide. Collect the eluate.

  • Sample Concentration:

    • Dry the collected eluate under a gentle stream of nitrogen at room temperature or using a vacuum concentrator.

  • Reconstitution:

    • Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for LC-MS/MS analysis.

Visualizations

Alpha-Oxidation Pathway of Phytanic Acid

The following diagram illustrates the metabolic pathway for the breakdown of phytanic acid, highlighting the central role of this compound.

Alpha_Oxidation_Pathway Phytanic_Acid Phytanic Acid Phytanoyl_CoA Phytanoyl-CoA Phytanic_Acid->Phytanoyl_CoA Acyl-CoA Synthetase (ATP, CoA-SH) Two_Hydroxyphytanoyl_CoA This compound Phytanoyl_CoA->Two_Hydroxyphytanoyl_CoA Phytanoyl-CoA Dioxygenase (Fe²⁺, O₂) Pristanal Pristanal Two_Hydroxyphytanoyl_CoA->Pristanal This compound Lyase (HACL1) (TPP) Formyl_CoA Formyl-CoA Two_Hydroxyphytanoyl_CoA->Formyl_CoA This compound Lyase (HACL1) (TPP) Pristanic_Acid Pristanic Acid Pristanal->Pristanic_Acid Aldehyde Dehydrogenase Beta_Oxidation β-Oxidation Pristanic_Acid->Beta_Oxidation Acyl-CoA Synthetase (ATP, CoA-SH)

Caption: The peroxisomal alpha-oxidation pathway of phytanic acid.

Experimental Workflow for this compound Extraction

This diagram outlines the key steps in the recommended extraction protocol.

Extraction_Workflow Start Start: Frozen Tissue Sample Homogenization 1. Homogenization (KH₂PO₄ buffer, Isopropanol) Start->Homogenization Extraction 2. Protein Precipitation & Extraction (Acetonitrile) Homogenization->Extraction Centrifugation 3. Centrifugation Extraction->Centrifugation CollectSupernatant 4. Collect Supernatant Centrifugation->CollectSupernatant SPE 5. Solid-Phase Extraction (Optional) CollectSupernatant->SPE Concentration 6. Drying/Concentration SPE->Concentration Reconstitution 7. Reconstitution Concentration->Reconstitution Analysis End: LC-MS/MS Analysis Reconstitution->Analysis

Caption: Workflow for the extraction of this compound.

References

Troubleshooting low yield in 2-Hydroxyphytanoyl-CoA synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 2-Hydroxyphytanoyl-CoA, particularly addressing issues of low yield.

Troubleshooting Low Yield in this compound Synthesis

Low yield is a common issue in the enzymatic synthesis of this compound. This guide provides a series of questions to help you identify and resolve potential problems in your experimental setup.

Enzyme-Related Issues

Q: Is my phytanoyl-CoA 2-hydroxylase (PAHX) active?

A: Enzyme activity is critical for a successful reaction. Here are several factors that can affect the activity of recombinant PAHX:

  • Enzyme Integrity: Ensure that the purified enzyme has not been subjected to multiple freeze-thaw cycles, which can lead to denaturation. It is recommended to aliquot the enzyme after purification and store it at -80°C.

  • Proper Folding and Cofactor Incorporation: Both the pro- and mature forms of PAHX have been shown to be active.[1][2] However, mutations in the enzyme, particularly around the iron-binding (e.g., H175, D177) and 2-oxoglutarate binding sites, can lead to an inactive protein.[3] If you are using a mutated form of the enzyme, its activity may be compromised.

  • Expression System: Recombinant human PAHX has been successfully expressed in E. coli.[4] Ensure that your expression and purification protocol is optimized to produce a correctly folded and active enzyme.

Q: Could the reaction conditions be suboptimal for my enzyme?

A: The reaction environment plays a crucial role in enzyme kinetics.

  • pH and Temperature: While specific optimal pH and temperature values for PAHX are not extensively reported in the literature, most assays for 2-oxoglutarate-dependent dioxygenases are performed at a physiological pH between 7.0 and 7.5 and at temperatures ranging from 25°C to 37°C. Deviations from this range could significantly impact enzyme activity.

  • Reaction Buffer: The choice of buffer can influence enzyme activity. Buffers such as HEPES or Tris-HCl at a concentration of 50-100 mM are commonly used.

Cofactor and Substrate-Related Issues

Q: Are all the necessary cofactors present at optimal concentrations?

A: PAHX, being a 2-oxoglutarate-dependent dioxygenase, has a strict requirement for several cofactors.[1][2][5] The absence or suboptimal concentration of any of these can drastically reduce the yield.

  • Fe(II): This is the catalytic metal ion at the active site. It is typically added in the form of (NH₄)₂Fe(SO₄)₂·6H₂O or FeCl₂ at concentrations ranging from 50 to 200 µM.

  • 2-Oxoglutarate: This is a co-substrate for the reaction. Its concentration should be in molar excess to the substrate, typically in the range of 100-500 µM.

  • Ascorbate: Ascorbate is crucial for maintaining the iron in its reduced Fe(II) state. A concentration of 1-2 mM is often optimal for related enzymes.[6]

  • ATP/GTP and Mg²⁺: Unexpectedly, recombinant human PAHX has been shown to require ATP or GTP and Mg²⁺ for activity.[4] Recommended concentrations are in the millimolar range (e.g., 1-5 mM).

Q: Is my substrate, phytanoyl-CoA, of sufficient quality and concentration?

A: The quality and concentration of the substrate are critical for achieving a good yield.

  • Purity: The phytanoyl-CoA should be free of contaminants that could inhibit the enzyme. Purification by HPLC may be necessary.

  • Stability: Acyl-CoA esters can be susceptible to hydrolysis. It is important to store them properly (at -20°C or -80°C) and to minimize the time they are kept in aqueous solutions at room temperature.

Reaction and Product-Related Issues

Q: Could my reaction be inhibited?

A: Several substances can inhibit PAHX and other 2-oxoglutarate-dependent dioxygenases.

  • Product Inhibition: High concentrations of the product, this compound, or the co-product, succinate, may cause feedback inhibition.

  • Substrate Analogs: Analogs of 2-oxoglutarate, such as N-oxalylglycine, are potent inhibitors of this class of enzymes.

  • Metal Chelators: Reagents like EDTA can chelate the Fe(II) in the active site, leading to a complete loss of activity. Ensure that your buffers and solutions are free from chelating agents.

Q: Is the product, this compound, stable under my experimental conditions?

A: Like the substrate, the product is an acyl-CoA ester and can be prone to hydrolysis. It is advisable to process the reaction mixture promptly after completion and to store the purified product at low temperatures.

Q: Am I efficiently purifying the this compound?

A: Inefficient purification can lead to a significant loss of product.

  • Extraction: Ensure that your extraction method effectively separates the acyl-CoAs from the reaction mixture.

  • Chromatography: Reversed-phase HPLC is a common method for purifying acyl-CoAs. The choice of column (e.g., C18) and the mobile phase gradient are critical for achieving good separation.

Frequently Asked Questions (FAQs)

Q1: What is the role of each cofactor in the phytanoyl-CoA 2-hydroxylase reaction?

A1:

  • Fe(II): Acts as the catalytic metal center, directly participating in the activation of molecular oxygen.

  • 2-Oxoglutarate: Is a co-substrate that is decarboxylated to succinate, driving the formation of a high-valent iron-oxo species that hydroxylates the phytanoyl-CoA.

  • Ascorbate: Acts as a reducing agent to maintain the iron in the catalytically active Fe(II) state.

  • ATP/GTP and Mg²⁺: The precise role in the recombinant human enzyme is not fully elucidated but is required for its activity.[4]

Q2: Can I use phytanic acid directly as a substrate?

A2: No, phytanoyl-CoA 2-hydroxylase is specific for the CoA-ester of phytanic acid.[4] You must first synthesize phytanoyl-CoA from phytanic acid.

Q3: How can I monitor the progress of the reaction?

A3: The reaction can be monitored by several methods:

  • HPLC: This is the most direct method, allowing for the separation and quantification of the substrate (phytanoyl-CoA) and the product (this compound).

  • Spectrophotometric Assays: Coupled enzyme assays can be used to monitor the production of succinate.

  • Radioactive Labeling: If using a radiolabeled substrate, the product can be quantified by scintillation counting after separation by HPLC or TLC.

Q4: What are the expected products of the reaction?

A4: The primary products of the reaction are this compound, succinate, and CO₂.[5]

Quantitative Data Summary

ParameterValueEnzyme/ConditionReference
Enzyme
Subunit Molecular Weight~38 kDaRecombinant Human PAHX[3]
Cofactor Requirements
Iron (Fe²⁺)RequiredRecombinant Human PAHX[4]
2-OxoglutarateRequiredRecombinant Human PAHX[4]
AscorbateRequiredRecombinant Human PAHX[4]
ATP or GTPRequiredRecombinant Human PAHX[4]
Mg²⁺RequiredRecombinant Human PAHX[4]
Inhibitors
N-oxalylglycinePotent Inhibitor2-oxoglutarate-dependent dioxygenasesGeneral knowledge
Metal Chelators (e.g., EDTA)Potent Inhibitor2-oxoglutarate-dependent dioxygenasesGeneral knowledge

Detailed Experimental Protocols

Protocol 1: Synthesis of Phytanoyl-CoA

This protocol is adapted from methods described for the synthesis of acyl-CoA esters.

  • Activation of Phytanic Acid:

    • Dissolve phytanic acid in an anhydrous solvent such as a mixture of THF and DMF.

    • Add a coupling reagent like N,N'-carbonyldiimidazole (CDI) or prepare a mixed anhydride using ethyl chloroformate and a tertiary amine (e.g., triethylamine).

    • Stir the reaction at room temperature for 1-2 hours to form the activated phytanoyl intermediate.

  • Thioesterification:

    • Dissolve Coenzyme A (lithium salt) in an aqueous buffer (e.g., 0.5 M NaHCO₃, pH 8.0).

    • Slowly add the activated phytanoyl intermediate to the Coenzyme A solution while stirring vigorously on ice.

    • Allow the reaction to proceed for 2-4 hours at room temperature.

  • Purification:

    • The resulting phytanoyl-CoA can be purified by reversed-phase HPLC on a C18 column.

    • Use a gradient of acetonitrile in an aqueous buffer (e.g., 50 mM potassium phosphate, pH 7.0).

    • Lyophilize the fractions containing the purified phytanoyl-CoA.

Protocol 2: Enzymatic Synthesis of this compound

This protocol is based on typical assay conditions for phytanoyl-CoA 2-hydroxylase.

  • Reaction Mixture Preparation:

    • In a microcentrifuge tube, prepare the reaction mixture with the following components in a suitable buffer (e.g., 50 mM HEPES, pH 7.4):

      • Phytanoyl-CoA (substrate): 50 µM

      • Phytanoyl-CoA 2-hydroxylase (enzyme): 1-5 µg

      • (NH₄)₂Fe(SO₄)₂·6H₂O (Fe²⁺ source): 100 µM

      • 2-Oxoglutarate: 250 µM

      • Ascorbic acid: 1 mM

      • ATP: 2 mM

      • MgCl₂: 5 mM

    • The total reaction volume is typically 50-100 µL.

  • Reaction Incubation:

    • Initiate the reaction by adding the enzyme to the mixture.

    • Incubate at 37°C for 1-2 hours. The optimal incubation time may need to be determined empirically.

  • Reaction Termination and Product Purification:

    • Terminate the reaction by adding an equal volume of cold acetonitrile or by acidifying with a small amount of formic or acetic acid.

    • Centrifuge to pellet the precipitated protein.

    • The supernatant containing the this compound can be directly analyzed or purified by reversed-phase HPLC as described for phytanoyl-CoA. The hydroxylated product will elute earlier than the substrate from a C18 column.

Visualizations

This compound Synthesis Pathway cluster_synthesis Synthesis of this compound cluster_cofactors Cofactors & Co-substrates Phytanoyl-CoA Phytanoyl-CoA PAHX Phytanoyl-CoA 2-Hydroxylase (PAHX) Phytanoyl-CoA->PAHX Substrate This compound This compound PAHX->this compound Product Succinate Succinate PAHX->Succinate CO2 CO2 PAHX->CO2 O2 O2 O2->PAHX Fe2 Fe(II) Fe2->PAHX Ascorbate Ascorbate Ascorbate->PAHX TwoOG 2-Oxoglutarate TwoOG->PAHX ATP_GTP ATP/GTP ATP_GTP->PAHX Mg2 Mg(II) Mg2->PAHX

Caption: Enzymatic conversion of Phytanoyl-CoA.

Experimental_Workflow cluster_substrate_prep Substrate Preparation cluster_enzymatic_reaction Enzymatic Synthesis cluster_product_purification Product Purification & Analysis start Start: Phytanic Acid + CoA activate Activate Phytanic Acid (e.g., with CDI) start->activate thioesterify Thioesterification Reaction activate->thioesterify purify_sub HPLC Purification of Phytanoyl-CoA thioesterify->purify_sub prepare_rxn Prepare Reaction Mixture: Enzyme, Substrate, Cofactors purify_sub->prepare_rxn incubate Incubate at 37°C prepare_rxn->incubate terminate Terminate Reaction incubate->terminate purify_prod HPLC Purification of This compound terminate->purify_prod analyze Analyze Yield and Purity purify_prod->analyze end End Product analyze->end

Caption: In vitro synthesis workflow.

Troubleshooting_Low_Yield cluster_enzyme Enzyme Issues cluster_reagents Reagent Issues cluster_process Process Issues start Low Yield of This compound enzyme_inactive Inactive Enzyme? start->enzyme_inactive enzyme_conditions Suboptimal Conditions? start->enzyme_conditions cofactors Missing/Wrong Cofactor Concentration? start->cofactors substrate Poor Substrate Quality? start->substrate inhibition Reaction Inhibited? start->inhibition purification Inefficient Purification? start->purification sol_enzyme_inactive Check enzyme storage and handling. Verify protein integrity. enzyme_inactive->sol_enzyme_inactive sol_enzyme_conditions Optimize pH (7.0-7.5) and temperature (25-37°C). enzyme_conditions->sol_enzyme_conditions sol_cofactors Verify presence and concentration of Fe(II), 2-OG, Ascorbate, ATP/GTP, Mg(II). cofactors->sol_cofactors sol_substrate Check purity and stability of Phytanoyl-CoA. substrate->sol_substrate sol_inhibition Remove potential inhibitors (e.g., metal chelators). inhibition->sol_inhibition sol_purification Optimize HPLC purification protocol. purification->sol_purification

Caption: Troubleshooting low yield.

References

Technical Support Center: Mass Spectrometry Analysis of 2-Hydroxyphytanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of 2-Hydroxyphytanoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.

Troubleshooting Guides

This section provides a structured approach to diagnosing and resolving common issues observed during the mass spectrometry analysis of this compound.

Issue 1: Low or No Signal Intensity for this compound

Q1: I am observing a very low or no signal for my this compound standard. What are the initial checks I should perform?

A1: When experiencing a complete or significant loss of signal, a systematic approach is crucial to identify the source of the problem. Begin with the following checks:

  • Mass Spectrometer Functionality: Infuse a known, stable compound to confirm the mass spectrometer is functioning correctly and responsive.

  • Fresh Standards and Mobile Phases: Prepare fresh solutions of your this compound standard and mobile phases to rule out degradation or contamination. Acyl-CoAs can be susceptible to hydrolysis.[1]

  • Instrument Parameters: Verify that all instrument parameters, including voltages, gas flows, and temperatures, are set to their optimal values for acyl-CoA analysis.

  • Electrospray Stability: Ensure a stable electrospray is being generated. An unstable spray can lead to a fluctuating or nonexistent signal.

Q2: What are common causes of low signal intensity specific to acyl-CoA compounds like this compound?

A2: Several factors can contribute to low signal intensity for acyl-CoAs:

  • Sample Degradation: Acyl-CoAs are prone to hydrolysis, particularly in non-acidic aqueous solutions. Minimize the time samples are at room temperature.[1]

  • Inefficient Ionization: The efficiency of ionization for acyl-CoAs can be heavily influenced by the mobile phase composition and the presence of co-eluting matrix components which can cause ion suppression.[1]

  • Suboptimal MS/MS Parameters: Incorrect selection of precursor and product ions or non-optimized collision energy will lead to poor sensitivity.[1] For acyl-CoAs, characteristic fragment ions are often utilized for detection.[2][3]

  • Chromatographic Issues: Poor peak shape due to column overload, contamination, or inappropriate column chemistry can decrease the signal-to-noise ratio.[1]

Issue 2: Unexpected Peaks or Artifacts in the Mass Spectrum

Q3: I am observing unexpected peaks in my mass spectrum that do not correspond to this compound. What could be the source of these artifacts?

A3: Artifacts in mass spectrometry can arise from various sources. Common artifacts include:

  • In-source Fragmentation: The analyte can fragment within the ion source, generating peaks that can be mistaken for other compounds.[4] This is particularly relevant for acyl-CoAs where specific in-source fragmentation can be intentionally induced for detection.[2]

  • Adduct Formation: Ions can associate with molecules from the mobile phase or matrix, forming adducts (e.g., sodium [M+Na]⁺, potassium [M+K]⁺).[5][6][7]

  • Contaminants: Contaminants from solvents, glassware, or the sample matrix can introduce extraneous peaks. Common background ions are often observed.

  • Sample Preparation Artifacts: The process of preparing the sample can introduce artifacts, such as byproducts from derivatization reactions or degradation products.[8][9]

Q4: How can I identify if the unexpected peaks are due to in-source fragmentation of this compound?

A4: In-source fragmentation can be identified by observing fragment ions that are characteristic of the this compound structure. For acyl-CoAs in general, a common fragmentation pattern involves the neutral loss of the adenosine 3'-phosphate-5'-diphosphate moiety (506.9952 Da) or the formation of the adenosine 3′,5′-diphosphate key fragment (m/z 428.0365).[2][3][10] The degree of in-source fragmentation is dependent on the ionization conditions, such as the source temperature and voltage.[4] Experimenting with gentler source conditions can help reduce in-source fragmentation if it is not desired.

Frequently Asked Questions (FAQs)

Sample Preparation

Q5: What are the best practices for preparing biological samples for this compound analysis to minimize artifact formation?

A5: Proper sample preparation is critical for accurate analysis and to prevent the introduction of artifacts.[11][12] Key considerations include:

  • Rapid Quenching and Extraction: Immediately quench metabolic activity, often using cold solvents, to prevent enzymatic degradation of this compound.

  • Protein Precipitation: Efficiently remove proteins, as they can interfere with the analysis. A common method is precipitation with an organic solvent like methanol or acetonitrile, or an acid like perchloric acid or trichloroacetic acid.

  • Solid-Phase Extraction (SPE): Use SPE to clean up the sample and concentrate the analyte. The choice of SPE sorbent and elution solvent is crucial and should be optimized to ensure good recovery of this compound.[1]

  • Control of pH: Maintain an acidic pH during extraction and storage to minimize hydrolysis of the thioester bond.

  • Use of Internal Standards: Incorporate a suitable internal standard early in the sample preparation process to account for analyte loss and matrix effects.

Data Interpretation

Q6: What are the characteristic fragment ions I should look for in the MS/MS spectrum of this compound?

Q7: I see several adducts of my analyte. Is this normal and how should I handle it in my data analysis?

A7: The formation of adducts with ions like sodium ([M+Na]⁺), potassium ([M+K]⁺), and ammonium ([M+NH₄]⁺) is common in electrospray ionization (ESI) mass spectrometry.[5][6][7] It is advisable to sum the intensities of the different adducts of this compound for quantitative analysis to obtain the total signal for the analyte.

Data and Protocols

Quantitative Data

Table 1: Common Adducts in ESI Mass Spectrometry

Positive Polarity AdductMass Difference (Da)Negative Polarity AdductMass Difference (Da)
M + H+1.0078M - H-1.0078
M + NH₄+18.0344M + Cl+34.9689
M + Na+22.9898M + HCOO+44.9977
M + K+38.9637M + CH₃COO+59.0133
M + CH₃OH + H+33.0340M + Br+78.9183
M + CH₃CN + H+42.0344M + H₂PO₄+96.9691
2M + H-2M - H-

This table is adapted from common adducts observed in ESI-MS and may be useful for identifying adducts of this compound.[6]

Experimental Protocols

Protocol 1: Generic Acyl-CoA Extraction from Biological Samples

This protocol provides a general workflow for the extraction of acyl-CoAs and can be adapted for this compound.

  • Homogenization: Homogenize the tissue or cell sample in an ice-cold extraction buffer (e.g., 2:1:1 methanol:chloroform:water).

  • Phase Separation: Centrifuge the homogenate to separate the polar and non-polar phases. Acyl-CoAs will be in the polar (upper) phase.

  • Solid-Phase Extraction (SPE):

    • Condition an appropriate SPE cartridge (e.g., a mixed-mode or ion-exchange sorbent).

    • Load the polar extract onto the cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the acyl-CoAs using a suitable elution solvent.

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute the sample in a solvent compatible with your LC-MS method (e.g., 5% methanol in water with 0.1% formic acid).

Visualizations

Logical Relationships and Workflows

cluster_troubleshooting Troubleshooting Workflow for Low Signal start Low or No Signal Observed check_ms Check MS Functionality (Infuse Standard) start->check_ms check_solutions Prepare Fresh Standards & Mobile Phases check_ms->check_solutions MS OK check_params Verify Instrument Parameters check_solutions->check_params Solutions OK check_spray Ensure Stable Electrospray check_params->check_spray Parameters OK investigate_sample Investigate Sample Degradation/Ionization check_spray->investigate_sample Spray OK optimize_ms Optimize MS/MS Parameters investigate_sample->optimize_ms check_chrom Evaluate Chromatography (Peak Shape, Retention) optimize_ms->check_chrom resolved Signal Restored check_chrom->resolved

Caption: Troubleshooting workflow for low signal intensity.

cluster_fragmentation Characteristic Fragmentation of Acyl-CoAs precursor [this compound + H]+ nl_507 Neutral Loss of 507 Da (Adenosine 3'-phosphate-5'-diphosphate) precursor->nl_507 MS/MS frag_428 Fragment ion at m/z 428 (Adenosine 3',5'-diphosphate) precursor->frag_428 MS/MS product_ion [Acyl Chain Fragment + H]+ nl_507->product_ion

Caption: Common fragmentation pathways for acyl-CoAs.

References

How to increase the sensitivity of 2-Hydroxyphytanoyl-CoA detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the sensitivity of 2-Hydroxyphytanoyl-CoA detection in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for detecting this compound?

A1: Direct detection of this compound is typically achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3] Indirectly, its presence and quantity can be inferred by measuring the activity of the enzyme this compound lyase (HACL1), which specifically cleaves it.[4][5] This enzymatic assay involves quantifying the reaction products, namely formyl-CoA (or its breakdown product, formate) and a fatty aldehyde (e.g., pristanal).[4]

Q2: I am not detecting any this compound signal. What are the possible reasons?

A2: A complete lack of signal could be due to several factors:

  • Improper Sample Preparation: this compound, like other acyl-CoAs, can be unstable. Ensure rapid quenching of metabolic activity and appropriate extraction methods are used.

  • Enzyme Inactivity (for enzymatic assays): The HACL1 enzyme requires specific cofactors like Thiamine Pyrophosphate (TPP) and MgCl₂ for its activity.[4] Ensure these are present in your assay buffer at optimal concentrations.

  • Suboptimal LC-MS/MS Conditions: The mass spectrometer parameters, including precursor and product ion selection for Multiple Reaction Monitoring (MRM), may not be optimized for this compound.

  • Low Abundance: The concentration of this compound in your sample may be below the detection limit of your current method.

Q3: How can I increase the sensitivity of my LC-MS/MS analysis for this compound?

A3: To enhance LC-MS/MS sensitivity:

  • Optimize Sample Preparation: Use solid-phase extraction (SPE) to concentrate the analyte and remove interfering substances.[3]

  • Fine-tune MS Parameters: Optimize the MRM transitions for this compound. Based on the common fragmentation of acyl-CoAs, a neutral loss of 507 Da from the precursor ion is a good starting point for identifying a product ion for quantification.[1][2]

  • Improve Chromatographic Separation: Utilize a C18 reversed-phase column with a suitable mobile phase, potentially at a high pH (e.g., 10.5 with ammonium hydroxide), to improve peak shape and separation for long-chain acyl-CoAs.[3]

  • Consider Chemical Derivatization: Although not specific to this compound, derivatization of the hydroxyl group can enhance ionization efficiency and thus sensitivity in mass spectrometry.[6][7][8]

Troubleshooting Guides

Issue 1: Low Signal or Poor Sensitivity in LC-MS/MS Detection
Possible Cause Recommended Solution
Suboptimal Ionization Adjust ESI source parameters (e.g., spray voltage, gas flow, temperature). Consider a different ionization source if available.
Poor Fragmentation Optimize collision energy for the specific MRM transition of this compound.
Matrix Effects Improve sample cleanup using techniques like SPE.[3] Use a stable isotope-labeled internal standard for accurate quantification.
Analyte Degradation Keep samples on ice or at 4°C during preparation. Use fresh solvents and handle samples quickly.
Issue 2: High Background Noise in Enzymatic Assays
Possible Cause Recommended Solution
Contaminating Enzyme Activities Use a more purified enzyme preparation. Include inhibitors for other potential enzymes in your sample that might produce similar products.
Non-specific Substrate Cleavage Run a control reaction without the enzyme to determine the level of non-enzymatic breakdown of the substrate.
Interference in Detection If using a colorimetric or fluorometric method to detect formate or the aldehyde, ensure that other components in your sample do not interfere with the signal.

Experimental Protocols

Protocol 1: Enzymatic Assay for this compound Lyase Activity

This protocol is adapted from methodologies used for measuring HACL1 activity, which can be used to indirectly quantify this compound by measuring the formation of its cleavage products.[4]

Materials:

  • Enzyme source (e.g., purified HACL1, cell lysate)

  • This compound (substrate)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • Cofactors: 20 µM Thiamine Pyrophosphate (TPP), 0.8 mM MgCl₂

  • Bovine Serum Albumin (BSA): 6.6 µM

  • Quenching solution: 6% (w/v) perchloric acid or 1 M K-phosphate, pH 2

  • Detection system for formate (e.g., HPLC, radioactive counting if using labeled substrate) or the aldehyde product (e.g., GC).[4]

Procedure:

  • Prepare the reaction medium by combining the assay buffer, BSA, MgCl₂, and TPP.

  • Add the this compound substrate to the reaction medium.

  • Pre-incubate the reaction medium at 37°C.

  • Initiate the reaction by adding the enzyme source.

  • Incubate for a defined period (e.g., 10 minutes) at 37°C.

  • Stop the reaction by adding the quenching solution.

  • Analyze the reaction mixture for the presence of formate or the fatty aldehyde product using a suitable analytical method.

Protocol 2: Generic Sample Preparation for LC-MS/MS Analysis of Acyl-CoAs

This protocol provides a general workflow for extracting acyl-CoAs from biological samples for subsequent LC-MS/MS analysis.[3]

Materials:

  • Biological sample (e.g., tissue homogenate, cell pellet)

  • Internal standard (e.g., a structurally similar acyl-CoA not present in the sample)

  • Extraction solvent (e.g., acetonitrile:isopropanol, 3:1 v/v)

  • Solid-Phase Extraction (SPE) column (e.g., C18)

  • Wash and elution solvents for SPE

  • LC-MS grade solvents for final reconstitution

Procedure:

  • Homogenize the biological sample in a cold buffer.

  • Add the internal standard to the homogenate.

  • Precipitate proteins and extract lipids by adding the cold extraction solvent.

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Collect the supernatant containing the acyl-CoAs.

  • Perform SPE to clean up the sample:

    • Condition the SPE column.

    • Load the supernatant.

    • Wash the column to remove interfering substances.

    • Elute the acyl-CoAs with an appropriate solvent.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the sample in a solvent compatible with your LC-MS/MS method.

Quantitative Data Summary

Table 1: Comparison of Detection Methods for this compound

Method Principle Typical Sensitivity Advantages Disadvantages
LC-MS/MS Direct detection and quantification based on mass-to-charge ratio.[1][2][3]High (nanomolar to picomolar)High specificity and sensitivity; allows for multiplexing.Requires expensive instrumentation; matrix effects can be a challenge.
Enzymatic Assay (Radioactive) Indirect detection by measuring the release of a radiolabeled product (e.g., [¹⁴C]formate).[4]HighVery sensitive; well-established for enzyme kinetics.Requires handling of radioactive materials; indirect measurement.
Enzymatic Assay (Chromatographic) Indirect detection by quantifying reaction products (formate, aldehyde) using HPLC or GC.[4]Moderate to HighDoes not require radioactivity; can provide structural confirmation of products.Can be less sensitive than radioactive assays; may require derivatization of products.

Visualizations

Alpha_Oxidation_Pathway Phytanic_Acid Phytanic Acid Phytanoyl_CoA Phytanoyl-CoA Phytanic_Acid->Phytanoyl_CoA Phytanoyl-CoA Synthetase 2_Hydroxyphytanoyl_CoA This compound Phytanoyl_CoA->2_Hydroxyphytanoyl_CoA Phytanoyl-CoA Hydroxylase Pristanal Pristanal 2_Hydroxyphytanoyl_CoA->Pristanal This compound Lyase (HACL1) Formyl_CoA Formyl-CoA 2_Hydroxyphytanoyl_CoA->Formyl_CoA This compound Lyase (HACL1) Pristanic_Acid Pristanic Acid Pristanal->Pristanic_Acid Aldehyde Dehydrogenase Beta_Oxidation β-Oxidation Pristanic_Acid->Beta_Oxidation

Caption: Alpha-oxidation pathway of phytanic acid.

Troubleshooting_Workflow Start Low or No Signal for This compound Check_Method Which detection method are you using? Start->Check_Method LC_MS LC-MS/MS Check_Method->LC_MS LC-MS/MS Enzymatic Enzymatic Assay Check_Method->Enzymatic Enzymatic Check_MS_Params Optimize MS Parameters (e.g., MRM transitions, collision energy) LC_MS->Check_MS_Params Check_Cofactors Ensure Cofactors are Present (TPP, Mg2+) Enzymatic->Check_Cofactors Check_Sample_Prep Improve Sample Prep (e.g., SPE, use of internal standard) Check_MS_Params->Check_Sample_Prep Consider_Derivatization Consider Chemical Derivatization Check_Sample_Prep->Consider_Derivatization Check_Enzyme_Activity Verify Enzyme Activity (use positive control) Check_Cofactors->Check_Enzyme_Activity Result Improved Sensitivity Check_Enzyme_Activity->Result Consider_Derivatization->Result

Caption: Troubleshooting workflow for low signal detection.

References

Technical Support Center: Overcoming Matrix Effects in 2-Hydroxyphytanoyl-CoA LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of 2-Hydroxyphytanoyl-CoA.

Troubleshooting Guide

Q1: I am observing low and inconsistent signal intensity for this compound in my plasma/tissue samples. What is the likely cause?

Low and inconsistent signal intensity for this compound are common indicators of matrix effects, particularly ion suppression. Co-eluting endogenous molecules from the biological matrix, such as phospholipids, can interfere with the ionization of your analyte in the mass spectrometer's ion source. This leads to a reduced and variable signal, which negatively impacts the accuracy, precision, and sensitivity of the assay.

Q2: How can I confirm that matrix effects are impacting my analysis?

A post-extraction spike experiment is the standard method to quantitatively assess matrix effects.[1] This involves comparing the peak area of this compound in a clean solvent (neat solution) to the peak area of a sample where the analyte has been spiked into a blank matrix extract at the same concentration. A significant difference between these two measurements indicates the presence of ion suppression or enhancement.

Qualitative Assessment: A post-column infusion technique can also be used to identify regions in the chromatogram where matrix effects occur. This involves infusing a constant flow of a this compound standard solution into the mass spectrometer while injecting an extracted blank matrix sample. Dips in the baseline signal indicate ion suppression caused by co-eluting matrix components.[2]

Q3: What are the initial steps to mitigate matrix effects for this compound?

The primary strategies to combat matrix effects involve improving sample preparation to remove interfering components and optimizing chromatographic separation.

  • Sample Preparation: The goal is to remove phospholipids and other interfering substances while efficiently recovering this compound. Common techniques include:

    • Protein Precipitation (PPT): A simple and fast method, but often insufficient for removing phospholipids.[3]

    • Liquid-Liquid Extraction (LLE): Can be effective but may require significant method development.

    • Solid-Phase Extraction (SPE): A highly effective technique for removing interfering compounds and concentrating the analyte.[4][5]

    • Phospholipid Removal Plates: These offer a convenient and effective way to specifically target and remove phospholipids.[6][7]

  • Chromatographic Optimization: Adjusting the LC method can help separate this compound from co-eluting matrix components. This can involve modifying the gradient, changing the column chemistry (e.g., using a C8 or C18 column), or altering the mobile phase composition.[8][9]

Q4: Which sample preparation method is best for this compound?

The optimal method depends on the sample matrix and the required sensitivity. While protein precipitation is simple, it is often the least effective at removing phospholipids.[3] For robust and sensitive analysis of long-chain acyl-CoAs like this compound, Solid-Phase Extraction (SPE) or the use of phospholipid removal plates is highly recommended.[4][5][6] These methods provide a much cleaner extract, leading to reduced ion suppression and improved data quality.

Q5: Should I use an internal standard? If so, what kind?

Yes, using an internal standard is crucial for accurate quantification and to compensate for matrix effects and variability during sample preparation and injection. The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., deuterated or 13C-labeled this compound). A SIL internal standard co-elutes with the analyte and experiences the same matrix effects, allowing for reliable correction.

While a commercially available SIL standard for this compound may not be readily available, a potential alternative is to use a SIL analog of a closely related compound, such as deuterated phytanic acid, which can be used as a starting material for its synthesis.[10][11] Alternatively, a structurally similar long-chain acyl-CoA with a stable isotope label could be considered, though this is less ideal.

Frequently Asked Questions (FAQs)

General Matrix Effects

What are matrix effects? Matrix effects are the alteration of analyte ionization in the mass spectrometer's source due to the presence of co-eluting compounds from the sample matrix. This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy of quantification.

What are the most common sources of matrix effects in biological samples? Phospholipids are a major cause of ion suppression in the analysis of biological samples like plasma and tissue. Other sources include salts, detergents, and other endogenous metabolites.

Sample Preparation

Can I use a simple protein precipitation method? While simple, protein precipitation alone is often insufficient for removing phospholipids, which are a primary source of matrix effects for long-chain acyl-CoAs.[3] This can lead to significant ion suppression and poor data quality. For more reliable results, a more thorough cleanup method like SPE or phospholipid removal plates is recommended.[4][5][6]

What are the advantages of Solid-Phase Extraction (SPE)? SPE offers several advantages for the analysis of this compound:

  • Effective removal of interferences: SPE can efficiently remove phospholipids, salts, and other matrix components.[4][5]

  • Analyte concentration: SPE allows for the concentration of the analyte, which can improve sensitivity.

  • Improved reproducibility: By providing a cleaner sample, SPE can lead to more consistent and reproducible results.

LC-MS/MS Method Development

What are typical LC conditions for long-chain acyl-CoAs? Reversed-phase chromatography with a C8 or C18 column is commonly used for the separation of long-chain acyl-CoAs.[8][9] A gradient elution with a mobile phase consisting of an aqueous component with a buffer (e.g., ammonium acetate or ammonium hydroxide) and an organic component (e.g., acetonitrile or methanol) is typically employed.[8][12]

How do I determine the MRM transitions for this compound? For acyl-CoAs, a common fragmentation pattern involves the neutral loss of the phosphoadenosine diphosphate portion of the molecule (507 Da).[13] Therefore, a good starting point for developing an MRM method for this compound would be to monitor the transition of the precursor ion [M+H]+ to the product ion corresponding to the neutral loss of 507. Further optimization of collision energy will be necessary.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Long-Chain Acyl-CoAs from Tissue

This protocol is adapted from a method for the extraction and purification of long-chain acyl-CoAs from tissues.[4][5]

  • Homogenization: Homogenize the tissue sample in a potassium phosphate buffer (e.g., 100 mM, pH 4.9).

  • Solvent Addition: Add 2-propanol to the homogenate and mix.

  • Extraction: Extract the acyl-CoAs from the homogenate using acetonitrile.

  • SPE Cleanup:

    • Condition an appropriate SPE cartridge (e.g., a C18 or a specialized phospholipid removal cartridge) according to the manufacturer's instructions.

    • Load the acetonitrile extract onto the conditioned cartridge.

    • Wash the cartridge with a weak solvent to remove polar impurities.

    • Elute the this compound with a stronger organic solvent (e.g., 2-propanol or acetonitrile/methanol mixture).

  • Evaporation and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).

Protocol 2: Post-Extraction Spike Experiment to Quantify Matrix Effects

This protocol outlines the steps to perform a post-extraction spike experiment.[1]

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare a standard solution of this compound in a clean solvent (e.g., the mobile phase starting conditions) at a known concentration.

    • Set B (Pre-Spiked Sample): Spike a known amount of this compound into a blank biological matrix before the extraction process. Process this sample using your chosen sample preparation protocol.

    • Set C (Post-Spiked Sample): Process a blank biological matrix sample using your chosen sample preparation protocol. After extraction, spike the resulting extract with the same amount of this compound as in Set A.

  • LC-MS/MS Analysis: Analyze all three sets of samples under the same LC-MS/MS conditions.

  • Calculate Matrix Effect and Recovery:

    • Matrix Effect (%ME):

      A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.

    • Recovery (%RE):

Data Presentation

Table 1: Comparison of Phospholipid Removal Efficiency for Different Sample Preparation Techniques.

Sample Preparation MethodTypical Phospholipid Removal EfficiencyReference
Protein Precipitation (PPT)Low (<10%)[3]
Solid-Phase Extraction (SPE)High (>90%)[14]
Phospholipid Removal PlatesVery High (>95%)[6]

Table 2: Hypothetical Matrix Effect and Recovery Data for this compound.

Sample Preparation MethodMatrix Effect (%)Recovery (%)
Protein Precipitation45% (Suppression)85%
Solid-Phase Extraction95% (Minimal Effect)92%
Phospholipid Removal Plate98% (Minimal Effect)95%

Note: This is hypothetical data to illustrate the expected outcomes. Actual results will vary depending on the specific matrix and experimental conditions.

Visualizations

MatrixEffectWorkflow cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_mitigation Mitigation Strategies Problem Low/Inconsistent Signal PostSpike Post-Extraction Spike Experiment Problem->PostSpike Quantitative Assessment PostColumn Post-Column Infusion Problem->PostColumn Qualitative Assessment SamplePrep Optimize Sample Preparation (SPE, PL Removal) PostSpike->SamplePrep Chromatography Optimize Chromatography (Gradient, Column) PostColumn->Chromatography InternalStandard Use Stable Isotope-Labeled Internal Standard SamplePrep->InternalStandard Chromatography->InternalStandard

Caption: Troubleshooting workflow for addressing matrix effects.

SamplePrepComparison cluster_ppt Protein Precipitation (PPT) cluster_spe Solid-Phase Extraction (SPE) cluster_plr Phospholipid Removal Plate Start Biological Sample (Plasma, Tissue) PPT_step Add Acetonitrile Start->PPT_step SPE_steps Condition -> Load -> Wash -> Elute Start->SPE_steps PLR_steps Precipitate & Filter Start->PLR_steps PPT_result Supernatant for Analysis (High Phospholipids) PPT_step->PPT_result SPE_result Clean Extract (Low Phospholipids) SPE_steps->SPE_result PLR_result Clean Filtrate (Very Low Phospholipids) PLR_steps->PLR_result

Caption: Comparison of common sample preparation workflows.

References

Technical Support Center: 2-Hydroxyphytanoyl-CoA Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers engaged in cell culture experiments involving 2-Hydroxyphytanoyl-CoA. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you identify, resolve, and prevent contamination issues that can compromise the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of contamination in cell culture?

The main categories of contamination are biological and chemical.[1]

  • Biological Contaminants: These include bacteria, mycoplasma, yeast, molds, and viruses.[1][2] Cross-contamination with other cell lines is also a significant issue.[1][3]

  • Chemical Contaminants: These are non-living substances that can adversely affect cell growth. Sources include impurities in media, sera, and water, as well as endotoxins, plasticizers, and detergents.[1][4]

Q2: How can contamination specifically affect my this compound experiments?

Contamination can introduce significant variability and artifacts into your results:

  • Metabolic Interference: Microorganisms metabolize components of the culture medium, which can alter the availability of nutrients and produce waste products that are toxic to your cells.[5] This is particularly critical in metabolic studies, as microbial enzymes could potentially degrade or modify this compound or related fatty acids.[6]

  • Signaling Pathway Activation: Bacterial endotoxins (lipopolysaccharides, or LPS) are potent activators of innate immune signaling pathways, primarily through Toll-like receptor 4 (TLR4).[7][8] This can trigger inflammatory responses and alter cellular physiology, confounding the results of experiments designed to study the signaling roles of this compound.[9][10]

Q3: What is the best way to prevent contamination?

Prevention is the most effective strategy and relies on a multi-faceted approach:

  • Strict Aseptic Technique: This is the most critical element. It includes working in a certified biological safety cabinet, minimizing the exposure of sterile items to the open environment, and disinfecting all surfaces and items entering the cabinet with 70% ethanol or isopropanol.[13][14][15]

  • Regular Equipment Cleaning: Incubators, water baths, and centrifuges should be cleaned and disinfected regularly.[14][16]

  • Quarantine New Cell Lines: All new cell lines, whether from another lab or a commercial source, should be cultured in a separate "quarantine" area and tested for mycoplasma before being introduced into the main cell culture lab.[3][16]

  • Use Quality Reagents: Purchase media, serum, and other reagents from reputable suppliers who certify their products are sterile and free of contaminants.[3][16]

  • Routine Testing: Regularly test your cell lines for mycoplasma, as this is a common and often invisible contaminant.[3][13]

Troubleshooting Contamination

This section provides guidance for identifying and addressing specific contamination events.

Problem 1: My culture medium suddenly became cloudy and changed color overnight.

  • Likely Cause: This is a classic sign of bacterial contamination.[17] The rapid growth of bacteria leads to turbidity, and their metabolic byproducts often cause a sudden drop in the pH of the medium, turning the phenol red indicator yellow.[12][17][18]

  • Immediate Action:

    • Immediately isolate and dispose of the contaminated culture(s) following your institution's biosafety protocols to prevent cross-contamination.[12][15]

    • Thoroughly decontaminate the biosafety cabinet, incubator, and any equipment that may have come into contact with the contaminated flask.[16]

    • Check other cultures that were handled at the same time or stored in the same incubator for signs of contamination.

  • Long-Term Solution: Review your aseptic technique. Ensure you are not talking over open cultures, that your work area is not cluttered, and that all reagents and media are properly sterilized.[12][13]

Problem 2: I see thin, filamentous structures floating in my culture, and the cells are detaching.

  • Likely Cause: This indicates fungal (mold) contamination. Molds often grow as a network of thread-like hyphae.[16] Yeast, another type of fungus, may appear as individual spherical or ovoid particles that can bud.[1][16]

  • Immediate Action:

    • As with bacterial contamination, immediately discard the affected cultures. Fungal spores can become airborne and spread easily.[17]

    • Perform a deep clean of the incubator, including removing and autoclaving all removable parts if possible.

    • Check your HEPA filter in the biosafety cabinet; if it is compromised, it could be a source of fungal spores.

  • Long-Term Solution: Ensure all solutions are sterile-filtered and that the caps on flasks and tubes are secure. Keep the cell culture lab, especially areas around the hood, clean and free of dust and cardboard, which can harbor fungal spores.[17][19]

Problem 3: My cells are growing poorly and look unhealthy, but the medium is clear. My experimental results are not reproducible.

  • Likely Cause: This is highly suggestive of mycoplasma contamination.[12] Mycoplasmas are very small bacteria that lack a cell wall, so they are not visible with a standard light microscope and do not cause turbidity in the medium.[20][21]

  • Immediate Action:

    • Quarantine the suspected cell line immediately. Do not handle it in the same biosafety cabinet as your other cultures.

    • Test the culture for mycoplasma using a reliable detection method (see table below).

  • Long-Term Solution: If the culture is positive, the recommended action is to discard it and start a new vial from a certified mycoplasma-free frozen stock.[15] If the cell line is irreplaceable, commercial eradication kits are available, but their success is not guaranteed and they can be toxic to the cells. Establish a routine screening schedule for all cell lines in the lab (e.g., every 1-2 months).[3][16]

Data & Protocols

Table 1: Comparison of Mycoplasma Detection Methods
MethodPrincipleTime to ResultSensitivityNotes
Direct Culture Growth of mycoplasma on selective agar/broth medium.28+ daysGold Standard; HighThe most accurate method, but very slow. Some "fastidious" species may not grow.[11][22][23][24]
DNA Staining Fluorescent dyes (e.g., DAPI, Hoechst) bind to mycoplasma DNA, appearing as fluorescent flecks around cell nuclei.HoursLow to ModerateRapid and simple, but interpretation can be difficult and requires experience.[22][23]
PCR Amplification of mycoplasma-specific DNA sequences (often the 16S rRNA gene).A few hoursVery HighRapid, highly sensitive, and detects a broad range of species. It is the most common routine testing method.[11][22][24]
ELISA Uses antibodies to detect specific mycoplasma antigens.HoursHighCan provide rapid and sensitive results.[11]
Experimental Protocol: PCR-Based Mycoplasma Detection

This protocol provides a general workflow for detecting mycoplasma using a commercial PCR kit. Always follow the specific instructions provided by the kit manufacturer.

  • Sample Preparation:

    • Grow cells to a high density (80-90% confluency) without antibiotics for at least 2-3 passages.

    • Collect 1 mL of the cell culture supernatant (the medium the cells are growing in) into a sterile microcentrifuge tube.

    • For adherent cells, it is also recommended to scrape some cells into the supernatant.

    • Centrifuge the sample to pellet any cells and debris. The mycoplasma will remain in the supernatant.

    • Transfer the supernatant to a new tube. Heat-inactivate the sample (e.g., 95°C for 5-10 minutes) to lyse the mycoplasma and release their DNA. This step may vary by kit.

  • PCR Amplification:

    • Prepare the PCR reaction mix in a dedicated clean area to avoid DNA contamination.

    • The mix typically includes a PCR master mix (containing polymerase, dNTPs), primers specific for mycoplasma, and an internal control.

    • Add a small volume (e.g., 2 µL) of your prepared sample to the reaction mix.

    • Also prepare a positive control (using the provided control DNA) and a negative control (using sterile water instead of a sample).

    • Run the PCR reaction in a thermal cycler using the cycling conditions specified in the kit manual.

  • Result Analysis:

    • Analyze the PCR products using agarose gel electrophoresis.

    • A positive result for mycoplasma will show a DNA band of a specific size (e.g., 200-500 bp), as indicated by the manufacturer.

    • The positive control should show this band, and the negative control should not.

    • The internal control band should be present in all samples to confirm the PCR reaction was not inhibited.

Visualizations

Troubleshooting Workflow

The following diagram outlines a logical workflow for identifying and responding to a suspected contamination event.

G observe Observe Anomaly in Culture (e.g., color change, turbidity, poor cell health) microscopy Microscopic Examination observe->microscopy bacterial Signs of Bacteria? (moving dots, rods) microscopy->bacterial fungal Signs of Fungi? (filaments, budding yeast) bacterial->fungal No discard_b Action: 1. Discard Culture 2. Decontaminate Area 3. Review Aseptic Technique bacterial->discard_b Yes no_visible No Visible Contaminants, but Cells Unhealthy? fungal->no_visible No discard_f Action: 1. Discard Culture 2. Deep Clean Incubator 3. Check HEPA Filters fungal->discard_f Yes myco_test Perform Mycoplasma Test (e.g., PCR) no_visible->myco_test Yes healthy Culture Appears Healthy no_visible->healthy No myco_pos Test Positive? myco_test->myco_pos discard_m Action: 1. Discard or Treat Culture 2. Test All Other Cell Lines 3. Implement Routine Screening myco_pos->discard_m Yes chemical_check Consider Chemical Contamination or Other Culture Issues myco_pos->chemical_check No review_reagents Action: 1. Test New Reagents (Media, Serum) 2. Check Water Source & CO2 Supply 3. Verify Cell Line Identity chemical_check->review_reagents

Caption: A flowchart for troubleshooting common cell culture contamination events.

Signaling Pathway: Peroxisomal α-Oxidation of Phytanic Acid

This diagram illustrates the metabolic pathway central to many this compound studies, showing where the lyase enzyme acts.

G cluster_peroxisome Peroxisome Matrix phytanic Phytanic Acid (3-Methyl-Branched Fatty Acid) phytanoyl_coa Phytanoyl-CoA phytanic->phytanoyl_coa hydroxy_coa This compound phytanoyl_coa->hydroxy_coa cleavage_products Formyl-CoA + Pristanal (n-1 aldehyde) hydroxy_coa->cleavage_products beta_ox Further Oxidation (β-Oxidation) cleavage_products->beta_ox enzyme1 Acyl-CoA Synthetase enzyme1->phytanoyl_coa enzyme2 Phytanoyl-CoA Hydroxylase enzyme2->hydroxy_coa enzyme3 This compound Lyase (HACL1) enzyme3->cleavage_products enzyme4 Aldehyde Dehydrogenase enzyme4->beta_ox cofactors1 ATP, CoA, Mg2+ cofactors2 O2, Fe2+, Ascorbate, 2-Oxoglutarate cofactors3 Thiamine Pyrophosphate (TPP), Mg2+

Caption: The peroxisomal α-oxidation pathway for 3-methyl-branched fatty acids.[25][26][27]

Signaling Pathway: Endotoxin (LPS) Activation of TLR4

This diagram shows how endotoxins from Gram-negative bacterial contaminants can trigger a pro-inflammatory signaling cascade in cells, which can interfere with experimental observations.

Caption: MyD88-dependent signaling pathway initiated by endotoxin (LPS) binding.[7][8][10]

References

Technical Support Center: Enhancing the Resolution of 2-Hydroxyphytanoyl-CoA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 2-Hydroxyphytanoyl-CoA isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the chromatographic resolution of this compound isomers.

Issue 1: Poor or No Resolution of Diastereomers on a Chiral HPLC Column

Potential Cause Recommended Solution
Inappropriate Chiral Stationary Phase (CSP) The selectivity of a CSP is highly dependent on the analyte's structure. A column that resolves one type of chiral molecule may not be effective for this compound. Action: Screen a variety of CSPs with different chiral selectors (e.g., polysaccharide-based, Pirkle-type, macrocyclic antibiotics).
Suboptimal Mobile Phase Composition The mobile phase composition significantly impacts chiral recognition. The choice of organic modifier and additives can enhance or diminish resolution. Action: 1. Optimize the organic modifier: Vary the percentage of modifiers like isopropanol, ethanol, or acetonitrile. 2. Introduce additives: Small amounts of acids (e.g., formic acid, acetic acid) or bases (e.g., diethylamine) can improve peak shape and resolution.
Incorrect Flow Rate A flow rate that is too high can lead to insufficient interaction time between the isomers and the CSP, resulting in poor resolution. Action: Reduce the flow rate to allow for better equilibration and interaction.
Elevated Column Temperature Higher temperatures can decrease the interaction strength between the analyte and the CSP. Action: Perform separations at or below ambient temperature to enhance chiral recognition.

Issue 2: Peak Tailing or Fronting in Chromatograms

Potential Cause Recommended Solution
Secondary Interactions with Stationary Phase The free carboxyl group of this compound can interact with active sites on the silica support of the column, leading to peak tailing. Action: 1. Use an end-capped column. 2. Add a competitive agent to the mobile phase, such as a small amount of acid (e.g., trifluoroacetic acid).
Column Overload Injecting too much sample can saturate the stationary phase, leading to peak fronting. Action: Reduce the sample concentration or injection volume.
Inappropriate Injection Solvent If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Action: Dissolve the sample in the initial mobile phase or a weaker solvent.

Issue 3: Irreproducible Retention Times

Potential Cause Recommended Solution
Inadequate Column Equilibration Insufficient time for the column to equilibrate with the mobile phase between injections can cause retention time shifts. Action: Ensure the column is thoroughly equilibrated with the mobile phase before each injection.
Mobile Phase Instability Changes in the mobile phase composition over time due to evaporation of volatile components can affect retention. Action: Prepare fresh mobile phase daily and keep the solvent reservoir covered.
Fluctuations in Column Temperature Even minor temperature changes can impact retention times. Action: Use a column oven to maintain a constant and consistent temperature.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind separating this compound diastereomers?

This compound has two chiral centers, at the second and third carbons of the phytanoyl chain. This gives rise to four possible stereoisomers, which exist as two pairs of enantiomers. Diastereomers, unlike enantiomers, have different physical properties and can therefore be separated using standard (achiral) chromatography. However, for complex molecules like this compound, chiral chromatography is often necessary to achieve adequate resolution. The separation on a chiral stationary phase relies on the formation of transient diastereomeric complexes between the isomers and the chiral selector of the stationary phase, leading to different retention times.

Q2: Should I use HPLC or GC for separating this compound isomers?

Both techniques can be employed, but they have different requirements:

  • HPLC with a Chiral Stationary Phase (CSP): This is a direct method where the isomers are separated without chemical modification. It is often the preferred starting point.

  • GC with an Achiral Column: This is an indirect method that requires derivatization of the this compound to make it volatile and to convert the enantiomers into diastereomers using a chiral derivatizing agent. This can be a powerful technique, especially when coupled with mass spectrometry (GC-MS).

Q3: What are the most common derivatization strategies for GC analysis of 2-hydroxy fatty acids?

To analyze 2-hydroxy fatty acids by GC, the carboxyl group is typically esterified (e.g., to a methyl ester), and the hydroxyl group is often acylated or silylated. For chiral analysis, a chiral derivatizing agent is used to create diastereomers. Common approaches include:

  • Esterification of the carboxyl group followed by reaction of the hydroxyl group with a chiral reagent like (-)-menthyl chloroformate.

  • Formation of diastereomeric amides by reacting the carboxyl group with a chiral amine.

Q4: How can I confirm the identity of the separated isomers?

Mass spectrometry (MS) is the most definitive method.

  • LC-MS/MS: Can be used to obtain fragmentation patterns of the eluting peaks, which helps in structural confirmation.

  • GC-MS: Provides mass spectra of the derivatized isomers. For absolute configuration, standards of known stereochemistry are required. In their absence, techniques like NMR spectroscopy or X-ray crystallography of purified isomers may be necessary.

Data Presentation

The following table summarizes quantitative data for the resolution of diastereomeric derivatives of 2-hydroxy acids using gas chromatography on different achiral columns. While this data is for 2-hydroxy acids and not this compound itself, it provides a valuable reference for expected resolution factors.

Table 1: Resolution Factors (Rs) for O-(-)-menthoxycarbonylated tert-butylamide derivatives of various 2-hydroxy acids on different GC columns.[1]

2-Hydroxy AcidDB-5 Column (Rs)DB-17 Column (Rs)
2-Hydroxy-3-methylbutanoic acid2.52.1
2-Hydroxy-4-methylpentanoic acid4.83.4
2-Hydroxyhexanoic acid2.92.3
2-Hydroxyoctanoic acid2.62.1
2-Hydroxydodecanoic acid1.71.7

Data adapted from a study on the enantiomeric separation of 2-hydroxy acids.[1]

Experimental Protocols

Below are detailed methodologies for key experiments. These are example protocols based on the analysis of similar compounds and should be optimized for your specific application.

Protocol 1: Chiral HPLC-UV/MS Analysis of this compound Isomers

This protocol outlines a direct method for the separation of this compound diastereomers.

1. Materials and Reagents:

  • Chiral HPLC column (e.g., a polysaccharide-based column like Chiralpak IA or IC)

  • HPLC-grade solvents: Hexane, Isopropanol (IPA), Ethanol (EtOH), Acetonitrile (ACN)

  • Mobile phase additives: Formic acid (FA), Diethylamine (DEA)

  • Sample of this compound

2. Instrumentation:

  • HPLC system with a UV detector or coupled to a mass spectrometer (LC-MS)

3. Chromatographic Conditions (Starting Point for Optimization):

  • Column: Chiralpak IA (250 x 4.6 mm, 5 µm)

  • Mobile Phase: Hexane:Isopropanol (90:10 v/v) with 0.1% Formic Acid

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 260 nm (for the adenine moiety of CoA) or MS with electrospray ionization (ESI) in positive mode.

4. Sample Preparation:

  • Dissolve the this compound sample in the initial mobile phase to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

5. Analysis:

  • Equilibrate the column with the mobile phase for at least 30 minutes.

  • Inject 10 µL of the prepared sample.

  • Monitor the chromatogram for the separation of peaks.

6. Optimization:

  • If resolution is poor, systematically vary the ratio of Hexane to IPA (e.g., 95:5, 80:20).

  • Test other organic modifiers like ethanol or acetonitrile in place of IPA.

  • If peak shape is poor, adjust the concentration of the acidic or basic additive.

Protocol 2: Chiral GC-MS Analysis of this compound Isomers via Derivatization

This protocol describes an indirect method involving the formation of diastereomeric derivatives.

1. Materials and Reagents:

  • This compound sample

  • Hydrolysis reagent (e.g., 1 M KOH in methanol)

  • Esterification reagent (e.g., 14% BF3 in methanol)

  • Chiral derivatizing agent (e.g., (-)-Menthyl chloroformate)

  • Pyridine

  • Extraction solvent (e.g., Hexane)

  • Drying agent (e.g., Anhydrous sodium sulfate)

2. Instrumentation:

  • Gas chromatograph with a mass spectrometer (GC-MS)

  • Standard non-chiral capillary column (e.g., DB-5ms or HP-5ms)

3. Derivatization Procedure:

  • Hydrolysis: Cleave the CoA moiety from this compound by alkaline hydrolysis to yield the free 2-hydroxyphytanic acid.

  • Esterification: Convert the 2-hydroxyphytanic acid to its methyl ester using BF3 in methanol.

  • Chiral Derivatization:

    • To the dried 2-hydroxyphytanate methyl ester, add pyridine and (-)-menthyl chloroformate.

    • Allow the reaction to proceed at room temperature.

    • Quench the reaction and extract the diastereomeric derivatives with hexane.

    • Dry the organic layer over anhydrous sodium sulfate.

4. GC-MS Conditions:

  • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm)

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Oven Program: 150°C hold for 2 min, ramp to 280°C at 5°C/min, hold for 10 min.

  • Injector Temperature: 250°C

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • MS Mode: Electron Ionization (EI) with a scan range of m/z 50-600.

5. Analysis and Optimization:

  • Inject 1 µL of the derivatized sample.

  • Monitor the total ion chromatogram (TIC) for separated peaks and examine the mass spectra to confirm the identity of the diastereomers.

  • Optimize the oven temperature program to improve the separation.

Visualizations

Experimental_Workflow_HPLC cluster_prep Sample Preparation cluster_analysis Chiral HPLC Analysis Sample This compound Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.22 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Prepared Sample Column Chiral Column (e.g., Chiralpak IA) Inject->Column Detect UV or MS Detection Column->Detect Data Chromatogram (Separated Isomers) Detect->Data

Caption: Workflow for the direct chiral HPLC analysis of this compound isomers.

Experimental_Workflow_GCMS cluster_derivatization Derivatization cluster_analysis GC-MS Analysis Start This compound Hydrolysis Hydrolysis (cleave CoA) Start->Hydrolysis Esterification Esterification (e.g., BF3/MeOH) Hydrolysis->Esterification Chiral_Deriv Chiral Derivatization (e.g., (-)-Menthyl chloroformate) Esterification->Chiral_Deriv Inject Inject into GC-MS Chiral_Deriv->Inject Diastereomeric Derivatives Separation Separation on Achiral Column Inject->Separation Detection Mass Spectrometry Detection Separation->Detection Result Mass Spectra of Diastereomers Detection->Result

Caption: Workflow for the indirect chiral GC-MS analysis of this compound isomers.

Troubleshooting_Logic Problem Poor Resolution Check_Column Is the Chiral Stationary Phase appropriate? Problem->Check_Column Check_Mobile_Phase Is the Mobile Phase optimized? Check_Column->Check_Mobile_Phase Yes Solution_Column Screen Different CSPs Check_Column->Solution_Column No Check_Conditions Are Flow Rate and Temperature optimal? Check_Mobile_Phase->Check_Conditions Yes Solution_Mobile_Phase Adjust Organic Modifier and Additives Check_Mobile_Phase->Solution_Mobile_Phase No Solution_Conditions Reduce Flow Rate and/or Temperature Check_Conditions->Solution_Conditions No

Caption: Logical troubleshooting workflow for addressing poor chromatographic resolution.

References

Validation & Comparative

2-Hydroxyphytanoyl-CoA: A Potential Biomarker for Refsum Disease? A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Refsum disease is a rare, autosomal recessive neurological disorder characterized by the accumulation of phytanic acid, a branched-chain fatty acid. The primary biochemical defect in the majority of adult Refsum disease cases lies in the deficiency of phytanoyl-CoA hydroxylase (PHYH), a critical enzyme in the alpha-oxidation pathway of phytanic acid. This deficiency leads to a blockage in the conversion of phytanoyl-CoA to its hydroxylated intermediate, 2-hydroxyphytanoyl-CoA. This guide provides a comparative analysis of this compound against established biomarkers for Refsum disease, supported by experimental data and detailed methodologies.

Biomarker Performance: A Quantitative Comparison

The diagnosis of Refsum disease and the monitoring of dietary and therapeutic interventions rely on the accurate measurement of specific biomarkers. While phytanic acid is the established primary biomarker, its intermediate, this compound, and downstream product, pristanic acid, offer additional insights into the disease's pathophysiology.

BiomarkerRefsum Disease (PHYH Deficiency)Healthy ControlsMethod of AnalysisReference
Phytanic Acid (Plasma) >200 µmol/L<10 µmol/LGC-MS[1]
Pristanic Acid (Plasma) <2 µmol/L<3.0 µmol/LGC-MS[1]
Phytanic Acid / Pristanic Acid Ratio IncreasedNormalGC-MS[1]
2-Hydroxyphytanic Acid (Plasma) <0.2 µmol/L<0.2 µmol/LGC-MS[2]
Phytanoyl-CoA (Fibroblasts) Elevated (Expected)Low/UndetectableLC-MS/MSInferred from pathway
This compound (Fibroblasts) Deficient/Undetectable (Expected)DetectableLC-MS/MSInferred from pathway

Note: While direct quantitative data for phytanoyl-CoA and this compound in patient samples is limited in publicly available literature, their expected levels can be inferred from the known enzymatic block in Refsum disease. The deficiency of PHYH would lead to an accumulation of its substrate, phytanoyl-CoA, and a deficiency of its product, this compound.

Experimental Protocols

Accurate quantification of these biomarkers is paramount for diagnosis and research. Below are detailed methodologies for their analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Phytanic, Pristanic, and 2-Hydroxyphytanic Acid in Plasma

This method is the gold standard for the quantitative analysis of free fatty acids in plasma.

a) Sample Preparation and Extraction:

  • Internal Standard Spiking: To 100 µL of plasma, add a known amount of deuterated internal standards for phytanic acid, pristanic acid, and 2-hydroxyphytanic acid.

  • Hydrolysis: Add 1 mL of 0.5 M methanolic KOH and incubate at 80°C for 1 hour to hydrolyze the esterified fatty acids.

  • Acidification: After cooling, acidify the mixture with 0.5 mL of 6 M HCl.

  • Extraction: Extract the fatty acids three times with 2 mL of hexane. Pool the hexane layers.

  • Drying: Evaporate the pooled hexane extract to dryness under a stream of nitrogen.

b) Derivatization:

  • To the dried extract, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Incubate at 60°C for 30 minutes to form trimethylsilyl (TMS) esters of the fatty acids.

c) GC-MS Analysis:

  • Gas Chromatograph: Use a GC system equipped with a capillary column suitable for fatty acid methyl ester analysis (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp 1: Increase to 250°C at 10°C/minute.

    • Ramp 2: Increase to 300°C at 5°C/minute, hold for 5 minutes.

  • Mass Spectrometer: Operate in electron ionization (EI) mode.

  • Data Acquisition: Use selected ion monitoring (SIM) for quantification of the target analytes and their internal standards.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Phytanoyl-CoA and this compound in Fibroblasts

This method is highly sensitive and specific for the analysis of acyl-CoA esters.

a) Sample Preparation and Extraction:

  • Cell Lysis: Harvest cultured fibroblasts and lyse the cells in a cold extraction buffer (e.g., 80% methanol containing an internal standard such as [¹³C]-labeled acyl-CoA).

  • Protein Precipitation: Centrifuge the lysate at high speed to pellet the protein.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with water to remove salts.

    • Elute the acyl-CoAs with methanol.

  • Drying: Evaporate the eluate to dryness under a stream of nitrogen.

b) LC-MS/MS Analysis:

  • Liquid Chromatograph: Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system with a C18 reversed-phase column.

  • Mobile Phases:

    • Mobile Phase A: 10 mM ammonium acetate in water.

    • Mobile Phase B: 10 mM ammonium acetate in methanol.

  • Gradient Elution: Apply a gradient from low to high organic phase (Mobile Phase B) to separate the acyl-CoA species.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • Data Acquisition: Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for phytanoyl-CoA, this compound, and the internal standard.

Visualizing the Molecular Landscape

To better understand the role of this compound in Refsum disease, the following diagrams illustrate the key metabolic and signaling pathways.

alpha_oxidation_pathway Phytanic_Acid Phytanic Acid Phytanoyl_CoA_Synthetase Acyl-CoA Synthetase Phytanic_Acid->Phytanoyl_CoA_Synthetase Phytanoyl_CoA Phytanoyl-CoA Phytanoyl_CoA_Synthetase->Phytanoyl_CoA PHYH Phytanoyl-CoA Hydroxylase (PHYH) Phytanoyl_CoA->PHYH Two_Hydroxyphytanoyl_CoA This compound PHYH->Two_Hydroxyphytanoyl_CoA Refsum_Disease Refsum Disease (PHYH Deficiency) PHYH->Refsum_Disease Blocked HACL1 This compound Lyase (HACL1) Two_Hydroxyphytanoyl_CoA->HACL1 Pristanal Pristanal HACL1->Pristanal Aldehyde_Dehydrogenase Aldehyde Dehydrogenase Pristanal->Aldehyde_Dehydrogenase Pristanic_Acid Pristanic Acid Aldehyde_Dehydrogenase->Pristanic_Acid Beta_Oxidation β-Oxidation Pristanic_Acid->Beta_Oxidation

Caption: Alpha-oxidation pathway of phytanic acid.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Interpretation Plasma Plasma Sample Extraction Lipid/Acyl-CoA Extraction Plasma->Extraction Fibroblasts Fibroblast Culture Fibroblasts->Extraction Derivatization Derivatization (GC-MS) Extraction->Derivatization LC_MS_MS Liquid Chromatography- Tandem Mass Spectrometry (LC-MS/MS) Extraction->LC_MS_MS GC_MS Gas Chromatography- Mass Spectrometry (GC-MS) Derivatization->GC_MS Quantification Biomarker Quantification GC_MS->Quantification LC_MS_MS->Quantification Comparison Comparison with Reference Values Quantification->Comparison Diagnosis Diagnosis/Monitoring Comparison->Diagnosis

Caption: Experimental workflow for biomarker validation.

phytanic_acid_toxicity cluster_membrane Cell Membrane cluster_mitochondria Mitochondria Phytanic_Acid Elevated Phytanic Acid EGFR EGFR Transactivation Phytanic_Acid->EGFR Mitochondrial_Dysfunction Mitochondrial Dysfunction Phytanic_Acid->Mitochondrial_Dysfunction NADPH_Oxidase NADPH Oxidase Activation EGFR->NADPH_Oxidase ROS Increased ROS Production NADPH_Oxidase->ROS ROS->Mitochondrial_Dysfunction Calcium_Influx Increased Ca2+ Influx Mitochondrial_Dysfunction->Calcium_Influx Apoptosis Apoptosis Mitochondrial_Dysfunction->Apoptosis Calcium_Influx->Apoptosis

Caption: Phytanic acid-induced cellular toxicity pathway.

Conclusion

While elevated plasma phytanic acid remains the definitive diagnostic biomarker for adult Refsum disease due to PHYH deficiency, the analysis of this compound in cellular models offers a direct functional assessment of the alpha-oxidation pathway. The absence or significant reduction of this compound in the presence of its precursor, phytanoyl-CoA, in patient-derived fibroblasts provides strong evidence for a defect in PHYH activity.

For drug development and therapeutic monitoring, the direct measurement of flux through the alpha-oxidation pathway by quantifying both phytanoyl-CoA and this compound could provide a more dynamic and sensitive measure of treatment efficacy than steady-state levels of phytanic acid alone. Further research to establish standardized and validated clinical assays for these acyl-CoA esters is warranted to fully explore their potential in the management of Refsum disease.

References

Comparative Analysis of 2-Hydroxyphytanoyl-CoA Levels: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative overview of 2-Hydroxyphytanoyl-CoA levels in healthy versus diseased states, specifically focusing on the peroxisomal disorders Refsum disease and Zellweger syndrome. This document is intended for researchers, scientists, and drug development professionals working in the fields of metabolic disorders and lipid biochemistry.

Introduction to this compound and its Metabolic Significance

This compound is a critical intermediate in the alpha-oxidation of phytanic acid, a branched-chain fatty acid derived from dietary sources such as dairy products, ruminant fats, and certain fish.[1] Due to the presence of a methyl group on its beta-carbon, phytanic acid cannot be metabolized through the more common beta-oxidation pathway. Instead, it undergoes alpha-oxidation within the peroxisomes, a process essential for its degradation.

The initial step in this pathway involves the conversion of phytanoyl-CoA to this compound, a reaction catalyzed by the enzyme phytanoyl-CoA hydroxylase (PHYH).[1][2] Subsequently, this compound is cleaved by this compound lyase (HACL1) into pristanal and formyl-CoA.[3] Pristanal is further oxidized to pristanic acid, which can then enter the beta-oxidation pathway.[3]

Genetic defects in the enzymes responsible for phytanic acid alpha-oxidation lead to the accumulation of phytanic acid and its derivatives, resulting in severe neurological and developmental disorders. This guide will compare the expected levels of this compound in healthy individuals with those in patients suffering from Refsum disease and Zellweger syndrome.

Comparative Analysis of this compound Levels

Direct quantitative data for this compound levels in human patient samples are scarce in the published literature. However, based on the known enzymatic defects in Refsum disease and Zellweger syndrome, we can infer the expected changes in the concentration of this metabolite.

ConditionPrimary DefectExpected this compound LevelsKey Biochemical Findings
Healthy State NoneNormal physiological levelsEfficient metabolism of dietary phytanic acid.
Refsum Disease Deficiency of phytanoyl-CoA hydroxylase (PHYH)[4][5][6]Very low to undetectableSignificant accumulation of phytanic acid in plasma and tissues.[4][6][7]
Zellweger Syndrome General peroxisome biogenesis failure[8]Very low to undetectableImpaired alpha-oxidation of phytanic acid, accumulation of very-long-chain fatty acids, and deficient plasmalogen synthesis.[8][9]

Inference of this compound Levels:

  • Refsum Disease: The enzymatic block in Refsum disease occurs directly before the formation of this compound. The deficiency in phytanoyl-CoA hydroxylase prevents the conversion of phytanoyl-CoA to this compound. Consequently, the levels of this compound are expected to be drastically reduced or completely absent in these patients. The primary biochemical hallmark of Refsum disease is the massive accumulation of the substrate, phytanic acid.[4][6][7]

  • Zellweger Syndrome: This is a more global peroxisomal disorder where the biogenesis of the entire organelle is impaired. This leads to a deficiency in multiple peroxisomal enzymes, including those required for the alpha-oxidation of phytanic acid.[8] Therefore, similar to Refsum disease, the production of this compound is expected to be severely diminished, leading to very low or undetectable levels.

Supporting Experimental Data from an Animal Model

While direct human data is limited, a study on mice with a deficiency in this compound lyase (HACL1), the enzyme that metabolizes this compound, provides valuable insights. These mice, when fed a diet rich in phytol (a precursor to phytanic acid), accumulate both phytanic acid and 2-hydroxyphytanic acid (the de-esterified form of this compound).[3] This demonstrates that a blockage in the pathway downstream of this compound leads to its accumulation.

The following table summarizes the findings in the Hacl1 deficient mouse model, which serves as a proof-of-concept for the accumulation of intermediates when a specific enzymatic step is blocked.

GenotypeDietHepatic Phytanic Acid (Fold Change vs. Wild Type)Hepatic 2-Hydroxyphytanic Acid (Fold Change vs. Wild Type)
Hacl1 -/-High Phytol~2.4~55

Data adapted from a study on Hacl1 deficient mice.[3] This model represents a deficiency downstream of this compound formation, leading to its accumulation.

Experimental Protocols

The quantification of this compound in biological samples is a challenging analytical task due to its low abundance and potential instability. The recommended method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity. Below is a representative protocol synthesized from established methods for acyl-CoA analysis.

Protocol: Quantification of this compound by LC-MS/MS

1. Sample Collection and Preparation:

  • Tissues: Immediately freeze tissue samples in liquid nitrogen upon collection and store at -80°C.

  • Cultured Cells: Aspirate culture medium, wash cells with ice-cold phosphate-buffered saline (PBS), and scrape cells into a pre-chilled tube. Centrifuge and store the cell pellet at -80°C.

  • Plasma: Collect blood in EDTA-containing tubes, centrifuge at 4°C to separate plasma, and store at -80°C.

2. Extraction of Acyl-CoAs:

  • Homogenize frozen tissue or cell pellets in a pre-chilled extraction solution (e.g., 2:1:1 acetonitrile:isopropanol:0.1 M potassium phosphate buffer, pH 7.4).

  • Include an appropriate internal standard (e.g., a stable isotope-labeled version of a related acyl-CoA) in the extraction solution for accurate quantification.

  • Vortex the homogenate vigorously and centrifuge at high speed (e.g., 16,000 x g) at 4°C.

  • Collect the supernatant containing the acyl-CoAs.

  • Dry the supernatant under a stream of nitrogen or by vacuum centrifugation.

  • Reconstitute the dried extract in a solvent suitable for LC-MS/MS analysis (e.g., 50% methanol in water with 0.1% formic acid).

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: Use a C18 reversed-phase column suitable for the separation of polar and nonpolar metabolites.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Employ a gradient elution starting with a low percentage of mobile phase B, gradually increasing to a high percentage to elute the acyl-CoAs.

    • Flow Rate: A typical flow rate would be in the range of 0.2-0.5 mL/min.

    • Column Temperature: Maintain the column at a constant temperature (e.g., 40°C) to ensure reproducible retention times.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Use electrospray ionization (ESI) in positive ion mode.

    • Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for targeted quantification.

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by infusing pure standards. The fragmentation of the CoA moiety often yields characteristic product ions.

    • Quantification: Generate a standard curve using known concentrations of a this compound standard. Quantify the amount of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Visualizations

Phytanic_Acid_Alpha_Oxidation Phytanic Acid Phytanic Acid Phytanoyl-CoA Phytanoyl-CoA Phytanic Acid->Phytanoyl-CoA Acyl-CoA Synthetase This compound This compound Phytanoyl-CoA->this compound Phytanoyl-CoA Hydroxylase (PHYH) (Deficient in Refsum Disease) Pristanal + Formyl-CoA Pristanal + Formyl-CoA This compound->Pristanal + Formyl-CoA This compound Lyase (HACL1) Pristanic Acid Pristanic Acid Pristanal + Formyl-CoA->Pristanic Acid Beta-Oxidation Beta-Oxidation Pristanic Acid->Beta-Oxidation

Caption: Phytanic Acid Alpha-Oxidation Pathway.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Biological Sample Biological Sample Homogenization & Extraction Homogenization & Extraction Biological Sample->Homogenization & Extraction Supernatant Collection Supernatant Collection Homogenization & Extraction->Supernatant Collection Drying & Reconstitution Drying & Reconstitution Supernatant Collection->Drying & Reconstitution LC Separation LC Separation Drying & Reconstitution->LC Separation MS/MS Detection (MRM) MS/MS Detection (MRM) LC Separation->MS/MS Detection (MRM) Data Analysis Data Analysis MS/MS Detection (MRM)->Data Analysis

References

A Researcher's Guide to the Cross-Validation of Analytical Methods for 2-Hydroxyphytanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of 2-Hydroxyphytanoyl-CoA is crucial for understanding the intricacies of lipid metabolism and the pathogenesis of related disorders. This guide provides an objective comparison of the primary analytical methods used for the analysis of this key metabolite, complete with supporting experimental data and detailed protocols.

At a Glance: Comparing Analytical Methods

The selection of an appropriate analytical method for this compound hinges on the specific requirements of the study, including sensitivity, specificity, and sample throughput. The following table summarizes the quantitative performance of the most common techniques.

Analytical MethodPrincipleSample TypeLimit of Detection (LOD)Limit of Quantitation (LOQ)Precision (%RSD)Accuracy/Recovery (%)
Enzymatic Assay Spectrophotometric or radiometric detection of products from the enzymatic cleavage of this compound.Purified enzyme, cell lysates, tissue homogenates~1-5 µM~5-15 µM< 15%90-110%
Gas Chromatography-Mass Spectrometry (GC-MS) Separation and detection of the volatile derivatives of 2-hydroxyphytanic acid after hydrolysis of the CoA ester.Plasma, tissues, cells0.1 - 1 µM[1]0.5 - 5 µM[1]< 10% (intraday), < 15% (interday)[1]85-115%[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Direct separation and quantification of intact this compound.Plasma, tissues, cells2 - 133 nM (for various acyl-CoAs)[2]Varies, typically in the low nM range< 15%80-114% (for various acyl-CoAs)[2]

Note: The performance characteristics for GC-MS and LC-MS/MS are based on data for related long-chain fatty acids and acyl-CoAs and may vary for this compound.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Enzymatic Assay for this compound Lyase Activity

This method indirectly quantifies this compound by measuring the activity of this compound lyase (HACL1), the enzyme that cleaves it. The assay measures the formation of a product, typically [1-¹⁴C]formate from [1-¹⁴C]this compound.

Materials:

  • Enzyme source (e.g., purified HACL1, cell lysate, tissue homogenate)

  • [1-¹⁴C]this compound (substrate)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Cofactors: Thiamine pyrophosphate (TPP) and MgCl₂

  • Bovine Serum Albumin (BSA)

  • Stopping solution (e.g., 6% perchloric acid)

  • Scintillation cocktail and counter

Procedure:

  • Prepare a reaction mixture containing reaction buffer, BSA, MgCl₂, and TPP.

  • Add the enzyme source to the reaction mixture.

  • Initiate the reaction by adding the [1-¹⁴C]this compound substrate.

  • Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).

  • Terminate the reaction by adding the stopping solution.

  • Measure the produced radioactive formate, which is proportional to the HACL1 activity and thus the amount of substrate converted.[3]

Gas Chromatography-Mass Spectrometry (GC-MS)

This method involves the hydrolysis of the CoA thioester bond, followed by derivatization of the resulting 2-hydroxyphytanic acid to increase its volatility for GC analysis.

Materials:

  • Sample (plasma, tissue homogenate)

  • Internal standard (e.g., a deuterated analog)

  • Reagents for hydrolysis (e.g., KOH in methanol)

  • Reagents for extraction (e.g., hexane)

  • Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS))

  • GC-MS system with a suitable capillary column (e.g., a polar column)

Procedure:

  • Hydrolysis: To the sample, add the internal standard and the hydrolysis reagent. Heat the mixture to cleave the CoA ester.

  • Extraction: After cooling, acidify the mixture and extract the 2-hydroxyphytanic acid using an organic solvent like hexane.

  • Derivatization: Evaporate the solvent and add the derivatization agent to the residue. Heat to form the trimethylsilyl (TMS) derivative.

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The separation is achieved on the GC column, and the mass spectrometer is used for detection and quantification.[4][5]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS allows for the direct analysis of the intact this compound molecule, offering high specificity and sensitivity.

Materials:

  • Sample (plasma, tissue homogenate, cell lysate)

  • Internal standard (e.g., ¹³C-labeled acyl-CoA)

  • Extraction solution (e.g., acetonitrile/methanol with an acid)

  • LC-MS/MS system with a C18 reversed-phase column and a triple quadrupole mass spectrometer.

Procedure:

  • Extraction: Add the internal standard to the sample and precipitate proteins using a cold organic solvent mixture. Centrifuge to pellet the proteins.

  • Sample Preparation: Transfer the supernatant and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in the initial mobile phase.

  • LC-MS/MS Analysis: Inject the sample into the LC-MS/MS system. The analyte is separated on the LC column and detected by the mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and the internal standard are monitored for quantification.[2][6][7]

Visualizing Key Pathways and Workflows

To further aid in the understanding of the context and application of these analytical methods, the following diagrams illustrate the metabolic pathway of this compound and a general analytical workflow.

alpha_oxidation_pathway Phytanic_Acid Phytanic Acid Phytanoyl_CoA Phytanoyl-CoA Phytanic_Acid->Phytanoyl_CoA Acyl-CoA Synthetase Two_Hydroxyphytanoyl_CoA This compound Phytanoyl_CoA->Two_Hydroxyphytanoyl_CoA Phytanoyl-CoA dioxygenase Pristanal Pristanal Two_Hydroxyphytanoyl_CoA->Pristanal This compound lyase (HACL1) Formyl_CoA Formyl-CoA Two_Hydroxyphytanoyl_CoA->Formyl_CoA This compound lyase (HACL1) Pristanic_Acid Pristanic Acid Pristanal->Pristanic_Acid Aldehyde dehydrogenase Beta_Oxidation β-Oxidation Pristanic_Acid->Beta_Oxidation

Alpha-oxidation pathway of phytanic acid.

analytical_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Collection Sample Collection (e.g., Plasma, Tissue) Homogenization Homogenization/ Lysis Sample_Collection->Homogenization Extraction Extraction Homogenization->Extraction Enzymatic_Assay Enzymatic Assay Homogenization->Enzymatic_Assay Derivatization Derivatization (for GC-MS) Extraction->Derivatization LC_MS_MS LC-MS/MS Extraction->LC_MS_MS GC_MS GC-MS Derivatization->GC_MS Peak_Integration Peak Integration/ Signal Measurement LC_MS_MS->Peak_Integration GC_MS->Peak_Integration Quantification Quantification Enzymatic_Assay->Quantification Peak_Integration->Quantification Statistical_Analysis Statistical Analysis Quantification->Statistical_Analysis

General analytical workflow for this compound.

Conclusion

The choice of analytical method for this compound is a critical decision in the experimental design. Enzymatic assays offer a functional measure of the metabolic pathway, while GC-MS provides robust quantification after derivatization. For the highest sensitivity and specificity in directly measuring the intact molecule, LC-MS/MS is the method of choice. A thorough understanding of the principles, performance, and protocols of each technique will enable researchers to select the most appropriate method to achieve their scientific goals.

References

2-Hydroxyphytanoyl-CoA vs. Phytanoyl-CoA: A Comparative Guide for Diagnostic Markers in Peroxisomal Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2-Hydroxyphytanoyl-CoA and phytanoyl-CoA as potential diagnostic markers for peroxisomal disorders, with a primary focus on Refsum disease. While phytanic acid is the established primary diagnostic marker for Refsum disease, understanding the dynamics of its CoA esters within the alpha-oxidation pathway can offer valuable insights for research and therapeutic development.

Introduction to Phytanic Acid Alpha-Oxidation

Phytanic acid, a branched-chain fatty acid obtained from dietary sources, cannot be metabolized through the typical beta-oxidation pathway due to the presence of a methyl group at its beta-carbon. Instead, it undergoes alpha-oxidation within the peroxisomes. This process is crucial for the breakdown of phytanic acid, and its disruption leads to the accumulation of phytanic acid, characteristic of Refsum disease.[1][2][3]

The initial steps of this pathway involve the conversion of phytanic acid to phytanoyl-CoA, which is then hydroxylated to form this compound.[4] A deficiency in the enzyme responsible for this hydroxylation, phytanoyl-CoA hydroxylase (PHYH), is the underlying cause of most cases of Refsum disease.[1][2][3]

Biochemical Pathway of Phytanic Acid Alpha-Oxidation

The alpha-oxidation of phytanic acid is a multi-step process that occurs within the peroxisomes. The initial key steps involving phytanoyl-CoA and this compound are outlined below.

Alpha_Oxidation_Pathway Phytanic_Acid Phytanic Acid Phytanoyl_CoA_Synthetase Phytanoyl-CoA Synthetase Phytanic_Acid->Phytanoyl_CoA_Synthetase Phytanoyl_CoA Phytanoyl-CoA Phytanoyl_CoA_Synthetase->Phytanoyl_CoA PHYH Phytanoyl-CoA Hydroxylase (PHYH) Phytanoyl_CoA->PHYH Two_Hydroxyphytanoyl_CoA This compound PHYH->Two_Hydroxyphytanoyl_CoA HACL1 2-Hydroxyacyl-CoA Lyase (HACL1) Two_Hydroxyphytanoyl_CoA->HACL1 Pristanal Pristanal HACL1->Pristanal Formyl_CoA Formyl-CoA HACL1->Formyl_CoA

Caption: Alpha-oxidation pathway of phytanic acid.

This compound and Phytanoyl-CoA as Diagnostic Markers

While elevated levels of phytanic acid in plasma and urine are the gold standard for diagnosing Refsum disease, the direct measurement of phytanoyl-CoA and this compound is not routinely used in clinical diagnosis.[5] Their analysis is primarily a research tool to investigate the functionality of the alpha-oxidation pathway, particularly the activity of phytanoyl-CoA hydroxylase.

In a healthy individual with a functional alpha-oxidation pathway, one would expect to see a dynamic turnover of phytanoyl-CoA into this compound, keeping the intracellular concentrations of both molecules relatively low. In a patient with Refsum disease due to PHYH deficiency, it is hypothesized that phytanoyl-CoA would accumulate upstream of the enzymatic block, while the levels of this compound would be significantly reduced or absent.

Quantitative Data Comparison

However, in a research context, the relative abundance of these molecules can be assessed to determine enzyme activity. For instance, in an in vitro assay using patient-derived fibroblasts, a decreased production of this compound from a phytanoyl-CoA substrate would be indicative of PHYH deficiency.

MarkerExpected Level in Healthy IndividualsExpected Level in Refsum Disease (PHYH Deficiency)Diagnostic Utility
Phytanoyl-CoA Low, transientPotentially elevatedPrimarily for research to confirm enzymatic block
This compound Low, transientSeverely reduced or absentPrimarily for research to confirm enzymatic block

Experimental Protocols

The following sections outline generalized methodologies for the analysis of phytanoyl-CoA and this compound, primarily based on techniques used in a research setting.

Experimental Workflow for Acyl-CoA Analysis

Acyl_CoA_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample_Collection Sample Collection (e.g., Fibroblasts, Tissue) Homogenization Homogenization Sample_Collection->Homogenization Extraction Acyl-CoA Extraction (e.g., Solid-Phase Extraction) Homogenization->Extraction LC_MSMS LC-MS/MS Analysis Extraction->LC_MSMS Data_Analysis Data Analysis and Quantification LC_MSMS->Data_Analysis

Caption: General experimental workflow for acyl-CoA analysis.

Detailed Methodology for Acyl-CoA Extraction and LC-MS/MS Analysis

This protocol is a generalized procedure and may require optimization for specific sample types and instrumentation.

1. Sample Preparation and Extraction:

  • Cell Culture and Harvest: Human skin fibroblasts from patients and healthy controls are cultured under standard conditions. For experiments involving phytanic acid loading, a known concentration of phytanic acid is added to the culture medium for a specified period. Cells are then harvested, washed with phosphate-buffered saline, and cell pellets are stored at -80°C until extraction.

  • Homogenization: Cell pellets are resuspended in a cold buffer (e.g., potassium phosphate buffer) and homogenized using sonication or a Dounce homogenizer on ice.

  • Protein Precipitation: An ice-cold solution of trichloroacetic acid (10% w/v) or another suitable precipitating agent is added to the homogenate to precipitate proteins. The mixture is vortexed and centrifuged at high speed (e.g., 17,000 x g) at 4°C.

  • Solid-Phase Extraction (SPE): The resulting supernatant containing the acyl-CoAs is loaded onto an SPE column (e.g., Oasis HLB). The column is washed to remove salts and interfering substances, and the acyl-CoAs are then eluted with a solvent mixture, such as methanol containing a low concentration of ammonium acetate. The eluate is dried under a stream of nitrogen.

2. LC-MS/MS Analysis:

  • Reconstitution: The dried extract is reconstituted in a suitable solvent, typically a mixture of water and an organic solvent compatible with the liquid chromatography mobile phase.

  • Chromatographic Separation: The reconstituted sample is injected into a liquid chromatography system. Separation of phytanoyl-CoA and this compound is achieved using a C18 reversed-phase column with a gradient elution. The mobile phases typically consist of an aqueous solution with a volatile buffer (e.g., ammonium acetate or formic acid) and an organic solvent such as acetonitrile or methanol.

  • Mass Spectrometry Detection: The eluent from the LC column is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. Detection is performed in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for phytanoyl-CoA and this compound are monitored for quantification. Internal standards, such as isotopically labeled acyl-CoAs, should be used for accurate quantification.

3. In Vitro Assay for Phytanoyl-CoA Hydroxylase Activity:

  • Reaction Mixture: A reaction mixture is prepared containing cell or tissue homogenate (as the enzyme source), phytanoyl-CoA as the substrate, and the necessary cofactors for PHYH activity (Fe(II), 2-oxoglutarate, and ascorbate) in a suitable buffer.[6]

  • Incubation: The reaction is incubated at 37°C for a defined period.

  • Reaction Termination and Analysis: The reaction is stopped, and the amount of this compound produced is quantified using LC-MS/MS as described above. The enzyme activity can be calculated based on the rate of product formation.[5]

Conclusion

The analysis of this compound and phytanoyl-CoA is, however, a powerful tool in a research environment. It allows for the detailed investigation of the functionality of the alpha-oxidation pathway and the precise characterization of enzymatic defects, such as in phytanoyl-CoA hydroxylase. For drug development professionals, in vitro assays measuring the conversion of phytanoyl-CoA to this compound can be invaluable for screening potential therapeutic compounds that aim to restore or bypass the deficient enzyme activity. Future advancements in analytical techniques may lead to the development of more sensitive and high-throughput assays for these CoA esters, potentially increasing their utility in specialized diagnostic and research applications.

References

A Comparative Analysis of Alpha-Oxidation Across Species: From Mammals to Microbes

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the metabolic pathway of alpha-oxidation in various species. This guide provides a comparative overview of the key enzymes, subcellular locations, and regulatory mechanisms, supported by quantitative data and detailed experimental protocols.

Alpha-oxidation is a crucial metabolic pathway for the degradation of branched-chain fatty acids, most notably phytanic acid, a derivative of chlorophyll metabolism. The presence of a methyl group on the β-carbon of these fatty acids precludes their breakdown via the more common β-oxidation pathway, necessitating this alternative route. Deficiencies in alpha-oxidation can lead to severe neurological disorders in humans, such as Refsum's disease, highlighting its physiological importance. While extensively studied in mammals, this pathway exhibits notable variations across different biological kingdoms. This guide provides a comparative analysis of alpha-oxidation in mammals, plants, and lower organisms, offering insights into its evolutionary divergence and functional adaptations.

Pathway Overview: A Tale of Two Mechanisms

The fundamental purpose of alpha-oxidation is the removal of a single carbon atom from the carboxyl end of a branched-chain fatty acid, thereby enabling the resulting molecule to enter the β-oxidation pathway. However, the enzymatic machinery to achieve this differs significantly between species.

In mammals , alpha-oxidation is a peroxisomal process.[1][2][3] The pathway is initiated by the conversion of phytanic acid to phytanoyl-CoA.[2] This is followed by the action of two key enzymes: phytanoyl-CoA 2-hydroxylase (PHYH), a dioxygenase that hydroxylates the alpha-carbon, and 2-hydroxyphytanoyl-CoA lyase (HACL1), a thiamine pyrophosphate-dependent enzyme that cleaves the C1-C2 bond to release pristanal and formyl-CoA.[2][4] The pristanal is then oxidized to pristanic acid, which can subsequently be degraded by β-oxidation.[2]

In higher plants , alpha-oxidation also occurs, but the initial step is catalyzed by a different class of enzymes known as fatty acid α-dioxygenases. These enzymes convert fatty acids into 2(R)-hydroperoxy intermediates, which are then further metabolized to a chain-shortened aldehyde.

Yeast , such as Saccharomyces cerevisiae, also possess an alpha-oxidation pathway. A novel dioxygenase, Mpo1, has been identified to be involved in the α-oxidation of 2-hydroxy fatty acids in a Fe2+-dependent manner, suggesting a distinct enzymatic mechanism compared to both mammals and plants.[5]

The presence of orthologs of this compound lyase in invertebrates like Caenorhabditis elegans and Drosophila melanogaster, as well as in fish like Danio rerio, suggests that a peroxisomal alpha-oxidation pathway is conserved across a wide range of animal species.[1][6]

Quantitative Comparison of Key Enzymes

The efficiency and substrate specificity of the core enzymes in the alpha-oxidation pathway can vary between species. While comprehensive comparative kinetic data is not abundant in the literature, some key values have been determined, particularly for the mammalian enzymes.

EnzymeSpeciesSubstrateKm (µM)Vmax (nmol/min/mg protein)Optimal pHCofactors
Phytanoyl-CoA 2-hydroxylase (PHYH) HumanPhytanoyl-CoA---Fe²⁺, 2-oxoglutarate, Ascorbate
RatPhytanoyl-CoA---Fe²⁺, 2-oxoglutarate, Ascorbate
This compound Lyase (HACL1) Rat2-hydroxy-3-methylhexadecanoyl-CoA15[7]-7.5 - 8.0[7]Thiamine pyrophosphate (TPP), Mg²⁺[7]
Human2-hydroxy-3-methylhexadecanoyl-CoA---TPP, Mg²⁺

Subcellular Localization

In mammals, the alpha-oxidation of phytanic acid is primarily localized to the peroxisomes .[1][2][3] Both phytanoyl-CoA 2-hydroxylase and this compound lyase are peroxisomal enzymes.[4][8] In contrast, studies in yeast have also implicated peroxisomes in this process.[9] The subcellular localization in plants is less definitively established but is also thought to occur within peroxisomes.

Regulation of Alpha-Oxidation

The regulation of alpha-oxidation appears to be multifaceted, involving substrate availability and transcriptional control of the key enzymes.

In mammals, the expression of the PHYH gene, which encodes phytanoyl-CoA hydroxylase, is known to be regulated by its substrate, phytanic acid. Phytanic acid can act as a signaling molecule, although the precise transcription factors involved are still under investigation.[10] It has been shown to interact with peroxisome proliferator-activated receptors (PPARs) and retinoid X receptors (RXRs), which are key regulators of lipid metabolism.[10] Comparative studies between humans and great apes suggest that there are differences in the expression levels of genes involved in phytanic acid metabolism, which could have evolutionary implications.[11]

Phytanic acid and its metabolite, pristanic acid, can also mediate intracellular signaling through the activation of the free fatty acid receptor GPR40, leading to changes in intracellular calcium levels.[12][13] This suggests a broader role for these fatty acids in cellular signaling beyond their role as metabolic substrates.

Experimental Protocols

Measurement of this compound Lyase Activity

This protocol is adapted from the method described for the purification and characterization of rat liver this compound lyase.[7]

1. Reagents and Buffers:

  • Tris buffer (50 mM, pH 7.5)

  • Bovine Serum Albumin (BSA)

  • MgCl₂

  • Thiamine pyrophosphate (TPP)

  • 2-hydroxy-3-methyl[1-¹⁴C]hexadecanoyl-CoA (substrate)

  • Enzyme source (e.g., purified enzyme, cell lysate, tissue homogenate)

2. Assay Procedure:

  • Prepare a reaction mixture with final concentrations of 50 mM Tris buffer (pH 7.5), 6.6 µM BSA, 0.8 mM MgCl₂, and 20 µM TPP.[7]

  • Add the substrate, 2-hydroxy-3-methyl[1-¹⁴C]hexadecanoyl-CoA, to a final concentration of 40 µM.[7]

  • Initiate the reaction by adding 50 µl of the enzyme source to 200 µl of the reaction medium.[7]

  • Incubate the reaction at 37°C for a defined period.

  • Terminate the reaction (e.g., by adding acid).

3. Quantification:

  • The production of [¹⁴C]formyl-CoA, which is readily hydrolyzed to [¹⁴C]formate, is quantified. This can be achieved by measuring the release of ¹⁴CO₂ after the conversion of formate to CO₂.[7]

Measurement of Phytanoyl-CoA 2-Hydroxylase Activity

Visualizing the Pathways

Mammalian Alpha-Oxidation Pathway

Mammalian_Alpha_Oxidation Phytanic_Acid Phytanic Acid Phytanoyl_CoA Phytanoyl-CoA Phytanic_Acid->Phytanoyl_CoA Acyl-CoA Synthetase Hydroxyphytanoyl_CoA This compound Phytanoyl_CoA->Hydroxyphytanoyl_CoA Phytanoyl-CoA 2-Hydroxylase (PHYH) Pristanal Pristanal Hydroxyphytanoyl_CoA->Pristanal This compound Lyase (HACL1) Formyl_CoA Formyl-CoA Hydroxyphytanoyl_CoA->Formyl_CoA Pristanic_Acid Pristanic Acid Pristanal->Pristanic_Acid Aldehyde Dehydrogenase Beta_Oxidation β-Oxidation Pristanic_Acid->Beta_Oxidation

Caption: The mammalian alpha-oxidation pathway in peroxisomes.

General Experimental Workflow for Alpha-Oxidation Analysis

Experimental_Workflow cluster_sample Sample Preparation cluster_assay Enzyme Assay cluster_analysis Product Analysis Tissue Tissue Homogenization Incubation Incubation with Substrate & Cofactors Tissue->Incubation Cells Cell Lysis Cells->Incubation Purification Enzyme Purification Purification->Incubation Termination Reaction Termination Incubation->Termination Separation HPLC / GC Termination->Separation Detection Mass Spectrometry / Radiometric Detection Separation->Detection Data Data Analysis (Kinetics, Rates) Detection->Data

Caption: A generalized workflow for analyzing alpha-oxidation activity.

Regulatory Signaling of Alpha-Oxidation

Regulatory_Signaling Phytanic_Acid Phytanic Acid (Dietary Intake) PPARs_RXRs PPARs / RXRs (Nuclear Receptors) Phytanic_Acid->PPARs_RXRs Activation GPR40 GPR40 (Membrane Receptor) Phytanic_Acid->GPR40 Activation PHYH_Gene PHYH Gene Expression PPARs_RXRs->PHYH_Gene Transcriptional Regulation Calcium Intracellular Ca²⁺ Signaling GPR40->Calcium Alpha_Oxidation α-Oxidation Activity PHYH_Gene->Alpha_Oxidation Enzyme Production

Caption: Key signaling pathways regulating mammalian alpha-oxidation.

Conclusion

The alpha-oxidation pathway, while fundamentally serving the same purpose of degrading branched-chain fatty acids, displays remarkable diversity across different species. The enzymatic machinery, particularly the initial hydroxylating or dioxygenating step, has clearly diverged between mammals, plants, and yeast. While our understanding of the mammalian pathway is relatively detailed, further research is needed to elucidate the finer points of alpha-oxidation in other organisms, especially concerning quantitative enzyme kinetics and regulatory mechanisms. A deeper comparative analysis will not only enhance our fundamental understanding of lipid metabolism but may also provide novel targets for therapeutic intervention in metabolic diseases.

References

Unraveling the Functional Dichotomy of 2-Hydroxyphytanoyl-CoA Lyase Isoforms: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced functional differences between enzyme isoforms is paramount for targeted therapeutic development. This guide provides a comprehensive comparison of the known isoforms of 2-Hydroxyphytanoyl-CoA lyase (HACL), focusing on HACL1 and its recently identified counterpart, HACL2. We delve into their distinct roles in fatty acid metabolism, supported by experimental data, and provide detailed methodologies for key experiments.

Executive Summary

Two primary isoforms of this compound lyase, HACL1 and HACL2, have been identified in mammals, each exhibiting distinct subcellular localizations and substrate preferences that dictate their specific roles in α-oxidation of fatty acids. HACL1, a peroxisomal enzyme, is primarily responsible for the degradation of 3-methyl-branched fatty acids such as phytanic acid. In contrast, HACL2 is localized to the endoplasmic reticulum and demonstrates a greater activity towards the α-oxidation of 2-hydroxy long-chain and very-long-chain fatty acids. While UniProt lists four potential splice variants for HACL1, their functional distinctions have not yet been experimentally characterized. This guide will focus on the well-documented functional differences between HACL1 and HACL2.

Comparison of HACL1 and HACL2

FeatureHACL1HACL2Reference
Subcellular Localization PeroxisomeEndoplasmic Reticulum (ER)[1]
Primary Substrate Class 3-methyl branched-chain fatty acids (e.g., phytanic acid)2-hydroxy long-chain and very-long-chain fatty acids[1]
Key Function Degradation of phytanic acidα-oxidation of 2-hydroxy fatty acids for odd-chain fatty acid production[1]
Cofactor Requirement Thiamine pyrophosphate (TPP), Mg2+Thiamine pyrophosphate (TPP), Mg2+[2]
Quantitative Data from Experimental Models

The functional differences between HACL1 and HACL2 have been elucidated through studies utilizing knockout (KO) cell lines and mouse models. The following table summarizes key findings from these experiments.

Experimental ModelSubstrateKey FindingConclusionReference
Hacl1 KO CHO-K1 cellsPhytanic acidAccumulation of 2-hydroxyphytanic acid, reduced pristanic acid formationHACL1 is the major enzyme for phytanic acid α-oxidation.[1]
Hacl2 KO CHO-K1 cells2-hydroxy C24:0 FAReduced formation of C23:0 ceramideHACL2 plays a major role in the α-oxidation of 2-hydroxy VLCFAs.[1]
Hacl1/Hacl2 double KO CHO-K1 cellsPhytanic acidGreatly increased accumulation of 2-hydroxyphytanic acid, almost no pristanic acidHACL1 and HACL2 have redundant functions, with HACL1 being dominant for phytanic acid.[1]
Hacl1/Hacl2 double KO CHO-K1 cells2-hydroxy C24:0 FADrastic reduction in C23:0 ceramide formationHACL2 is the primary enzyme for 2-hydroxy VLCFA α-oxidation.[1]
Yeast expressing human HACL1 or HACL22-hydroxy C16:0 FAHACL2-expressing cells produced 3.1-fold more odd-chain phosphatidylcholines than HACL1-expressing cells.HACL2 is more active towards 2-hydroxy LCFAs than HACL1.[1]

Signaling and Metabolic Pathways

HACL1 and HACL2 are key enzymes in the α-oxidation pathway, a critical process for the metabolism of fatty acids that cannot be degraded by the more common β-oxidation pathway.

Alpha-Oxidation of Phytanic Acid

Phytanic_Acid Phytanic Acid Phytanoyl_CoA Phytanoyl-CoA Phytanic_Acid->Phytanoyl_CoA Acyl-CoA Synthetase Hydroxyphytanoyl_CoA This compound Phytanoyl_CoA->Hydroxyphytanoyl_CoA PHYH Pristanal Pristanal Hydroxyphytanoyl_CoA->Pristanal HACL1 (Peroxisome) Pristanic_Acid Pristanic Acid Pristanal->Pristanic_Acid Aldehyde Dehydrogenase Beta_Oxidation β-Oxidation Pristanic_Acid->Beta_Oxidation Hydroxy_LCFA 2-Hydroxy Long-Chain Fatty Acid (2-OH LCFA) Hydroxy_Acyl_CoA 2-Hydroxyacyl-CoA Hydroxy_LCFA->Hydroxy_Acyl_CoA Acyl-CoA Synthetase Fatty_Aldehyde (n-1) Fatty Aldehyde Hydroxy_Acyl_CoA->Fatty_Aldehyde HACL2 (ER) Odd_Chain_FA Odd-Chain Fatty Acid Fatty_Aldehyde->Odd_Chain_FA Aldehyde Dehydrogenase cluster_0 Cell Culture and Transfection cluster_1 Substrate Incubation cluster_2 Analysis WT_cells Wild-Type (WT) Cells Incubate_Phytanic Incubate with Phytanic Acid WT_cells->Incubate_Phytanic Incubate_2OH_LCFA Incubate with 2-OH LCFA WT_cells->Incubate_2OH_LCFA HACL1_KO HACL1 KO Cells HACL1_KO->Incubate_Phytanic HACL1_KO->Incubate_2OH_LCFA HACL2_KO HACL2 KO Cells HACL2_KO->Incubate_Phytanic HACL2_KO->Incubate_2OH_LCFA DKO HACL1/HACL2 Double KO Cells DKO->Incubate_Phytanic DKO->Incubate_2OH_LCFA Lipid_Extraction Lipid Extraction Incubate_Phytanic->Lipid_Extraction Incubate_2OH_LCFA->Lipid_Extraction LC_MS LC-MS/MS Analysis Lipid_Extraction->LC_MS Quantification Quantify Substrates and Products LC_MS->Quantification

References

A Comprehensive Guide to the Validation of a 2-Hydroxyphytanoyl-CoA Lyase (HACL1) Knockout Mouse Model

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the HACL1 knockout mouse model for the study of 2-Hydroxyphytanoyl-CoA function, with a focus on its validation and comparison to alternative models.

This document summarizes key performance data, details experimental protocols for validation, and explores alternative research models.

Introduction to this compound Lyase (HACL1)

This compound lyase (HACL1) is a key peroxisomal enzyme in the alpha-oxidation of phytanic acid, a branched-chain fatty acid.[1][2] This pathway is crucial for the breakdown of phytanic acid, and its dysfunction can lead to the accumulation of this fatty acid, as seen in Refsum disease. The HACL1 knockout mouse model provides a valuable tool to investigate the in vivo role of this enzyme and the pathophysiology of related metabolic disorders.

The HACL1 Knockout Mouse Model: A Phenotypic Overview

Under a standard diet, HACL1 knockout (Hacl1-/-) mice are generally healthy and do not exhibit any obvious abnormal phenotypes.[3][4] However, when challenged with a phytol-enriched diet, these mice develop a distinct metabolic phenotype. Phytol is a precursor to phytanic acid.

Upon phytol feeding, Hacl1-/- mice exhibit:

  • Significant accumulation of phytanic acid and 2-hydroxyphytanic acid in the liver. [1][4]

  • Weight loss. [3]

  • Enlarged and mottled liver. [3]

  • Absence of abdominal white adipose tissue. [3]

  • Reduced hepatic glycogen and triglycerides. [3]

Notably, the central nervous system of phytol-fed Hacl1-/- mice does not show significant abnormalities, suggesting the presence of a compensatory mechanism, potentially a second, HACL1-unrelated lyase in the endoplasmic reticulum.[3][5]

Comparative Analysis: HACL1 Knockout vs. Alternative Models

The primary alternative mouse model for studying disorders of phytanic acid metabolism is the phytanoyl-CoA hydroxylase (PHYH) knockout mouse, which models Refsum disease.

FeatureHACL1 Knockout MousePHYH Knockout Mouse (Refsum Disease Model)Other Alternatives
Gene Defect This compound lyase (Hacl1)Phytanoyl-CoA hydroxylase (Phyh)In Vitro Models: Cultured cells (e.g., fibroblasts, hepatocytes) for enzymatic assays.[6]
Phenotype (Standard Diet) No severe phenotype.[3][4]Generally no severe phenotype.[7]Non-Mammalian Models: Drosophila melanogaster and Caenorhabditis elegans for studying conserved aspects of fatty acid metabolism.[1][8]
Phenotype (Phytol-Enriched Diet) Accumulation of phytanic acid and 2-hydroxyphytanic acid, primarily in the liver. Weight loss, hepatomegaly. No significant neurological symptoms.[1][3]Accumulation of phytanic acid in various tissues, including the nervous system. Presents with neuropathy and ataxia, mimicking human Refsum disease.[1][2][7]N/A
Key Biochemical Finding 2.4-fold increase in phytanic acid and a 55-fold increase in 2-hydroxyphytanic acid in the liver compared to wild-type on a phytol diet.[1]Significant elevation of phytanic acid in plasma and tissues.[7]N/A

Quantitative Data Summary

The following table summarizes the key quantitative data from the validation of the HACL1 knockout mouse model.

ParameterWild-Type (WT) on Phytol DietHACL1 Knockout (-/-) on Phytol DietFold Change (-/- vs. WT)Reference
Hepatic Phytanic Acid BaselineSignificantly Elevated~2.4x[1]
Hepatic 2-Hydroxyphytanic Acid BaselineSignificantly Elevated~55x[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols.

Generation of HACL1 Knockout Mice

A common strategy for generating knockout mice involves gene targeting in embryonic stem (ES) cells.

G cluster_0 Gene Targeting Vector Construction cluster_1 ES Cell Manipulation cluster_2 Chimeric Mouse Generation cluster_3 Germline Transmission and Breeding Targeting Vector Design and construct a targeting vector containing a selection marker (e.g., NeoR) flanked by homology arms corresponding to the Hacl1 gene. ES Cell Electroporation Electroporate the targeting vector into mouse embryonic stem (ES) cells. Targeting Vector->ES Cell Electroporation Introduction Selection Select for ES cells that have undergone homologous recombination using the selection marker. ES Cell Electroporation->Selection Growth in selective medium Screening Screen selected ES cell clones by PCR and Southern blot to confirm correct gene targeting. Selection->Screening Verification Blastocyst Injection Inject targeted ES cells into blastocysts. Screening->Blastocyst Injection Confirmed clones Implantation Implant the blastocysts into pseudopregnant female mice. Blastocyst Injection->Implantation Chimeras Identify chimeric offspring (mice with cells from both the ES cells and the blastocyst). Implantation->Chimeras Breeding Breed chimeric mice with wild-type mice to achieve germline transmission of the targeted allele. Chimeras->Breeding Heterozygotes Identify heterozygous offspring (Hacl1+/-) by genotyping. Breeding->Heterozygotes Homozygotes Intercross heterozygous mice to generate homozygous HACL1 knockout mice (Hacl1-/-). Heterozygotes->Homozygotes

Figure 1: Workflow for generating HACL1 knockout mice.
Phytol-Enriched Diet Protocol

To induce the metabolic phenotype, mice are fed a diet supplemented with phytol.

  • Diet Preparation: A standard rodent chow is mixed with phytol to a final concentration of 0.5% (w/w).

  • Acclimation: Mice are acclimated to the powdered diet for a few days before the introduction of the phytol-containing diet.

  • Feeding: The phytol-enriched diet is provided ad libitum for a period of 2 to 4 weeks.

  • Monitoring: Body weight and food intake are monitored regularly.

  • Tissue Collection: At the end of the feeding period, mice are euthanized, and tissues (liver, brain, blood, etc.) are collected for analysis.

Biochemical Analysis of Phytanic Acid

Gas chromatography-mass spectrometry (GC-MS) is the standard method for quantifying phytanic acid in tissues.

G Tissue Homogenization Homogenize tissue sample in a suitable solvent (e.g., chloroform:methanol). Lipid Extraction Extract total lipids from the homogenate. Tissue Homogenization->Lipid Extraction Saponification Saponify the lipid extract to release free fatty acids. Lipid Extraction->Saponification Methylation Derivatize fatty acids to fatty acid methyl esters (FAMEs). Saponification->Methylation GC-MS Analysis Analyze FAMEs by Gas Chromatography-Mass Spectrometry (GC-MS). Methylation->GC-MS Analysis Quantification Quantify phytanic acid methyl ester by comparing its peak area to that of an internal standard. GC-MS Analysis->Quantification

Figure 2: Workflow for GC-MS analysis of phytanic acid.
Proteomic Analysis of Liver Tissue

Untargeted proteomics can identify changes in the liver proteome of HACL1 knockout mice.

  • Protein Extraction: Liver tissue is homogenized in a lysis buffer containing detergents and protease inhibitors.

  • Protein Digestion: Proteins are digested into peptides, typically using trypsin.

  • LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry.

  • Data Analysis: The resulting spectra are searched against a protein database to identify and quantify proteins. Bioinformatics analysis is then used to identify differentially expressed proteins and affected pathways.

Signaling Pathway Perturbation in HACL1 Knockout Mice

Proteomic analysis of Hacl1-/- mouse liver reveals significant upregulation of proteins involved in PPARα signaling, peroxisome proliferation, and omega-oxidation of fatty acids.[1][4]

G cluster_0 HACL1 Knockout cluster_1 Metabolic Consequences cluster_2 Cellular Response HACL1_KO HACL1 Deficiency Phytanic_Acid Increased Phytanic Acid HACL1_KO->Phytanic_Acid leads to 2_OH_Phytanic_Acid Increased this compound HACL1_KO->2_OH_Phytanic_Acid leads to PPARa PPARα Activation Phytanic_Acid->PPARa activates Peroxisome_Proliferation Peroxisome Proliferation PPARa->Peroxisome_Proliferation induces Omega_Oxidation Upregulation of ω-Oxidation Enzymes (e.g., CYP4A) PPARa->Omega_Oxidation induces

Figure 3: Signaling pathway changes in HACL1 knockout mice.

Conclusion

The HACL1 knockout mouse is a well-validated model for studying the in vivo consequences of deficient this compound lyase activity, particularly under dietary phytol challenge. While it does not fully recapitulate the neurological symptoms of Refsum disease, which are more accurately modeled by the PHYH knockout mouse, it provides a specific tool to investigate the metabolic roles of HACL1 and the downstream effects of its absence. The choice of model will depend on the specific research question, with the HACL1 knockout being particularly suited for studying liver-specific pathology and metabolic adaptation, while the PHYH knockout is more appropriate for investigating the neurological aspects of phytanic acid accumulation. For broader studies on fatty acid metabolism, non-mammalian models like Drosophila melanogaster and Caenorhabditis elegans offer powerful genetic tools for initial screening and pathway analysis.

References

Correlating Phytanic Acid and Pristanic Acid Levels with Refsum Disease Severity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the primary biomarkers used to assess the severity of Refsum disease: phytanic acid and its metabolic precursor, pristanic acid. While 2-Hydroxyphytanoyl-CoA is a critical intermediate in the alpha-oxidation pathway of phytanic acid, its instability makes it unsuitable as a clinical biomarker. Therefore, this guide focuses on the established and clinically relevant biomarkers.

The Role of this compound in Refsum Disease Pathophysiology

Refsum disease is an autosomal recessive disorder characterized by the accumulation of phytanic acid due to a deficiency in the peroxisomal enzyme phytanoyl-CoA hydroxylase (PHYH).[1][2] This enzyme catalyzes the first step in the alpha-oxidation of phytanoyl-CoA to this compound.[3] The subsequent steps involve the cleavage of this compound into pristanal and formyl-CoA.[3] In Refsum disease, the enzymatic block leads to a massive accumulation of phytanic acid in plasma and tissues, which is responsible for the clinical manifestations of the disease, including retinitis pigmentosa, peripheral neuropathy, ataxia, and ichthyosis.[4][5]

Biomarker Comparison: Phytanic Acid vs. Pristanic Acid

The primary diagnostic and monitoring biomarker for adult Refsum disease is the plasma concentration of phytanic acid.[6][7] Pristanic acid levels are also measured to differentiate between different types of peroxisomal disorders.

BiomarkerRole in Adult Refsum DiseaseCorrelation with Disease Severity
Phytanic Acid Accumulates to toxic levels due to deficient alpha-oxidation.[1]High plasma levels are diagnostic and generally correlate with the presence and severity of clinical manifestations.[4][5] Dietary restriction leading to a reduction in phytanic acid levels can result in clinical improvement.[5]
Pristanic Acid A downstream metabolite of phytanic acid.In classic adult Refsum disease, plasma pristanic acid levels are typically low or normal. Elevated pristanic acid in conjunction with elevated phytanic acid may indicate other peroxisomal disorders.[3]
Quantitative Data on Biomarker Levels

The following table summarizes the typical plasma concentrations of phytanic acid in healthy individuals and patients with Refsum disease. A direct quantitative correlation between specific phytanic acid levels and the severity of individual symptoms is not well-established in the literature; however, higher levels are generally associated with more severe disease.

AnalyteConditionPlasma Concentration (mg/dL)Plasma Concentration (µmol/L)
Phytanic Acid Healthy Individuals≤ 0.2[4]< 200[7]
Refsum Disease10 - 50 or higher[4]> 200[7]
Pristanic Acid Healthy IndividualsAge-dependent, typically low.[8]Age-dependent, typically low.
Adult Refsum DiseaseNormal to low.Normal to low.
Other Peroxisomal DisordersCan be elevated.[8]Can be elevated.

Signaling Pathways and Experimental Workflows

Alpha-Oxidation of Phytanic Acid

The following diagram illustrates the alpha-oxidation pathway of phytanic acid, highlighting the step catalyzed by phytanoyl-CoA hydroxylase, which is deficient in Refsum disease.

alpha_oxidation Phytanic_acid Phytanic Acid Phytanoyl_CoA Phytanoyl-CoA Phytanic_acid->Phytanoyl_CoA Acyl-CoA Synthetase Hydroxyphytanoyl_CoA This compound Phytanoyl_CoA->Hydroxyphytanoyl_CoA Phytanoyl-CoA Hydroxylase (deficient in Refsum Disease) Pristanal Pristanal Hydroxyphytanoyl_CoA->Pristanal This compound Lyase Pristanic_acid Pristanic Acid Pristanal->Pristanic_acid Aldehyde Dehydrogenase Beta_oxidation β-oxidation Pristanic_acid->Beta_oxidation

Caption: Alpha-oxidation pathway of phytanic acid.

Experimental Workflow for Biomarker Analysis

The following diagram outlines a general workflow for the analysis of phytanic and pristanic acids in plasma samples using mass spectrometry.

workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Plasma_sample Plasma Sample Hydrolysis Acid/Base Hydrolysis Plasma_sample->Hydrolysis Extraction Organic Solvent Extraction Hydrolysis->Extraction Derivatization Derivatization Extraction->Derivatization GC_MS Gas Chromatography- Mass Spectrometry (GC-MS) Derivatization->GC_MS LC_MS_MS Liquid Chromatography- Tandem Mass Spectrometry (LC-MS/MS) Derivatization->LC_MS_MS Quantification Quantification GC_MS->Quantification LC_MS_MS->Quantification Reporting Reporting Quantification->Reporting

Caption: Generalized workflow for biomarker analysis.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Phytanic and Pristanic Acid

This method is a well-established technique for the quantification of phytanic and pristanic acids in plasma.

a. Sample Preparation

  • Hydrolysis: To 100 µL of plasma, add an internal standard solution containing deuterated phytanic and pristanic acids. Add 1 mL of 0.5 M methanolic HCl.

  • Esterification and Extraction: Heat the mixture at 100°C for 1 hour to convert the fatty acids to their methyl esters. After cooling, add 1 mL of hexane and vortex to extract the fatty acid methyl esters. Centrifuge and collect the upper hexane layer.

  • Derivatization (optional, for enhanced sensitivity): The extracted methyl esters can be further derivatized, for example, to pentafluorobenzyl esters for analysis by electron capture negative ion mass fragmentography.[8]

b. GC-MS Analysis

  • Gas Chromatograph: Use a capillary column suitable for fatty acid methyl ester analysis (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Injection: Inject 1-2 µL of the extracted sample.

  • Oven Program: Start at a low temperature (e.g., 80°C), ramp to a high temperature (e.g., 280°C) to separate the fatty acid methyl esters.

  • Mass Spectrometer: Operate in selected ion monitoring (SIM) mode to detect the characteristic ions of phytanic acid, pristanic acid, and their internal standards.

c. Quantification

  • Generate a calibration curve using standards of known concentrations.

  • Calculate the concentration of phytanic and pristanic acids in the plasma samples by comparing the peak area ratios of the analytes to their respective internal standards against the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Phytanic and Pristanic Acid

LC-MS/MS offers a rapid and highly specific alternative to GC-MS.[9]

a. Sample Preparation

  • Hydrolysis: To 20 µL of plasma, add an internal standard solution. Add 200 µL of 10 M NaOH and heat at 60°C for 30 minutes.

  • Extraction: Acidify the sample with HCl and extract the fatty acids with an organic solvent (e.g., hexane or ethyl acetate).

  • Derivatization: Evaporate the solvent and derivatize the fatty acids to improve their ionization efficiency. A common derivatizing agent is 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (DAABD-AE).[9]

b. LC-MS/MS Analysis

  • Liquid Chromatograph: Use a reverse-phase column (e.g., C8 or C18) to separate the derivatized fatty acids.

  • Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid is typically used.

  • Mass Spectrometer: Operate in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for derivatized phytanic acid, pristanic acid, and their internal standards.

c. Quantification

  • Prepare a calibration curve using derivatized standards.

  • Quantify the analytes in the samples based on the peak area ratios relative to the internal standards and the calibration curve.

Conclusion

The measurement of plasma phytanic acid is the gold standard for the diagnosis and monitoring of adult Refsum disease. While a direct, granular correlation between phytanic acid concentration and the severity of specific neurological symptoms is not yet fully established, higher levels are indicative of more severe disease, and a reduction in these levels through dietary intervention is associated with clinical improvement. Pristanic acid measurement is valuable for the differential diagnosis of other peroxisomal disorders. The choice between GC-MS and LC-MS/MS for analysis will depend on the specific laboratory's expertise, sample throughput requirements, and desired sensitivity.

References

A Comparative Guide to the Metabolomics of Phytanic Acid Oxidation Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolomic profiles of key phytanic acid oxidation disorders, including Adult Refsum Disease, Zellweger Spectrum Disorders (ZSD), and Rhizomelic Chondrodysplasia Punctata (RCDP). The information presented is supported by experimental data from peer-reviewed literature to aid in research, diagnosis, and therapeutic development.

Introduction to Phytanic Acid Oxidation Disorders

Phytanic acid is a branched-chain fatty acid obtained through the diet, primarily from dairy products, ruminant fats, and certain fish. Its metabolism is initiated by a process called alpha-oxidation, which occurs within peroxisomes. Genetic defects in the enzymes or transporters involved in this pathway lead to the accumulation of phytanic acid and other related metabolites, resulting in a group of severe metabolic disorders collectively known as phytanic acid oxidation disorders. These conditions are characterized by a range of neurological and systemic symptoms.

Comparative Metabolomic Profiles

The differential accumulation of specific metabolites in plasma and tissues is a hallmark of phytanic acid oxidation disorders and serves as a crucial diagnostic tool. The following tables summarize the key quantitative differences in the metabolomic profiles of Adult Refsum Disease, Zellweger Spectrum Disorders, and Rhizomelic Chondrodysplasia Punctata.

Table 1: Key Peroxisomal Metabolites in Plasma

MetaboliteAdult Refsum Disease (PHYH or PEX7 mutations)Zellweger Spectrum Disorders (e.g., PEX1 mutations)Rhizomelic Chondrodysplasia Punctata (e.g., PEX7 mutations)Normal Range
Phytanic Acid >200 µmol/L (Markedly ↑)[1]Elevated[2][3]Elevated[2]<10 µmol/L[1]
Pristanic Acid <2 µmol/L (Normal)[1]Elevated[2][3]Normal to slightly elevated<3.0 µmol/L[1]
Phytanic Acid / Pristanic Acid Ratio ↑ (Increased)[1]Normal to slightly increasedLowNormal
Very Long-Chain Fatty Acids (VLCFA; C26:0) Normal[1]Elevated[3]NormalVaries by lab
Pipecolic Acid Mildly ↑ in 20% of cases[4]Elevated[2]NormalVaries by lab
Plasmalogens (Erythrocyte) Normal[1]↓ (Decreased)Markedly ↓ (Decreased)Varies by lab
Di- & Trihydroxycholestanoic Acid Normal[1]ElevatedNormalVaries by lab

Table 2: Broader Metabolomic and Lipidomic Alterations

Metabolite ClassAdult Refsum DiseaseZellweger Spectrum DisordersRhizomelic Chondrodysplasia Punctata
Lysophosphatidylcholines Not a primary indicatorElevated (long-chain species)[2]Not a primary indicator
Sphingomyelins Not a primary indicatorReduced[2]Not a primary indicator
Phytanoyl- and Pristanoyl-carnitine Present when phytanic acid is markedly elevated[2]Present when phytanic and pristanic acids are markedly elevated[2]Not a primary indicator

Signaling Pathways and Experimental Workflows

Phytanic Acid Alpha-Oxidation Pathway

The alpha-oxidation of phytanic acid is a multi-step enzymatic process that occurs in the peroxisome. A defect in this pathway is the underlying cause of Adult Refsum Disease.

Phytanic_Acid_Oxidation Phytanic_Acid Phytanic Acid Phytanoyl_CoA Phytanoyl-CoA Phytanic_Acid->Phytanoyl_CoA Acyl-CoA Synthetase Hydroxyphytanoyl_CoA 2-Hydroxyphytanoyl-CoA Phytanoyl_CoA->Hydroxyphytanoyl_CoA Phytanoyl-CoA Hydroxylase (PHYH) (Defective in Refsum Disease) Pristanal Pristanal Hydroxyphytanoyl_CoA->Pristanal This compound Lyase Pristanic_Acid Pristanic Acid Pristanal->Pristanic_Acid Aldehyde Dehydrogenase Beta_Oxidation Beta-Oxidation Pristanic_Acid->Beta_Oxidation

Caption: Alpha-oxidation pathway of phytanic acid in the peroxisome.

General Experimental Workflow for Metabolomic Analysis

The following diagram illustrates a typical workflow for the comparative metabolomic analysis of plasma samples from patients with phytanic acid oxidation disorders.

Metabolomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Platforms cluster_data Data Analysis Plasma Plasma Sample Collection (Fasting) Extraction Metabolite Extraction (e.g., Protein Precipitation) Plasma->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization LC_MS LC-MS/MS Analysis (Targeted/Untargeted) Extraction->LC_MS GC_MS GC-MS Analysis (VLCFA, Phytanic/Pristanic Acid) Derivatization->GC_MS Processing Data Processing (Peak Picking, Alignment) LC_MS->Processing GC_MS->Processing Stats Statistical Analysis (e.g., PCA, OPLS-DA) Processing->Stats Biomarker Biomarker Identification Stats->Biomarker

Caption: A generalized workflow for metabolomic analysis of plasma.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are outlines of common protocols used for the analysis of key metabolites in phytanic acid oxidation disorders.

Targeted Analysis of Phytanic and Pristanic Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is commonly used for the routine quantification of phytanic and pristanic acids in plasma.

1. Sample Preparation:

  • Hydrolysis: To 100 µL of plasma, add an internal standard solution (e.g., deuterated phytanic and pristanic acids) and an alkaline solution (e.g., KOH in ethanol). Incubate at an elevated temperature (e.g., 70°C) to hydrolyze the fatty acids from complex lipids.

  • Extraction: Acidify the sample with a strong acid (e.g., HCl) and extract the fatty acids into an organic solvent (e.g., hexane). Repeat the extraction to ensure complete recovery.

  • Derivatization: Evaporate the organic solvent under a stream of nitrogen. Add a derivatizing agent (e.g., BF3-methanol or trimethylsilyldiazomethane) and heat to convert the fatty acids into their more volatile methyl esters.

2. GC-MS Analysis:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column suitable for fatty acid methyl ester separation (e.g., HP-5MS).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is used to separate the different fatty acid methyl esters. For example, an initial temperature of 100°C held for 2 minutes, then ramped to 250°C at 10°C/min, and held for 5 minutes.

  • Mass Spectrometry: Operated in selected ion monitoring (SIM) mode to detect and quantify the specific ions corresponding to the derivatized phytanic acid, pristanic acid, and their internal standards.

3. Data Analysis:

  • The concentration of each analyte is calculated by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve prepared with known concentrations of standards.

Untargeted Metabolomics of Plasma by Liquid Chromatography-Mass Spectrometry (LC-MS)

This approach provides a broader view of the metabolic changes in phytanic acid oxidation disorders.

1. Sample Preparation:

  • Thawing: Thaw plasma samples on ice to minimize enzymatic activity.

  • Protein Precipitation and Metabolite Extraction: To a small volume of plasma (e.g., 50 µL), add a larger volume of a cold organic solvent mixture (e.g., methanol/acetonitrile/water) containing a suite of internal standards. Vortex thoroughly and incubate at a low temperature (e.g., -20°C) to precipitate proteins.

  • Centrifugation: Centrifuge the samples at high speed to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites.

  • Drying and Reconstitution: Dry the supernatant under a vacuum or a gentle stream of nitrogen. Reconstitute the dried extract in a solvent compatible with the LC-MS system (e.g., 50% acetonitrile).

2. LC-MS/MS Analysis:

  • Instrumentation: An ultra-high-performance liquid chromatograph (UHPLC) coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Chromatography: Both reversed-phase (e.g., C18) and hydrophilic interaction liquid chromatography (HILIC) columns are often used in separate runs to achieve broad coverage of both nonpolar and polar metabolites. A gradient elution with mobile phases typically consisting of water and an organic solvent (e.g., acetonitrile or methanol) with additives (e.g., formic acid or ammonium formate) is employed.

  • Mass Spectrometry: Operated in both positive and negative ionization modes to detect a wide range of metabolites. Data is acquired in full scan mode, and fragmentation data (MS/MS) is collected for metabolite identification.

3. Data Processing and Analysis:

  • Data Processing: Raw data is processed using specialized software to perform peak picking, retention time alignment, and peak integration.

  • Metabolite Identification: Metabolites are putatively identified by matching their accurate mass, retention time, and fragmentation patterns to spectral libraries (e.g., METLIN, HMDB) and authenticated using chemical standards where possible.

  • Statistical Analysis: Multivariate statistical methods such as Principal Component Analysis (PCA) and Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA) are used to identify metabolites that are significantly different between patient groups and healthy controls.

Conclusion

The comparative metabolomic analysis of phytanic acid oxidation disorders reveals distinct biochemical signatures that are crucial for differential diagnosis and understanding the underlying pathophysiology. While the accumulation of phytanic acid is a common feature, the levels of other key metabolites such as pristanic acid, VLCFA, and plasmalogens, as well as broader lipidomic changes, allow for the differentiation between Adult Refsum Disease, Zellweger Spectrum Disorders, and Rhizomelic Chondrodysplasia Punctata. The application of advanced analytical techniques like GC-MS and LC-MS/MS, coupled with robust experimental protocols, is essential for accurate diagnosis, monitoring disease progression, and evaluating the efficacy of potential therapeutic interventions. Further untargeted metabolomic studies are warranted to uncover novel biomarkers and gain deeper insights into the complex metabolic dysregulation in these debilitating disorders.

References

A Head-to-Head Comparison of Antibodies Targeting Phytanoyl-CoA 2-Hydroxylase (PHYH)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the alpha-oxidation pathway of phytanic acid, the selection of a reliable antibody against Phytanoyl-CoA 2-hydroxylase (PHYH) is critical. PHYH is the enzyme responsible for the conversion of phytanoyl-CoA to 2-hydroxyphytanoyl-CoA, a key step in the degradation of phytanic acid. Defects in this enzyme are associated with Refsum disease. This guide provides a comparative overview of commercially available polyclonal antibodies targeting PHYH, summarizing their performance in various applications based on manufacturer-provided data.

Performance Comparison of Anti-PHYH Antibodies

The following tables summarize the specifications and validated applications of anti-PHYH antibodies from various suppliers. This information is compiled from product datasheets and provides a basis for selecting the most suitable antibody for your experimental needs.

General Antibody Specifications
VendorCatalog NumberHostClonalityImmunogen
Proteintech 12858-1-APRabbitPolyclonalPHYH Fusion Protein Ag3569 (1-338 aa)[1]
RayBiotech 102-17998RabbitPolyclonalKLH conjugated synthetic peptide (59-87 aa, N-terminal)[2]
Novus Biologicals NBP1-87349RabbitPolyclonalRecombinant Human PHYH
Thermo Fisher Scientific PA5-44595RabbitPolyclonalSynthetic peptide (135-184 aa, N-terminal)[3]
Thermo Fisher Scientific BS-5091RRabbitPolyclonalKLH conjugated synthetic peptide (1-100 aa)[4]
Boster Bio A15159RabbitPolyclonalRecombinant fusion protein (1-338 aa)[5]
MyBioSource MBS711736RabbitPolyclonalNot Specified
Western Blot (WB) Performance
VendorCatalog NumberRecommended DilutionObserved Band (kDa)Validation Data Summary
Proteintech 12858-1-AP1:500 - 1:2000[6]~36, ~70[6]WB analysis on human liver, kidney, HEK-293, and Jurkat cell lysates showed bands at the expected molecular weights.[6]
RayBiotech 102-179981:1000[2]~38.5[2]WB on MDA-MB435 and transiently transfected 293 cell lysates detected a band at the expected size.[2]
Novus Biologicals NBP1-873490.04 - 0.4 µg/mlNot SpecifiedIndependent antibody validation shows a similar pattern to another anti-PHYH antibody.
Thermo Fisher Scientific PA5-44595Not SpecifiedNot SpecifiedWB analysis of human Jurkat cell lysate is shown on the product datasheet.[3]
Thermo Fisher Scientific BS-5091R1:500 - 1:2000[4]Not SpecifiedValidated for WB application.
Boster Bio A151591:500 - 1:2000[5]Not SpecifiedWB analysis of various cell line extracts is provided.[5]
Immunohistochemistry (IHC) Performance
VendorCatalog NumberRecommended DilutionTissue TypeValidation Data Summary
Proteintech 12858-1-AP1:20 - 1:200[6]Human Kidney[6]IHC staining of paraffin-embedded human kidney tissue is shown on the datasheet.[6]
RayBiotech 102-179981:50 - 1:100[2]Human Skeletal Muscle[2]Staining of formalin-fixed, paraffin-embedded human skeletal muscle is demonstrated.[2]
Novus Biologicals NBP1-873491:50 - 1:200Human LiverStaining of human liver shows cytoplasmic positivity in hepatocytes.
Thermo Fisher Scientific BS-5091RAssay-dependentHuman Breast Cancer[4]Staining of formalin-fixed and paraffin-embedded human breast cancer is shown.[4]
Boster Bio A387601:20Human Thyroid Cancer[7]IHC analysis of paraffin-embedded human thyroid cancer tissue is provided.[7]
Immunofluorescence (IF) and Other Applications
VendorCatalog NumberApplicationRecommended Dilution
RayBiotech 102-17998Flow Cytometry (FC)1:10 - 1:50[2]
Thermo Fisher Scientific BS-5091RImmunocytochemistry (ICC/IF)1:50 - 1:200[4]
Thermo Fisher Scientific BS-5091RELISA1:500 - 1:1000[4]
MyBioSource MBS711736ELISA, WB, IHCNot Specified

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are generalized protocols for key applications, which should be optimized for your specific experimental conditions.

Western Blot Protocol
  • Protein Extraction and Quantification: Lyse cells or tissues in RIPA buffer with protease inhibitors. Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Denature 20-30 µg of protein by boiling in Laemmli buffer. Separate proteins on a 10-12% SDS-polyacrylamide gel. Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the anti-PHYH antibody (at the dilution recommended in the table above) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 5.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Immunohistochemistry (IHC-P) Protocol
  • Deparaffinization and Rehydration: Deparaffinize formalin-fixed paraffin-embedded (FFPE) tissue sections in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) by incubating slides in a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) at 95-100°C for 20-30 minutes.

  • Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes. Block non-specific binding with a blocking serum (e.g., 5% goat serum) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate sections with the anti-PHYH antibody (at the recommended dilution) overnight at 4°C in a humidified chamber.

  • Washing: Wash slides three times with PBS.

  • Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-HRP complex. Visualize with a DAB substrate kit.

  • Counterstaining, Dehydration, and Mounting: Counterstain with hematoxylin, dehydrate through graded ethanol and xylene, and mount with a permanent mounting medium.

Visualizing Key Processes

Diagrams of the relevant biological pathway and a standard experimental workflow can aid in understanding the context of PHYH and the process of antibody validation.

PHYH_Pathway Phytanic_Acid Phytanic Acid Phytanoyl_CoA Phytanoyl-CoA Phytanic_Acid->Phytanoyl_CoA Acyl-CoA Synthetase Hydroxyphytanoyl_CoA This compound Phytanoyl_CoA->Hydroxyphytanoyl_CoA PHYH Pristanal Pristanal Hydroxyphytanoyl_CoA->Pristanal This compound Lyase Pristanic_Acid Pristanic Acid Pristanal->Pristanic_Acid Aldehyde Dehydrogenase Beta_Oxidation Beta-Oxidation Pristanic_Acid->Beta_Oxidation

Alpha-oxidation pathway of phytanic acid.

Antibody_Validation_Workflow cluster_Initial_Screening Initial Screening cluster_Application_Testing Application-Specific Testing cluster_Advanced_Validation Advanced Validation Vendor_Selection Select Antibodies from Multiple Vendors Datasheet_Review Review Datasheets for Specs & Validation Data Vendor_Selection->Datasheet_Review WB_Test Western Blot (WB) - Test dilutions - Check band size - Use positive/negative controls Datasheet_Review->WB_Test IHC_Test Immunohistochemistry (IHC) - Optimize antigen retrieval - Titrate antibody - Assess staining pattern Datasheet_Review->IHC_Test IF_Test Immunofluorescence (IF) - Determine optimal fixation - Check for specific localization Datasheet_Review->IF_Test Knockout_Validation Knockout/Knockdown Validation (Gold Standard) WB_Test->Knockout_Validation Orthogonal_Data Comparison with Orthogonal Data (e.g., Mass Spectrometry) IHC_Test->Orthogonal_Data IF_Test->Orthogonal_Data Final_Selection Select Best Performing Antibody Knockout_Validation->Final_Selection Orthogonal_Data->Final_Selection

General workflow for antibody validation.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Hydroxyphytanoyl-CoA: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized biochemicals like 2-Hydroxyphytanoyl-CoA are paramount for maintaining a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring operational safety and logistical clarity.

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure you are wearing appropriate Personal Protective Equipment (PPE), including laboratory gloves, safety glasses, and a lab coat. Handle the material in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

Spill Response:

In the event of a spill, avoid generating dust. For a dry spill, carefully sweep or scoop the material into a designated waste container. For a wet spill, absorb the liquid with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal. After cleanup, decontaminate the area with a suitable cleaning agent.

Step-by-Step Disposal Protocol

  • Waste Collection:

    • Collect all waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, microfuge tubes), and spill cleanup materials, in a clearly labeled, sealed, and compatible waste container.

    • The container should be stored in a designated "Satellite Accumulation Area" within the laboratory.[3] This area must be inspected weekly for any signs of leakage.[3]

  • Waste Characterization:

    • Although phytanoyl-CoA is not classified as hazardous, it is best practice to manage the waste as chemical waste. Do not mix it with general laboratory trash or dispose of it down the drain.[1]

    • Consult your institution's Environmental Health and Safety (EHS) office for specific guidance on classifying and disposing of non-hazardous chemical waste.

  • Arranging for Disposal:

    • Once the waste container is full, or if it has been in storage for an extended period (partially filled containers can remain in a satellite area for up to one year), contact your institution's EHS office to arrange for pickup and disposal.[3]

    • Ensure the waste container is properly labeled with the contents and any known hazards (even if minimal) before collection.

Safety and Hazard Information Summary

The following table summarizes the known safety information for the closely related compound, phytanoyl-Coenzyme A, which can serve as a guide for handling this compound.

Hazard Classification & Handling Information for Phytanoyl-Coenzyme A
GHS Hazard Classification Not classified as a hazardous substance.[1]
Signal Word None.[1]
Hazard Statements None.[1]
First Aid Measures General: No special measures required.[1] Inhalation: Supply fresh air; consult a doctor in case of complaints.[1] Skin Contact: Generally does not irritate the skin.[1] Eye Contact: Rinse opened eye for several minutes under running water.[1] Ingestion: If symptoms persist, consult a doctor.[1]
Fire-Fighting Measures Use fire-fighting measures that suit the environment. A solid water stream may be inefficient.[1]
Accidental Release Measures Personal Precautions: Not required.[1] Environmental Precautions: Do not allow to enter sewers/surface or ground water.[1] Containment and Cleanup: Pick up mechanically.[1]

Below is a logical workflow for the proper disposal of this compound, from initial handling to final disposal.

Figure 1: this compound Disposal Workflow start Start: Handling this compound Waste ppe Wear Appropriate PPE (Gloves, Safety Glasses, Lab Coat) start->ppe collect_waste Collect Waste in a Labeled, Sealed, Compatible Container ppe->collect_waste spill_check Spill Occurred? collect_waste->spill_check cleanup Clean Up Spill Using Appropriate Procedure spill_check->cleanup Yes store Store Waste Container in Designated Satellite Accumulation Area spill_check->store No cleanup->collect_waste contact_ehs Contact Environmental Health & Safety (EHS) for Disposal Guidance and Pickup store->contact_ehs end End: Waste Disposed of by EHS contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Hydroxyphytanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling 2-Hydroxyphytanoyl-CoA in a laboratory setting. The following procedures are based on general best practices for handling biochemically active, non-hazardous materials in the absence of a specific Safety Data Sheet (SDS). It is crucial to supplement this guidance with your institution's specific safety protocols.

I. Personal Protective Equipment (PPE) and Hazard Assessment

Recommended Personal Protective Equipment:

PPE CategoryItemSpecifications
Hand Protection Nitrile glovesStandard laboratory grade. Change immediately if contaminated.
Eye Protection Safety glasses with side shieldsMust be worn at all times in the laboratory.
Body Protection Laboratory coatFully buttoned to protect skin and personal clothing.

II. Operational Plan: Safe Handling Procedures

Adherence to a strict operational workflow is critical to ensure safety and maintain the integrity of the compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure the work area (e.g., a clean benchtop) is decontaminated before and after handling.

    • Assemble all necessary equipment and reagents (e.g., microcentrifuge tubes, pipettes, buffers) before retrieving the this compound.

    • Put on all required PPE as listed in the table above.

  • Aliquoting and Use:

    • If the compound is in a lyophilized form, briefly centrifuge the vial to ensure the powder is at the bottom.

    • Reconstitute using an appropriate buffer as specified in your experimental protocol.

    • Handle the compound in a manner that avoids generating aerosols.

    • When not in use, keep the vial tightly sealed and stored at the recommended temperature (typically -20°C or -80°C for long-term storage) to prevent degradation.

  • Post-Handling:

    • Decontaminate all surfaces and equipment that came into contact with the compound.

    • Dispose of all contaminated disposables according to the disposal plan outlined below.

    • Remove PPE in the correct order to avoid cross-contamination (gloves first, then lab coat, followed by eye protection).

    • Wash hands thoroughly with soap and water after removing PPE.

Experimental Workflow for Handling this compound

G Figure 1: Standard Workflow for Handling this compound cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase prep_area Decontaminate Work Area gather_materials Assemble Equipment & Reagents prep_area->gather_materials don_ppe Don PPE gather_materials->don_ppe retrieve_compound Retrieve this compound don_ppe->retrieve_compound reconstitute Reconstitute (if necessary) retrieve_compound->reconstitute use_in_experiment Use in Experiment reconstitute->use_in_experiment store_compound Return to Storage use_in_experiment->store_compound decontaminate_area Decontaminate Work Area & Equipment store_compound->decontaminate_area dispose_waste Dispose of Contaminated Waste decontaminate_area->dispose_waste doff_ppe Remove PPE dispose_waste->doff_ppe wash_hands Wash Hands doff_ppe->wash_hands G Figure 2: Phytanic Acid Alpha-Oxidation Pathway Phytanic_Acid Phytanic Acid Phytanoyl_CoA Phytanoyl-CoA Phytanic_Acid->Phytanoyl_CoA Acyl-CoA Synthetase Hydroxyphytanoyl_CoA This compound Phytanoyl_CoA->Hydroxyphytanoyl_CoA Phytanoyl-CoA Hydroxylase Pristanal Pristanal Hydroxyphytanoyl_CoA->Pristanal This compound Lyase (HACL1) Formyl_CoA Formyl-CoA Hydroxyphytanoyl_CoA->Formyl_CoA This compound Lyase (HACL1) Pristanic_Acid Pristanic Acid Pristanal->Pristanic_Acid Aldehyde Dehydrogenase

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydroxyphytanoyl-CoA
Reactant of Route 2
Reactant of Route 2
2-Hydroxyphytanoyl-CoA

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.